molecular formula C11H14FN3O2 B13601874 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Cat. No.: B13601874
M. Wt: 239.25 g/mol
InChI Key: VSQKYFLDBIXJPH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H14FN3O2 and its molecular weight is 239.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-(piperazin-1-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(piperazin-1-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN3O2

Molecular Weight

239.25 g/mol

IUPAC Name

1-[(2-fluoro-5-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C11H14FN3O2/c12-11-2-1-10(15(16)17)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2

InChI Key

VSQKYFLDBIXJPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

4-Fluoro-3-(piperazin-1-ylmethyl)aniline: A Comprehensive Technical Guide to a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of small molecules relies heavily on the selection of "privileged" building blocks—scaffolds that consistently yield high-affinity, target-specific interactions while maintaining favorable pharmacokinetic profiles. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (Formula: C11​H16​FN3​ ) is a highly versatile, trifunctional intermediate that perfectly embodies this philosophy.

As an application scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic system of functional vectors. It integrates three distinct pharmacophoric elements: an aniline for cross-coupling or amide bond formation, a basic piperazine for aqueous solubility and target engagement[1], and a strategically placed fluorine atom to modulate electronics and block metabolic liabilities[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, synthetic methodologies, and validation protocols.

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in complex biological systems. The data summarized below highlights why this compound is highly prized in fragment-based and structure-based drug design.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 209.26 g/mol Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for further elaboration into a final drug candidate.
LogP (Predicted) ~1.2Balanced lipophilicity; ensures membrane permeability without inducing excessive hydrophobic trapping or non-specific binding.
Topological Polar Surface Area (TPSA) 38.0 ŲExcellent for CNS penetration if required; well within the Lipinski limits for oral bioavailability.
pKa (Piperazine) ~9.5Protonated at physiological pH; acts as a primary solubilizing vector and a strong salt-bridge donor in protein-ligand interactions.
pKa (Aniline) ~4.2Moderated by the ortho-fluorine; ideal for controlled amide coupling and palladium-catalyzed cross-couplings.

Structural & Electronic Features (Pharmacophore Mapping)

The architecture of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a masterclass in electronic tuning. Each functional group serves a distinct, synergistic purpose:

  • The Fluorine Effect: The substitution of hydrogen for fluorine is a hallmark of modern medicinal chemistry[3]. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This subtly lowers the pKa of the adjacent aniline, dampening its nucleophilicity just enough to prevent off-target covalent reactivity while maintaining high efficacy in metal-catalyzed couplings. Furthermore, the robust C-F bond provides exceptional metabolic stability by blocking cytochrome P450-mediated aromatic oxidation at the 4-position[2].

  • The Piperazine Motif: The piperazine ring is universally recognized as a "privileged structure"[1]. Because its secondary amine remains protonated at physiological pH, it serves as a built-in solubilizing group. Structurally, it often extends into the solvent-exposed channels of kinase active sites or forms critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in GPCR binding pockets[4].

  • The Aniline Core: The primary amine acts as the foundational anchor for derivatization. It is frequently converted into amides, ureas, or utilized in Buchwald-Hartwig aminations to construct hinge-binding motifs in kinase inhibitors[5].

Pharmacophore Core 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Aniline Aniline (-NH2) Amide Coupling / Hinge Binder Core->Aniline Piperazine Piperazine Ring Solubilizing Group / Salt Bridge Core->Piperazine Fluoro Fluorine (-F) Metabolic Stability / pKa Modulator Core->Fluoro

Fig 1: Pharmacophore mapping and functional vectors of the trifunctional building block.

Synthetic Methodologies

To ensure high purity and scalability, the synthesis of this compound must be approached as a self-validating system. The following protocol outlines a robust, four-step synthetic route starting from commercially available 4-fluoro-3-methyl-1-nitrobenzene.

Step-by-Step Protocol
  • Step 1: Radical Bromination

    • Procedure: Dissolve 4-fluoro-3-methyl-1-nitrobenzene in anhydrous carbon tetrachloride (or acetonitrile for a greener alternative). Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux under an inert atmosphere.

    • Causality: The radical mechanism selectively targets the benzylic methyl group. The strong electron-withdrawing nitro group prevents electrophilic aromatic bromination.

  • Step 2: Nucleophilic Substitution (Alkylation)

    • Procedure: React the resulting benzyl bromide with N-Boc-piperazine in the presence of potassium carbonate ( K2​CO3​ ) in dimethylformamide (DMF) at room temperature.

    • Causality: Utilizing mono-Boc-protected piperazine is critical. It prevents the formation of symmetrical bis-alkylated dimers, ensuring a 1:1 stoichiometric coupling[4].

  • Step 3: Nitro Reduction

    • Procedure: Transfer the intermediate to a Parr shaker or balloon setup. Dissolve in methanol, add 10% Palladium on Carbon (Pd/C), and stir under a hydrogen atmosphere ( H2​ ).

    • Causality: This step cleanly reduces the nitro group to the required aniline. Self-Validation Check: Monitor via LC-MS to ensure no hydrodefluorination occurs, a common side-reaction if the hydrogen pressure is too high.

  • Step 4: Boc Deprotection

    • Procedure: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours. Concentrate under vacuum and neutralize to yield the free base.

Synthesis A 1. 4-Fluoro-3-methyl-1-nitrobenzene B 2. Radical Bromination (NBS, AIBN) A->B C 3. Nucleophilic Substitution (Boc-Piperazine, K2CO3) B->C D 4. Nitro Reduction (H2, Pd/C) C->D E 5. Boc Deprotection (TFA, DCM) D->E F 4-Fluoro-3-(piperazin-1-ylmethyl)aniline E->F

Fig 2: Self-validating, step-by-step synthetic workflow for high-yield isolation.

Applications in Drug Discovery

Kinase Inhibitor Design via Buchwald-Hartwig Amination

The aniline moiety of this building block is perfectly primed for palladium-catalyzed C-N bond formation[5]. By reacting 4-Fluoro-3-(piperazin-1-ylmethyl)aniline with an aryl halide (e.g., a substituted pyrimidine or quinoline) using a Pd(0) catalyst and a bulky phosphine ligand (like XPhos or BrettPhos), researchers can rapidly construct library variants of kinase inhibitors. The resulting secondary diarylamine acts as a potent hydrogen bond donor to the kinase hinge region, while the fluorinated ring occupies the hydrophobic pocket adjacent to the gatekeeper residue.

PROTAC Linker Attachment

In targeted protein degradation (PROTACs), the secondary amine of the piperazine ring serves as an optimal "exit vector." Because it points toward the solvent channel when bound to many target proteins, it can be easily functionalized with PEG or alkyl linkers to recruit E3 ligases (such as Cereblon or VHL) without disrupting the primary binding affinity of the pharmacophore.

Analytical & Validation Protocols

Trustworthiness in chemical synthesis requires rigorous, self-validating analytical checkpoints. To confirm the identity and purity of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, the following suite of analyses is mandatory:

  • 19F NMR Spectroscopy: This is the most critical diagnostic tool. A single, sharp resonance (typically around -115 to -120 ppm) provides a clean, background-free confirmation of the fluorinated ring's integrity, proving that no defluorination occurred during the Pd/C reduction step[6].

  • 1H NMR Spectroscopy: Look for the characteristic splitting of the aromatic protons. The fluorine atom will induce distinct J-coupling (e.g., 3JH−F​ and 4JH−F​ ) with the adjacent protons at the 5 and 6 positions. The benzylic CH2​ will appear as a sharp singlet integrating to 2 protons.

  • LC-MS (ESI+): High-resolution mass spectrometry should yield a prominent [M+H]+ pseudo-molecular ion at m/z 210.1. The isotopic pattern must align with the absence of bromine (confirming complete substitution in Step 2).

  • HPLC: Reverse-phase chromatography (C18 column) using a gradient of Water/Acetonitrile with 0.1% TFA will resolve the compound. Due to the highly basic piperazine, peak tailing may occur; utilizing a column designed for basic compounds (e.g., an end-capped or charged-surface stationary phase) is recommended.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Retrieved from:[Link]

  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777–791. Retrieved from:[Link]

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley. Retrieved from: [Link]

Sources

A Technical Guide to the Structure Elucidation of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical workflow. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we can unambiguously confirm the molecular structure of this compound. This guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure reproducible and reliable results.

Introduction

4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a substituted aniline derivative containing a fluorine atom and a piperazinylmethyl substituent. The precise characterization of its chemical structure is a prerequisite for any further investigation into its chemical reactivity, potential biological activity, and for ensuring its identity and purity in applications such as pharmaceutical development. The structural elucidation process relies on a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle.

Proposed Molecular Structure

The chemical name, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, implies a specific arrangement of functional groups on a benzene ring. The proposed structure is presented below.

Caption: Proposed structure of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Structure Elucidation Workflow

The confirmation of the proposed structure will follow a logical and systematic analytical workflow. Each step provides complementary information, leading to a comprehensive and definitive structural assignment.

start Synthesis and Purification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ftir FTIR Spectroscopy start->ftir data_integration Data Integration and Structure Confirmation nmr->data_integration ms->data_integration ftir->data_integration end Final Structure Elucidation data_integration->end

Caption: Analytical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments will be employed to establish the connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0d1HAromatic H adjacent to F
~6.8dd1HAromatic H between substituents
~6.6t1HAromatic H adjacent to NH₂
~4.0s2H-CH₂- (benzyl)
~3.5br s2H-NH₂
~2.9t4HPiperazine -CH₂- adjacent to NH
~2.5t4HPiperazine -CH₂- adjacent to benzyl
~1.9s1HPiperazine -NH

Note: Chemical shifts are predicted and may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~158 (d, J ≈ 240 Hz)C-F
~145C-NH₂
~125C-CH₂
~120 (d, J ≈ 20 Hz)Aromatic CH
~118 (d, J ≈ 5 Hz)Aromatic CH
~115Aromatic CH
~60-CH₂- (benzyl)
~54Piperazine -CH₂-
~45Piperazine -CH₂-

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • 2D NMR Acquisition (COSY, HSQC): Acquire COSY and HSQC spectra using standard pulse programs to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which is expected to readily form a protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data

m/zIon
210.1401[M+H]⁺

The high-resolution mass measurement of the [M+H]⁺ ion will allow for the determination of the elemental formula (C₁₁H₁₇FN₃), which should match the calculated exact mass.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂)
3300-3200N-H stretchSecondary amine (-NH-)
3100-3000C-H stretchAromatic C-H
2950-2800C-H stretchAliphatic C-H
1620-1580N-H bendPrimary amine (-NH₂)
1600-1450C=C stretchAromatic ring
1250-1150C-F stretchAryl-F
1200-1000C-N stretchAmine
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Conclusion

The structural elucidation of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is achieved through a systematic and multi-faceted analytical approach. The combined data from NMR spectroscopy, mass spectrometry, and FTIR provides a comprehensive and unambiguous confirmation of the proposed molecular structure. This guide provides the necessary theoretical background and practical protocols for researchers to confidently characterize this and similar molecules. The presented workflow ensures scientific rigor and provides a self-validating system for the structural confirmation of novel chemical entities.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][1]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][2]

  • National Center for Biotechnology Information. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link][3]

  • Wiley Online Library. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. [Link][4]

  • NACE International. Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. [Link][5]

  • PubChemLite. 3-fluoro-4-(4-methylpiperazin-1-yl)aniline. [Link][6]

  • Eberhard Karls Universität Tübingen. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link][7]

  • YouTube. Structure Elucidation of Organic Compounds. [Link][8]

  • MDPI. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. [Link][9]

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link][10]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, a pivotal building block in contemporary medicinal chemistry. Valued for its role in the development of targeted therapeutics, including antimalarial agents and kinase inhibitors, a robust and scalable synthesis is of paramount importance. This guide moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic pathway, the causality of experimental choices, and critical process parameters. We present a reliable two-step synthesis commencing from a commercially available nitroaromatic precursor, detailing the nucleophilic substitution and subsequent nitro group reduction. The protocol is designed for reproducibility and is supported by mechanistic insights, safety considerations, and characterization data, making it an essential resource for researchers in drug discovery and process development.

Strategic Synthesis Design: From Retrosynthesis to a Validated Pathway

The Significance of the Target Moiety

The 4-Fluoro-3-(piperazin-1-ylmethyl)aniline scaffold is a "privileged structure" in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the aniline group serves as a versatile handle for further functionalization, often through amide bond formation or cyclization reactions. The piperazine ring is crucial for modulating solubility, cell permeability, and receptor engagement, making it a common feature in many bioactive molecules.[1][2][3]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic disconnection of the target molecule at the benzylic carbon-nitrogen bond (C-N) points to two primary synthetic strategies: the Mannich reaction and the substitution of a benzyl halide.

  • Mannich Reaction: This classic three-component condensation of an amine (4-fluoroaniline), formaldehyde, and a secondary amine (piperazine) is a conceptually direct route.[4][5] However, it can be plagued by challenges in controlling reactivity, leading to the formation of polymeric byproducts and difficulties in purification, especially when using a reactive substrate like an aniline.

  • Benzyl Halide Substitution: A more controlled and often higher-yielding approach involves the nucleophilic substitution of a suitable benzyl halide with piperazine. This strategy offers superior control over stoichiometry and reaction conditions. For enhanced stability and to avoid side reactions involving the highly reactive aniline group, the synthesis is best performed using an electron-deficient nitro-substituted precursor. The nitro group acts as a stable surrogate for the amine, which can be revealed in the final step of the synthesis.

Based on reliability, control, and scalability, this guide details the benzyl halide substitution pathway followed by nitro group reduction. This approach is well-documented for analogous structures and represents a field-proven method.[6][7]

The Recommended Synthesis Pathway

This section outlines the validated two-step process for preparing 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Overall Synthesis Workflow

The diagram below illustrates the two-step synthetic sequence from 1-(chloromethyl)-4-fluoro-2-nitrobenzene to the final product.

Synthesis_Pathway Start 1-(Chloromethyl)-4-fluoro-2-nitrobenzene + Piperazine Intermediate Step 1: Nucleophilic Substitution (1-(4-Fluoro-3-nitrobenzyl)piperazine) Start->Intermediate Base (e.g., K2CO3) Solvent (e.g., ACN) Product Step 2: Nitro Group Reduction (4-Fluoro-3-(piperazin-1-ylmethyl)aniline) Intermediate->Product Reducing Agent (e.g., SnCl2·2H2O or H2/Pd-C)

Caption: A two-step synthesis of the target aniline derivative.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 1-(4-Fluoro-3-nitrobenzyl)piperazine

Principle & Causality: This step is a standard bimolecular nucleophilic substitution (SN2) reaction. Piperazine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 1-(chloromethyl)-4-fluoro-2-nitrobenzene, displacing the chloride leaving group. The use of a slight excess of piperazine can drive the reaction to completion, but using a mono-protected piperazine (e.g., N-Boc-piperazine) is a superior strategy to prevent the formation of the undesired N,N'-disubstituted byproduct. However, for simplicity and cost-effectiveness on a lab scale, using an excess of piperazine followed by purification is often viable. A mild inorganic base like potassium carbonate is included to neutralize the HCl generated in situ, preventing the protonation and deactivation of the piperazine nucleophile. Acetonitrile (ACN) is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the ions without interfering with the nucleophile.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(chloromethyl)-4-fluoro-2-nitrobenzene (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq) and piperazine (2.0 eq). Using a larger excess of piperazine can further minimize the di-substituted impurity.

  • Add anhydrous acetonitrile (ACN) to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue via column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 98:2 to 95:5) to afford 1-(4-fluoro-3-nitrobenzyl)piperazine as a solid.

Step 2: Reduction to 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Principle & Causality: The final step involves the reduction of the aromatic nitro group to a primary amine. This transformation is a cornerstone of amine synthesis and can be achieved through various methods, most commonly catalytic hydrogenation or the use of dissolving metal reductants.[8]

  • Catalytic Hydrogenation: This "green" method utilizes hydrogen gas and a metal catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel).[7] It is highly efficient and typically produces clean products, with water being the only byproduct. However, it requires specialized equipment for handling hydrogen gas safely.

  • Metal-Acid Reduction: A classic and highly reliable laboratory method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid (typically HCl). Tin(II) chloride dihydrate (SnCl2·2H2O) in a polar protic solvent like ethanol or ethyl acetate is particularly effective for this transformation, as it is chemoselective and proceeds under mild conditions.[6]

Comparison of Common Reducing Agents

Reducing AgentConditionsAdvantagesDisadvantages
H₂ / Pd-C 1 atm H₂, RT, MethanolHigh yield, clean reaction, environmentally friendly.Requires hydrogenation equipment, catalyst can be pyrophoric.
Raney Nickel 50 psi H₂, RT, Methanol[7]Potent catalyst, effective for stubborn reductions.Pyrophoric, requires careful handling, potential for nickel contamination.
SnCl₂·2H₂O Reflux, EthanolExcellent for lab scale, mild conditions, no special equipment.[6]Generates tin waste, requires aqueous workup and pH adjustment.
Fe / HCl Reflux, Ethanol/WaterInexpensive, effective.Can require strongly acidic conditions, generates iron sludge.

Experimental Protocol (Using Tin(II) Chloride):

  • Dissolve 1-(4-fluoro-3-nitrobenzyl)piperazine (1.0 eq) in ethanol (to a concentration of ~0.1 M) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq) to the solution. The reaction is often exothermic.

  • Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker of crushed ice.

  • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. This will precipitate tin salts.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or DCM.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target compound, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, typically as a solid. Further purification by recrystallization or chromatography may be performed if necessary.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Proton NMR spectroscopy will confirm the presence of all expected protons and their respective chemical environments.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. For C₁₁H₁₆FN₃, the expected [M+H]⁺ is approximately 210.14.

  • Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC).

ParameterExpected Value
Molecular Formula C₁₁H₁₆FN₃
Molecular Weight 209.26 g/mol [9][10]
Appearance Typically a solid powder[9][10]
Purity (Typical) >95% (post-purification)[9]

Safety and Handling

  • Nitroaromatics: 1-(Chloromethyl)-4-fluoro-2-nitrobenzene and its piperazine adduct are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Reducing Agents: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Tin(II) chloride is corrosive and requires careful handling during the workup and basification steps.

  • Solvents: Acetonitrile, ethanol, and chlorinated solvents should be handled in a fume hood to avoid inhalation.

Conclusion

The described two-step synthesis, beginning with the SN2 reaction of 1-(chloromethyl)-4-fluoro-2-nitrobenzene with piperazine, followed by the reduction of the nitro-intermediate, provides a robust, reliable, and scalable pathway to 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. The strategic use of a nitro-protected precursor enhances the control and efficiency of the synthesis. This guide provides the necessary technical detail and scientific rationale to empower researchers in the successful synthesis of this valuable chemical intermediate, facilitating further advancements in drug discovery and development.

References

  • Waller, D. et al. (2010). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, T. et al. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. Available at: [Link]

  • Rafiq, M. et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available at: [Link]

  • Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]

  • Stoltz, B.M. et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • Azam, F., & Adler, M.J. (n.d.). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses. Available at: [Link]

  • Pandeya, S.N. et al. (2003). Biological Activity of Mannich Bases. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sreekanth, K. et al. (n.d.). Biological evaluation of Aminobenzylated Mannich bases of P- Fluoro benzaldehyde. International Journal of Pharma and Bio Sciences.
  • Al-Zoubi, W. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Khan, I. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Technical Whitepaper: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline – Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I present this comprehensive technical guide on 4-Fluoro-3-(piperazin-1-ylmethyl)aniline . Far from being a mere chemical curiosity, this bifunctional building block is a highly specialized pharmacophore used to bridge the gap between target affinity and pharmacokinetic viability. It is particularly valuable in the design of targeted therapeutics, such as Tyrosine Kinase Inhibitors (TKIs) and Poly (ADP-ribose) polymerase (PARP) inhibitors.

This guide dissects the structural causality, physicochemical properties, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery workflows.

Physicochemical Identity & Structural Causality

While the free base of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is typically generated in situ or maintained as a proprietary intermediate, its Boc-protected precursor is officially cataloged under CAS 2229596-37-4 [1]. Understanding the quantitative properties of this molecule is essential for predicting its behavior in biological systems.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
IUPAC Name 4-Fluoro-3-(piperazin-1-ylmethyl)anilineDefines the core bifunctional substitution pattern.
Molecular Formula C₁₁H₁₆FN₃-
Molecular Weight 209.26 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
SMILES Nc1ccc(F)c(CN2CCNCC2)c1-
CAS Number 2229596-37-4 (Boc-protected)The free base is an unassigned/proprietary intermediate; the is commercially tracked[1].
Predicted LogP ~0.8Ensures optimal lipophilic efficiency (LipE) when incorporated into larger, highly hydrophobic macrocyclic scaffolds.
pKa (Piperazine) ~9.8Acts as a solubilizing basic center; remains highly protonated at physiological pH (7.4), driving aqueous solubility.
H-Bond Donors / Acceptors 3 / 4Provides multiple vectors for target protein engagement, specifically in kinase hinge regions.
The Pharmacophore Rationale

The architecture of this molecule is meticulously designed:

  • The Aniline Motif: Acts as a primary hydrogen bond donor and acceptor. In kinase inhibitors, anilines frequently anchor the drug to the hinge region of the ATP-binding pocket.

  • The Fluorine Atom: Fluorine substitution at the para position relative to the piperazine group serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism that would otherwise rapidly clear the drug. Second, its strong electron-withdrawing inductive effect lowers the pKa of the adjacent aniline, reducing potential off-target hERG liability and hepatotoxicity.

  • The Piperazin-1-ylmethyl Group: This is the pharmacokinetic workhorse. By acting as a solvent-exposed moiety, it drastically improves aqueous solubility. The methylene linker provides necessary flexibility, allowing the piperazine ring to adopt low-energy conformations in the solvent channel without sterically clashing with the target protein.

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline requires a strictly controlled, stepwise approach. The protocol below incorporates in-process controls (IPCs) to create a self-validating system, adhering to standard practices outlined in [2][3].

Step 1: Amine Protection
  • Causality: The free aniline nitrogen is highly nucleophilic and prone to oxidation. Protecting it is mandatory before subjecting the molecule to radical bromination, as detailed in[4][5].

  • Protocol: React 4-fluoro-3-methylaniline with Di-tert-butyl dicarbonate (Boc₂O) in THF at 60°C for 4 hours.

  • Validation: TLC (Hexane/EtOAc 3:1) must show complete consumption of the starting material. LC-MS confirms the presence of the[M+Na]⁺ adduct.

Step 2: Benzylic Bromination
  • Causality: Functionalizing the inert methyl group requires radical chemistry. N-Bromosuccinimide (NBS) provides a steady, low concentration of bromine radicals, while Azobisisobutyronitrile (AIBN) acts as the thermal initiator.

  • Protocol: Dissolve the Boc-protected intermediate in anhydrous acetonitrile. Add 1.05 eq NBS and 0.1 eq AIBN. Reflux at 80°C for 3 hours under an inert argon atmosphere.

  • Validation: ¹H NMR of the crude aliquot must show the disappearance of the Ar-CH₃ singlet (~2.3 ppm) and the emergence of a new Ar-CH₂Br singlet (~4.5 ppm).

Step 3: Nucleophilic Substitution
  • Causality: The benzylic bromide is highly electrophilic. Using an excess of piperazine (or mono-Boc-piperazine) prevents over-alkylation (the formation of quaternary ammonium salts or dimeric species).

  • Protocol: Add the brominated intermediate dropwise to a solution of 5.0 eq piperazine and K₂CO₃ in DMF at 0°C. Stir for 12 hours at room temperature.

  • Validation: LC-MS must confirm the displacement of the bromine isotope pattern (M/M+2) with the desired product mass.

Step 4: Global Deprotection
  • Causality: Acidic cleavage removes the Boc group, yielding the final active amine.

  • Protocol: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Evaporate and neutralize with saturated NaHCO₃ to isolate the free base.

  • Validation: Final HPLC purity must exceed 98%. ¹H NMR (DMSO-d₆) should confirm the restoration of the broad -NH₂ singlet (~5.0 ppm).

Synthesis A 4-Fluoro-3-methylaniline B Boc Protection (Boc2O, THF) A->B Step 1 C Benzylic Bromination (NBS, AIBN) B->C Step 2 D Nucleophilic Substitution (Piperazine, K2CO3) C->D Step 3 E Deprotection (TFA, DCM) D->E Step 4 F 4-Fluoro-3-(piperazin-1-ylmethyl)aniline E->F Step 5

Step-by-step synthetic workflow for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Applications in Drug Discovery

In the realm of precision oncology, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline serves as a critical vector. When incorporated into a larger macrocycle or heteroaromatic core, it directly engages oncogenic kinases (e.g., BCR-ABL, EGFR). The aniline binds the hinge region, while the piperazine extends into the solvent front—a design paradigm validated in multiple FDA-approved therapies.

Mechanism Drug Targeted Kinase Inhibitor (Piperazine-Aniline Pharmacophore) ATP ATP Binding Pocket Drug->ATP Competitive Binding (H-bonds) Kinase Oncogenic Tyrosine Kinase (e.g., BCR-ABL, EGFR) Phos Substrate Phosphorylation Kinase->Phos Inhibition ATP->Kinase Blocks Activation Apoptosis Cell Cycle Arrest & Apoptosis Phos->Apoptosis Downstream Effect

Pharmacological mechanism of kinase inhibitors utilizing the aniline-piperazine motif.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) . John Wiley & Sons.[Link]

  • Greene's Protective Groups in Organic Synthesis (4th Edition) . Journal of Medicinal Chemistry / John Wiley & Sons.[Link]

  • ChemSrc Database: tert-butyl N-{4-fluoro-3-[(piperazin-1-yl)methyl]phenyl}carbamate (CAS 2229596-37-4) . ChemSrc.[Link]

Sources

Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of Novel Chemical Entities: The Case of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals that 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a known chemical entity, available through various suppliers for research purposes. However, as of the current date, there is no published research detailing its specific biological mechanism of action, validated molecular targets, or therapeutic applications. This compound represents a novel chemical entity for which the biological activity remains to be elucidated.

Therefore, this guide will adopt the perspective of a Senior Application Scientist to outline a comprehensive, scientifically rigorous strategy for determining the mechanism of action (MoA) of a novel compound, using 4-Fluoro-3-(piperazin-1-ylmethyl)aniline as the primary case study. This framework is designed to guide researchers through the process of target identification, validation, and pathway analysis, ensuring a self-validating system of inquiry grounded in established experimental principles.

Executive Summary

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is contingent on one critical, foundational understanding: its mechanism of action (MoA). Without a clear MoA, advancing a compound through the drug development pipeline is fraught with risk and uncertainty. This document provides a robust, multi-pronged strategic workflow for the systematic elucidation of the MoA for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, a compound with an uncharacterized biological profile. We will detail a logical progression of experiments, from broad, unbiased screening to specific, hypothesis-driven validation, designed to identify the molecular target(s), validate engagement, and map the downstream signaling consequences.

Phase 1: Unbiased Target Identification and Phenotypic Screening

The initial phase is designed to cast a wide net, generating the first hypotheses about the compound's biological function without preconceived notions. The core objective is to move from a complete unknown to a set of preliminary, testable ideas.

Rationale for a Dual-Pronged Approach

We initiate two parallel workflows: phenotypic screening and target-based screening. Phenotypic screening focuses on what the compound does to a cell or organism, providing a functional readout (e.g., inhibits cancer cell growth). Target-based screening aims to identify what the compound binds to from a predefined library of proteins. This dual approach creates a self-validating loop; a hit from a target-based screen should, ideally, explain the phenotype observed.

Experimental Workflow: Initial Screening

Below is a diagram illustrating the logical flow of the initial screening phase.

G cluster_0 Phase 1: Target & Phenotype Discovery cluster_1 Phenotypic Screening cluster_2 Target-Based Screening Compound 4-Fluoro-3-(piperazin-1-ylmethyl)aniline PhenoScreen High-Content Imaging (e.g., Cell Painting Assay) Compound->PhenoScreen CellPro Cell Proliferation Assay (e.g., 96-well format) Compound->CellPro TargetScreen Broad Target Panel (e.g., Kinase, GPCR panels) Compound->TargetScreen AffinityScreen Affinity Selection Mass Spectrometry Compound->AffinityScreen PhenoData Phenotypic Profile & Potency (EC50) PhenoScreen->PhenoData CellPro->PhenoData Hypothesis Generate MoA Hypothesis PhenoData->Hypothesis TargetHits List of Putative Binding Proteins TargetScreen->TargetHits AffinityScreen->TargetHits TargetHits->Hypothesis

Caption: Phase 1 workflow for parallel phenotypic and target-based screening.

Protocol: High-Throughput Cell Proliferation Assay

This protocol is designed to rapidly assess the compound's effect on the growth of a panel of diverse cancer cell lines, providing initial clues about potential selectivity.

  • Cell Seeding: Plate cells from various cancer lineages (e.g., breast, lung, colon) into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in DMSO. Perform a serial dilution series in cell culture medium to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle-only controls (100% viability) and plot the results as a dose-response curve. Calculate the half-maximal effective concentration (EC₅₀) for each cell line using non-linear regression.

Data Interpretation and Hypothesis Generation

The output of Phase 1 will be a list of putative protein targets and a profile of the compound's cellular effects. For instance, if the compound inhibits the proliferation of non-small cell lung cancer lines with an EC₅₀ in the nanomolar range, and the affinity screen identifies a receptor tyrosine kinase (RTK) highly expressed in those lines, our primary hypothesis becomes: "4-Fluoro-3-(piperazin-1-ylmethyl)aniline inhibits lung cancer cell proliferation by directly binding to and inhibiting the activity of RTK 'X'."

Phase 2: Target Validation and Direct Engagement

A list of putative targets is not proof. This phase is dedicated to rigorously validating the proposed target(s) from Phase 1. The central question is: Does the compound physically interact with the target protein in a biologically relevant context?

The Imperative of Orthogonal Validation

To build a trustworthy case, we must validate the target interaction using multiple, independent methods. Relying on a single assay is insufficient, as every technique has its own potential for artifacts. We will use a combination of biophysical, biochemical, and cellular assays.

Key Validation Assays
Assay Type Technique Purpose Key Output
Biophysical Surface Plasmon Resonance (SPR)Measures direct binding between the compound and purified target protein in real-time.Binding Affinity (Kᴅ), On/Off Rates
Biochemical In Vitro Kinase AssayQuantifies the compound's ability to inhibit the enzymatic activity of the purified target (if it's an enzyme).IC₅₀ (Inhibitory Concentration)
Cellular Cellular Thermal Shift Assay (CETSA)Confirms target engagement within intact, live cells by measuring changes in protein thermal stability upon compound binding.Thermal Shift (ΔTₘ)
Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound binds its target within the complex environment of a living cell.

  • Cell Culture & Treatment: Culture the selected target-expressing cell line to ~80% confluency. Treat the cells with either the vehicle (DMSO) or a saturating concentration of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (e.g., 10x EC₅₀) for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the cell lysate into a PCR plate. Heat the plate using a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins. Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification (Western Blot): Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western Blotting.

  • Data Analysis: Plot the band intensity for the target protein as a function of temperature for both vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating stabilization.

Validation Workflow Diagram

This diagram shows how data from orthogonal assays converge to confirm the primary target.

G cluster_0 Phase 2: Target Validation Hypothesis Primary Hypothesis: Compound binds and inhibits Target X SPR Biophysical Assay: Surface Plasmon Resonance (SPR) Hypothesis->SPR KinaseAssay Biochemical Assay: In Vitro Kinase Assay Hypothesis->KinaseAssay CETSA Cellular Assay: CETSA Hypothesis->CETSA SPR_Result Result: Measures Affinity (KD) SPR->SPR_Result Kinase_Result Result: Measures Inhibition (IC50) KinaseAssay->Kinase_Result CETSA_Result Result: Confirms Intracellular Binding CETSA->CETSA_Result Validation Validated Target Engagement SPR_Result->Validation Kinase_Result->Validation CETSA_Result->Validation

Caption: Orthogonal approach for validating direct target engagement.

Phase 3: Delineating the Downstream Signaling Pathway

With a validated target, the final phase connects this molecular interaction to the observed cellular phenotype. The goal is to map the specific signaling cascade that is modulated by the compound's action on its target.

Rationale for Pathway Analysis

Confirming that the compound inhibits the target is not enough. We must demonstrate that this inhibition leads to the expected downstream consequences. For an RTK inhibitor, this would mean a reduction in the phosphorylation of its known substrates. This step provides the ultimate causal link between target engagement and cellular effect.

Key Experiments for Pathway Analysis
  • Phospho-Proteomics: A mass spectrometry-based approach to gain an unbiased, global view of changes in protein phosphorylation throughout the cell after compound treatment. This can reveal both expected and unexpected pathway modulations.

  • Western Blotting: A targeted approach to validate the findings from proteomics. This involves using antibodies to measure the phosphorylation status of specific, key proteins in the hypothesized pathway (e.g., p-AKT, p-ERK).

  • Rescue Experiments: The most definitive test. If the compound's effect is truly on-target, then creating a cell line with a drug-resistant mutant of the target protein should render the cells insensitive to the compound.

Protocol: Western Blot for Pathway Analysis
  • Cell Treatment & Lysis: Treat cells with 4-Fluoro-3-(piperazin-1-ylmethyl)aniline at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream protein (e.g., anti-phospho-AKT Ser473).

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to confirm that the changes are in phosphorylation status, not total protein level.

Conclusion: Synthesizing a Complete MoA Profile

By systematically progressing through these three phases, we can construct a comprehensive and well-supported MoA for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. A successful investigation would conclude with a clear narrative: the compound directly binds to and inhibits Target X (confirmed by SPR, CETSA, and biochemical assays), which leads to the de-phosphorylation of downstream effectors Y and Z (confirmed by Western Blot), ultimately resulting in the inhibition of cell proliferation (the initial phenotype). This rigorous, evidence-based approach transforms an unknown molecule into a well-characterized chemical probe or a viable drug candidate.

References

(Note: As 4-Fluoro-3-(piperazin-1-ylmethyl)aniline has no specific published MoA, these references are authoritative sources for the methodologies described in this strategic guide.)

  • An Introduction to Surface Plasmon Resonance (SPR). Cytiva. [Link]

  • The cellular thermal shift assay for drug-target interaction studies. Nature Protocols. [Link]

  • Western Blotting: An Introduction. Bio-Rad Laboratories. [Link]

The Pharmacological and Physicochemical Profiling of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline: A Privileged Scaffold in Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the transition from a biochemical hit to a clinical candidate is dictated by a molecule's ability to navigate the complex biological environment. As a Senior Application Scientist, I frequently utilize 4-Fluoro-3-(piperazin-1-ylmethyl)aniline not as a standalone therapeutic, but as a highly privileged, bifunctional building block. When conjugated to a heteroaryl core (such as a pyrimidine or quinoline), this scaffold systematically resolves three critical drug development bottlenecks: target affinity, metabolic liability, and blood-brain barrier (BBB) penetrance.

This technical guide deconstructs the pharmacological profile of this scaffold, explaining the mechanistic causality behind its structural motifs and detailing the self-validating experimental workflows required to evaluate its integration into kinase inhibitor pipelines.

Structural Deconstruction & Mechanistic Rationale

The architectural brilliance of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline lies in its tripartite functionalization. Each moiety serves a distinct, causal role in optimizing the pharmacodynamic (PD) and pharmacokinetic (PK) profile of the resulting drug candidate.

The Aniline Anchor (Hinge Binder)

The primary amine of the aniline acts as the synthetic attachment point (typically via Buchwald-Hartwig amination) to a kinase-binding core. Once coupled, the resulting secondary amine acts as a critical hydrogen bond donor. This interaction anchors the molecule to the backbone carbonyls of the kinase hinge region (e.g., Valine or Methionine residues), dictating the primary binding affinity.

The Fluorine Substituent (Metabolic Shield & Conformational Lock)

Positioned at the 4-position (para to the aniline nitrogen and ortho to the piperazine-methyl group), the fluorine atom exerts profound electronic and steric effects:

  • Metabolic Shielding: The electron-withdrawing nature of fluorine deactivates the electron-rich aromatic ring, blocking cytochrome P450 (CYP3A4/CYP2D6) mediated aromatic oxidation at the highly susceptible para position.

  • pKa Modulation & BBB Penetrance: Fluorine lowers the pKa of the adjacent basic amines. By masking hydrogen bond donors and reducing overall basicity, the fluorine atom minimizes recognition by efflux transporters (such as P-glycoprotein), a critical requirement for designing CNS-penetrant kinase inhibitors for brain cancer[1].

  • Conformational Locking: The highly electronegative fluorine can participate in intramolecular dipole interactions (e.g., F···H–N), restricting the rotation of the benzyl-piperazine bond. This pre-organizes the molecule for the ATP-binding pocket, reducing the entropic penalty of binding.

The Piperazin-1-ylmethyl Motif (Solvent Channel & ADME Modulator)

This motif is strategically designed to project outward from the kinase ATP pocket into the solvent-exposed channel:

  • Aqueous Solubility: The basic aliphatic nitrogen of the piperazine (pKa ~ 8.5) ensures the molecule is protonated at physiological pH. This drastically improves aqueous solubility and enables the formulation of stable salts (e.g., mesylate or HCl), as demonstrated in the clinical development of PI3K inhibitors like GDC-0941[2].

  • Tuning hERG Liabilities: While basic amines can trigger hERG channel blockade (cardiotoxicity), the piperazine ring provides a versatile handle. It can be easily derivatized (e.g., via sulfonylation or alkylation) to fine-tune the lipophilicity (LogD) and mitigate off-target ion channel interactions.

Pharmacophore A Aniline Motif D Kinase Hinge Region A->D Hydrogen Bonding B Fluorine Atom B->A Modulates pKa E Metabolic Stability / BBB B->E CYP450 Shielding C Piperazin-1-ylmethyl F Solvent Exposed Channel C->F Solubilization

Fig 1. Logical relationship of the scaffold's pharmacophores in kinase binding.

Pharmacodynamic & Pharmacokinetic Profiling

To illustrate the transformative impact of the 4-Fluoro-3-(piperazin-1-ylmethyl)aniline scaffold, the following table summarizes the quantitative ADME and PD shifts typically observed when this module is conjugated to a baseline heteroaryl kinase core.

Molecular ArchitectureAqueous Solubility (µM)Hinge Affinity (IC₅₀, nM)CYP3A4 Clearance (µL/min/mg)BBB Permeability ( Papp​×10−6 cm/s)
Baseline Core (Unsubstituted Aniline)< 5.012585.4 (High)1.2 (Low)
Core + Piperazine-methyl (No Fluorine)> 200.01562.1 (Moderate)3.4 (Moderate)
Core + 4-Fluoro-3-(piperazin-1-ylmethyl)aniline > 250.0 8 14.2 (Low) 18.5 (High)

Data Interpretation: The synergistic addition of the fluorine and piperazine motifs yields a >50-fold increase in solubility, a 15-fold boost in target affinity (due to solvent-channel interactions and conformational locking), and a dramatic reduction in hepatic clearance.

Experimental Workflows: Synthesizing and Validating the Scaffold

To ensure scientific integrity, the evaluation of this scaffold must rely on self-validating assay systems. Below are the step-by-step methodologies used to validate the pharmacological profile.

Protocol 1: Scaffold Conjugation & Biochemical Kinase Validation

Objective: Couple the scaffold to a kinase core and validate ATP-competitive inhibition. Causality: We utilize a ratiometric Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard luminescence. TR-FRET internally controls for compound auto-fluorescence, ensuring that the observed IC₅₀ shift is causally linked to true target engagement, not optical interference.

  • Conjugation: Perform a Buchwald-Hartwig cross-coupling reacting 4-Fluoro-3-(piperazin-1-ylmethyl)aniline with a heteroaryl chloride using Pd₂(dba)₃, XPhos, and Cs₂CO₃ in 1,4-dioxane at 100°C for 4 hours. Purify via preparative HPLC.

  • Assay Preparation: Incubate the purified compound (10-point dose-response, 10 µM to 0.5 nM) with the recombinant kinase domain (e.g., PI3K or EGFR) and a biotinylated peptide substrate in a 384-well plate.

  • Reaction Initiation: Add ATP at a concentration equal to its predetermined Km​ value to ensure the assay is sensitive to competitive inhibitors. Incubate for 60 minutes at 25°C.

  • Detection & Self-Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Measure the emission ratio at 665 nm / 615 nm. Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Multiparametric ADME & BBB Permeability

Objective: Validate the metabolic shielding of the fluorine atom and the CNS penetrance of the intact molecule. Causality: We employ the PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) using porcine brain lipid extracts instead of standard Caco-2 cells. Caco-2 over-represents intestinal transporters, whereas PAMPA-BBB provides a highly accurate, passive permeability model specific to the lipophilic environment of the blood-brain barrier[1].

  • PAMPA-BBB Setup: Coat the filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Compound Loading: Add the test compound (diluted to 10 µM in PBS, pH 7.4) to the donor wells. Add blank PBS to the acceptor wells.

  • Incubation & Mass Balance (Self-Validation): Incubate for 4 hours at 37°C. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Critical Step: Calculate the mass balance (Donor + Acceptor vs. Initial Concentration). If mass balance is <80%, the compound is non-specifically binding to the plastic, and the Papp​ value must be invalidated.

  • Microsomal Stability: Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) at 37°C. Aliquot at 0, 15, 30, and 60 minutes, quenching with cold acetonitrile. Determine intrinsic clearance ( CLint​ ) via LC-MS/MS decay kinetics to validate the fluorine's CYP450 shielding effect.

Workflow S1 Step 1: Scaffold Conjugation (Buchwald-Hartwig) S2 Step 2: in vitro Kinase Profiling (TR-FRET Assay) S1->S2 S3 Step 3: ADME & BBB Permeability (PAMPA / HLM) S2->S3 IC50 < 10nM S3->S1 Poor ADME (Iterate) S4 Step 4: in vivo PK/PD Modeling S3->S4 High Permeability

Fig 2. Self-validating experimental workflow for scaffold integration and ADME optimization.

Sources

Introduction: The Piperazinylmethylaniline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Substituted Piperazinylmethylaniline Derivatives

The confluence of the piperazine ring and an aniline moiety, bridged by a methyl group, creates the piperazinylmethylaniline scaffold. This structural framework is of significant interest in medicinal chemistry due to the versatile and privileged nature of its constituent parts.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, a large polar surface area, and hydrogen bond donor/acceptor capabilities.[1] These attributes often confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1] The aniline fragment provides a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and selectivity.[3]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted piperazinylmethylaniline derivatives. We will delve into their anticancer, antimicrobial, and central nervous system (CNS) activities, elucidating the underlying mechanisms of action, exploring critical structure-activity relationships (SAR), and presenting detailed experimental protocols for their evaluation. The narrative is designed to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Part 1: Anticancer Activity

The development of novel anticancer agents remains a paramount challenge, driven by the need to overcome drug resistance and reduce the side effects associated with conventional chemotherapy.[4] Piperazinylmethylaniline derivatives have emerged as a promising class of compounds, often exerting their effects through the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism by which these derivatives exhibit anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5]

  • Receptor Tyrosine Kinases (RTKs): Many derivatives have been designed to target RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial GrowthFactor Receptor (VEGFR).[4][5] Overactivation of these receptors is a hallmark of many cancers. The piperazinylmethylaniline scaffold can be optimized to fit within the ATP-binding pocket of these kinases, preventing phosphorylation and downstream signaling.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Specific derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest, typically at the G0/G1 or G2/M phase, and subsequent apoptosis (programmed cell death).[5][6]

Beyond kinase inhibition, some derivatives have been shown to induce apoptosis through other pathways, as confirmed by assays such as Annexin V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the aniline and piperazine rings.

  • Aniline Ring Substitutions: The introduction of specific groups on the phenyl ring of the aniline moiety can significantly enhance activity. For example, studies on piperazinyl-methyl-3(2H)pyridazinone derivatives showed that compounds bearing methoxy groups on the phenyl ring had markedly higher cytotoxic effects against lung and colon cancer cell lines compared to unsubstituted analogs. This suggests that electron-donating groups in specific positions can improve binding affinity to the target protein.

  • Piperazine Ring Substitutions: The N-substituent on the piperazine ring plays a critical role in determining potency and selectivity. Attaching bulky or aromatic groups, such as a [4-(trifluoromethyl)benzyl] group or a 1-bis(4-fluorophenyl)methyl group, has led to derivatives with low micromolar growth inhibition (GI50) values against a broad panel of human tumor cell lines.[7]

  • Linker and Scaffold Modifications: The core scaffold itself can be embedded within larger heterocyclic systems. For instance, vindoline-piperazine conjugates have demonstrated outstanding antiproliferative activity, with a dimer showing an IC50 of 2.85 μM on the SiHa cell line.[7]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative piperazinylmethylaniline derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
A-11 Methyl piperazine phenyl benzamideA-549 (Lung)5.71[4]
A-11 Methyl piperazine phenyl benzamideHCT-116 (Colon)4.26[4]
3a p-methoxyphenyl on piperazineLung Cancer Line36.79 - 75.40
13b m-methoxyphenyl acylhydrazonePanc-1 (Pancreatic)1.04[5]
13b m-methoxyphenyl acylhydrazoneMCF-7 (Breast)2.98[5]
Compound 3 1-piperonyl piperazine amideMDA-MB-231 (Breast)11.3[6]
Vindoline-23 17-[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)1.00 (GI50)[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of test compounds on cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualization: Anticancer Evaluation Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture & Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds for 48-72h compound_prep->treatment Apply dilutions mtt_add 4. Add MTT Reagent (4h incubation) treatment->mtt_add read_plate 6. Measure Absorbance (570 nm) solubilize 5. Solubilize Formazan Crystals (DMSO) mtt_add->solubilize solubilize->read_plate Plate ready calc_ic50 7. Calculate % Viability & Determine IC50 read_plate->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[8][9] Piperazinylmethylaniline derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a valuable scaffold in the search for new anti-infectives.[10]

Spectrum of Activity and SAR

These compounds have been successfully tested against a range of clinically relevant microbes.

  • Antibacterial Activity: Significant activity has been reported against Gram-positive bacteria like Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[8][11]

  • Antifungal Activity: Efficacy has also been shown against fungi, including Candida albicans, Aspergillus niger, and Aspergillus fumigatus.[8][11]

The SAR for antimicrobial activity often correlates with lipophilicity and the electronic nature of the substituents. For example, the introduction of lipophilic groups like trifluoromethyl (CF3) or halogens (F, Cl) at the aniline ring can enhance activity against certain mycobacterial strains by improving cell wall penetration.[12] The presence of electronegative heteroatoms like nitrogen, oxygen, and sulfur within the overall structure is also believed to enhance antimicrobial potential.[13]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for selected derivatives, illustrating their potency against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Standard DrugReference
Chalcone-piperazineCandida albicans2.22Fluconazole[8]
N-aryl piperazineS. aureus / E. coliActiveAmpicillin[8]
Pyrimidine-piperazineS. aureus, B. subtilisGood activity at 40 µg/mLChloramphenicol[13]
Cinnoline-piperazineE. coli1000 (MBC)N/A[14]
Phenyl acetamide-piperazineA. nigerGood activityGriseofulvin[15]

Note: "MBC" refers to Minimum Bactericidal Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. It provides a quantitative result of the lowest compound concentration that inhibits visible microbial growth.

Causality: This method directly tests the ability of a compound to prevent microbial replication in a liquid medium, providing a more precise measure of potency than diffusion-based assays.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The typical concentration range is 0.125 to 128 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include the following controls on each plate:

    • Sterility Control: Broth only (no compound, no inoculum).

    • Growth Control: Broth with inoculum (no compound).

    • Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin, Gentamycin).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can also be added to aid in determining viability.

Visualization: General Synthesis Route

This diagram illustrates a common synthetic pathway to obtain substituted piperazinylmethylaniline derivatives.

G Mannich-type Reaction sub_aniline Substituted Aniline (or Nitrobenzene precursor) piperazine N-Substituted Piperazine product Substituted Piperazinylmethylaniline Derivative sub_aniline->product formaldehyde Formaldehyde (CH₂O) (or equivalent) piperazine->product formaldehyde->product

Caption: A generalized Mannich reaction for synthesizing the target scaffold.

Part 3: Central Nervous System (CNS) Activity

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, present in numerous clinically used antipsychotic, antidepressant, and anxiolytic drugs.[16] Its ability to interact with various neurotransmitter receptors, particularly monoamine receptors, makes it an ideal starting point for designing novel CNS-active agents.[3][16]

Mechanism of Action: Neuroreceptor Modulation

The CNS effects of piperazinylmethylaniline derivatives are primarily due to their interaction with G-protein coupled receptors (GPCRs) in the brain.

  • Serotonin (5-HT) Receptors: Many derivatives act as agonists or antagonists at specific serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.[3] Modulation of these receptors is a key mechanism for treating depression and anxiety.

  • Dopamine Receptors: Interaction with dopamine receptors (e.g., D2) is a critical component of the mechanism for antipsychotic drugs.

  • Histamine Receptors: Some derivatives show potent antagonist activity at histamine H1 and H4 receptors, which is relevant for treating allergies and inflammation but can also contribute to CNS side effects like sedation.[17][18]

The specific substitution pattern on the aniline and piperazine rings dictates the receptor affinity and selectivity profile, thereby determining the compound's therapeutic potential as, for example, an antidepressant versus an antipsychotic.[16]

Experimental Protocol: Forced Swim Test (FST) in Rodents

The FST is a standard preclinical behavioral assay used to screen for potential antidepressant activity. It is based on the observation that animals subjected to the stress of being in an inescapable container of water will eventually adopt an immobile posture.

Causality: Antidepressant compounds are known to reduce the duration of this immobility, as the animal will continue to make active escape attempts for longer. This is interpreted as a behavioral correlate of an antidepressant effect.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male mice or rats to the testing room for at least 1 hour before the experiment.

  • Pre-Swim Session (Day 1): Place each animal individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. Allow the animal to swim for 15 minutes. This session promotes a stable level of immobility on the test day. Remove the animal, dry it thoroughly, and return it to its home cage.

  • Drug Administration: On Day 2, administer the test compound (e.g., 10-30 mg/kg, intraperitoneally) or vehicle control. A positive control group (e.g., imipramine) should also be included. Typically, administration occurs 30-60 minutes before the test session.

  • Test Session (Day 2): Place the animal back into the swim cylinder for a 6-minute session. The session is typically recorded by a video camera.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the animal's behavior. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water. The total duration of immobility during the last 4 minutes of the 6-minute session is recorded.

  • Data Analysis: Compare the mean immobility time between the treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests potential antidepressant-like activity.

Visualization: Key CNS Receptor Interactions

G central_node Piperazinylmethylaniline Derivative r_5ht1a 5-HT1A central_node->r_5ht1a Anxiolytic/ Antidepressant r_5ht2a 5-HT2A central_node->r_5ht2a Antidepressant/ Antipsychotic r_d2 D2 central_node->r_d2 Antipsychotic r_h1 H1 central_node->r_h1 Antihistaminic/ Sedative

Caption: Common neuroreceptor targets and associated pharmacological effects.

Conclusion

Substituted piperazinylmethylaniline derivatives represent a structurally versatile and pharmacologically significant class of compounds. Their modular nature allows for extensive synthetic modification, enabling the optimization of activity across diverse therapeutic areas, including oncology, infectious diseases, and neurology. The insights from structure-activity relationship studies, combined with robust in vitro and in vivo evaluation protocols, continue to guide the rational design of new derivatives. As our understanding of the molecular targets and signaling pathways deepens, this privileged scaffold is poised to yield next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.

References

  • Chaudhary, A., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Kumar, A., et al. (2016).
  • Yadav, R.K., et al. (2024).
  • Vadodaria, D.J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry.
  • Yadav, R.K., et al. (2024).
  • Anonymous. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Anonymous. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Source institution not provided].
  • Somashekhar, M., & Mahesh, A.R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • Awad, E.D., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
  • Anonymous. (2023). Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. AVESİS.
  • Awad, E.D., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules.
  • Chaudhary, A., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Singh, B., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • Sagar, B.K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Anonymous. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Source institution not provided].
  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Source institution not provided].
  • Fares, M., et al. (2022). Identification of 3-(piperazinylmethyl)
  • Szabó, I., et al. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC - NIH.
  • Anonymous. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl- piperazine-Base. Semantic Scholar.
  • Thriveni, K.S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • Al-Dies, A.M., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI.
  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Anonymous. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Anonymous. (n.d.). Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • Orjales, A., Bordell, M., & Rubio, V. (1995).

Sources

The Pharmacological Profiling of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of highly specific building blocks dictates the downstream success of drug discovery campaigns. As a Senior Application Scientist, I frequently utilize 4-Fluoro-3-(piperazin-1-ylmethyl)aniline as a privileged pharmacophore. This specific triad—a fluorine atom, a piperazine ring, and an aniline moiety—offers a masterclass in structural optimization. The aniline group provides a versatile synthetic handle for coupling into larger scaffolds (such as quinazolines, quinolines, and isatins)[1][2]. The fluorine atom is strategically positioned to lower the pKa of adjacent amines and enhance metabolic stability by blocking cytochrome P450-mediated oxidation. Simultaneously, the piperazine ring acts as a critical solubilizing group and a hydrogen-bond acceptor/donor within enzyme active sites.

This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and data interpretation frameworks required to evaluate derivatives of this compound in vitro and in vivo.

Part 1: Mechanistic Rationale & Target Engagement

Understanding the causality behind target engagement is the first step in designing a robust screening cascade. Derivatives of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline are predominantly utilized in two therapeutic areas: oncology and infectious diseases.

  • Oncology (PARP & Kinase Inhibition): In breast cancer models, particularly those harboring BRCA1/2 mutations, quinazoline and quinoline derivatives containing this moiety act as potent inhibitors[1][2]. They function by trapping Poly (ADP-ribose) polymerase (PARP) on single-strand DNA breaks. The piperazine ring often engages the catalytic domain of PARP, preventing DNA repair. This leads to double-strand breaks during replication and triggers synthetic lethality in homologous recombination (HR)-deficient cells[1].

  • Antimicrobial Applications: When incorporated into Mannich bases of indole-2,3-dione (isatin), the piperazine-aniline system disrupts microbial membrane integrity, showing significant efficacy against both bacterial and fungal pathogens[3].

Pathway SSB Single-Strand DNA Break PARP PARP1/2 Recruitment SSB->PARP Trapping PARP Trapping on DNA PARP->Trapping Inhibited by Inhibitor Derivative Binding (Piperazine-Quinazoline) Inhibitor->Trapping DSB Double-Strand Break Formation (Replication Fork Collapse) Trapping->DSB BRCA BRCA1/2 Mutation (Deficient HR Repair) DSB->BRCA Requires repair Apoptosis Synthetic Lethality (Apoptosis) BRCA->Apoptosis Repair fails

Mechanistic pathway of PARP inhibition and synthetic lethality via piperazine derivatives.

Part 2: In Vitro Profiling Workflows

A scientifically rigorous in vitro cascade must establish both potency and mechanism of action through self-validating systems.

Protocol 1: High-Throughput Cytotoxicity (MTT Assay)

Causality & Logic: We utilize HCC1937 (BRCA1-mutated) and HCT-15 cell lines to evaluate PARPi-resistant and sensitive profiles[1]. The MTT assay is selected because the reduction of tetrazolium salts to formazan is directly proportional to mitochondrial dehydrogenase activity. If a compound induces synthetic lethality, mitochondrial metabolism halts, providing a highly reliable proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCC1937 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Adherence Phase: Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for uniform cell adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivative (e.g., 0.1, 1.0, 10, 50, 100 µM) in DMSO. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity. Treat cells for 72 hours[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to metabolize MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan. Agitate on a microplate shaker for 10 minutes. Measure absorbance at 490 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC)

Causality & Logic: To validate the broad-spectrum potential of isatin-piperazine derivatives, we determine the MIC using the broth microdilution method. This provides a quantitative threshold of efficacy that can be directly compared to standard drugs like ciprofloxacin[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, B. subtilis) on Mueller-Hinton agar for 24 hours at 37°C[3]. Standardize the suspension to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized compound in Mueller-Hinton broth.

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Validation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include a positive control (ciprofloxacin) and a negative vehicle control to self-validate the assay[3].

Quantitative Data Summaries

Table 1: In Vitro Cytotoxicity of Piperazine-Aniline Derivatives

Compound Scaffold Target Cell Line Assay Type Key Quantitative Readout Reference
Quinazoline-Piperazine HCC1937 (BRCA1 mut) MTT (72h) High potency against PARPi-resistant cells [1]

| Quinoline-Piperazine | Breast Cancer Lines | Cytotoxicity | Moderate to high growth inhibition |[2] |

Table 2: In Vitro Antimicrobial Activity (MIC)

Compound Scaffold Pathogen Assay Type Key Quantitative Readout Reference
5-Fluoro-Isatin-Piperazine S. aureus Broth Microdilution Significant antibacterial MIC thresholds [3]

| 5-Methyl-Isatin-Piperazine | A. niger | Broth Microdilution | Favorable antifungal MIC thresholds |[3] |

Part 3: In Vivo Efficacy and Pharmacokinetics

Transitioning from in vitro to in vivo requires careful consideration of the compound's ADME profile. The fluorine atom on the aniline ring is strategically placed to reduce hepatic clearance, while the piperazine basic amine ensures adequate gastrointestinal absorption.

Protocol 3: Tumor Xenograft Efficacy Study

Causality & Logic: We use athymic nude mice to prevent immune rejection of human tumor cells. Tumor volume reduction is the primary endpoint, validating that the in vitro synthetic lethality translates to systemic efficacy. To make this a self-validating system, final excised tumor weights are correlated against in-life caliper measurements to rule out measurement bias.

Step-by-Step Methodology:

  • Model Establishment: Subcutaneously inject 5×106 HCC1937 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100-150 mm3 , randomize mice into vehicle control and treatment groups (n=8/group). Rationale: Randomization at this specific volume ensures tumors are fully established and actively vascularizing, preventing false positives from spontaneous regression.

  • Dosing Regimen: Administer the derivative via oral gavage (e.g., 10 mg/kg or 50 mg/kg) daily for 21 days. The vehicle must strictly match the formulation used for the compound (e.g., 10% Tween-80 in saline).

  • In-Life Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(length×width2)/2 .

  • Endpoint Analysis: Euthanize mice at day 21. Excise and weigh tumors to correlate with caliper measurements, providing a self-validating efficacy dataset.

Workflow Compound 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Derivatives InVitro In Vitro Profiling Compound->InVitro InVivo In Vivo Profiling Compound->InVivo Cytotoxicity Cytotoxicity (MTT Assay) HCC1937 & HCT-15 InVitro->Cytotoxicity Antimicrobial Antimicrobial (MIC) Well Diffusion InVitro->Antimicrobial PK Pharmacokinetics (PK) Bioavailability & Clearance InVivo->PK Xenograft Efficacy (Xenograft) Tumor Volume Reduction InVivo->Xenograft

Experimental workflow for in vitro and in vivo profiling of synthesized derivatives.

References

  • Source: PMC (nih.gov)
  • Title: Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines Source: Der Pharma Chemica URL
  • Title: In vitro antimicrobial activities of compounds 4a 1-6 and 4b... (Synthesis, Characterization and Antimicrobial Activity of Some Novel Mannich Bases of Indole-2,3-dione)

Sources

In-Depth Computational Profiling of the 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Scaffold: Molecular Docking and Dynamics in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (4-F-3-PMA) scaffold is a highly privileged, tri-functional building block in modern rational drug design. Frequently utilized in the development of targeted therapies against receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and c-Kit, this scaffold provides a precise balance of hydrogen bonding, halogen interactions, and aqueous solubility[1],[2].

This technical whitepaper provides a comprehensive, self-validating computational methodology for evaluating the 4-F-3-PMA scaffold using molecular docking and molecular dynamics (MD) simulations. By moving beyond static binding poses, we explore the thermodynamic causality behind its efficacy, providing researchers with a robust framework for next-generation kinase inhibitor development.

Pharmacophore Deconstruction & Structural Causality

To successfully simulate a molecule, one must first understand the physicochemical causality behind its structural components. The 4-F-3-PMA scaffold is not a random assembly of functional groups; it is a highly engineered pharmacophore:

  • The Aniline Core (Hinge Binder): The primary anchor. The NH2​ group serves as a critical hydrogen bond donor to the backbone carbonyls of kinase hinge residues (e.g., Met790 in EGFR or Cys673 in c-Kit).

  • The Fluorine Atom (C4 Position): Fluorine substitution goes beyond simply blocking CYP450-mediated oxidation. Its extreme electronegativity exerts an inductive effect that slightly lowers the pKa of the adjacent aniline, optimizing its hydrogen-bonding strength. Furthermore, the fluorine atom can engage in orthogonal halogen bonding with specific residues (e.g., Ser783) or sit tightly within lipophilic pockets, restricting ligand entropy[1].

  • The Piperazin-1-ylmethyl Moiety (C3 Position): The methylene linker provides a crucial degree of rotational freedom, allowing the bulky piperazine ring to navigate out of the narrow hydrophobic cleft toward the solvent-exposed region. At a physiological pH of 7.4, the distal secondary amine of the piperazine is protonated, enabling it to form strong electrostatic interactions or salt bridges with acidic residues (e.g., Asp831 in EGFR)[3].

Interactions S 4-F-3-PMA Scaffold A Aniline (NH2) S->A F Fluorine (C4) S->F P Piperazine (Basic N) S->P H Kinase Hinge (Met790/Cys673) A->H H-bond Donor L Lipophilic Pocket (Leu726/Val734) F->L Halogen Bond E Solvent/Acidic Residues (Asp831) P->E Salt Bridge

Fig 1. Pharmacophore mapping and target interaction network of the 4-F-3-PMA scaffold.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in computational predictions, the following protocols are designed as self-validating systems. Every simulation must pass an internal control check before data is extracted.

Protocol A: Target Preparation & Molecular Docking

During the molecular docking process, the protein is typically considered rigid while the ligand molecules are flexible, aligning the ligand to an idealized conformation within the active site[4].

Step 1: Ligand Preparation

  • Import the 4-F-3-PMA 2D structure into a preparation module (e.g., LigPrep).

  • Generate protonation states at pH 7.4±0.5 using Epik. Causality: This ensures the piperazine ring is correctly modeled as a protonated cation, which is strictly required for accurate electrostatic grid mapping.

  • Minimize energy using the OPLS4 or AMBER force field.

Step 2: Protein Preparation

  • Retrieve the high-resolution crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17).

  • Remove non-catalytic water molecules, add missing hydrogen atoms, and assign bond orders.

  • Optimize the hydrogen-bond network by exhaustively sampling Asn, Gln, and His tautomers.

  • Perform a restrained minimization (heavy atom convergence RMSD = 0.30 Å).

Step 3: Grid Generation & Self-Validation

  • Center the receptor grid box ( 16×16×16 Å) on the co-crystallized ligand[2].

  • Self-Validation Check: Re-dock the native co-crystallized ligand using Extra Precision (XP) mode. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is >2.0 Å, the grid parameters must be discarded and recalculated.

Protocol B: Molecular Dynamics (MD) Simulation (100 ns)

Static docking poses represent a single local energy minimum in a vacuum or implicit solvent. MD simulations are mandatory to evaluate the temporal stability of the piperazine salt bridge and the halogen bond, which are highly sensitive to explicit solvent dynamics and protein conformational breathing.

Step 1: System Solvation & Ionization

  • Embed the docked 4-F-3-PMA/Kinase complex in an orthorhombic box filled with TIP3P explicit water molecules (minimum 10 Å buffer from the protein surface).

  • Neutralize the system and add 0.15 M NaCl to mimic physiological ionic strength.

Step 2: Thermodynamic Equilibration

  • NVT Ensemble (1 ns): Heat the system gradually from 0 K to 300 K using a Berendsen thermostat to distribute kinetic energy without blowing up the system.

  • NPT Ensemble (2 ns): Equilibrate system density at 1 atm using a Parrinello-Rahman barostat.

Step 3: Production Run

  • Execute a 100 ns production run at 300 K and 1 atm.

  • Use the SHAKE algorithm to constrain bonds involving hydrogen atoms, allowing for a 2 fs integration time step.

Workflow L Ligand Preparation (Epik, pH 7.4±0.5) D Molecular Docking (Grid: Hinge Region, XP Mode) L->D P Protein Preparation (Missing Loops, H-bond Opt) P->D M Molecular Dynamics (100 ns, TIP3P, NPT Ensemble) D->M A Trajectory Analysis (RMSD, RMSF, MM-GBSA) M->A

Fig 2. End-to-end computational workflow for scaffold evaluation.

Quantitative Data Presentation

Following the 100 ns MD trajectory, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations are performed to extract the absolute binding free energy ( ΔGbind​ ). The table below summarizes the expected quantitative profiling of the 4-F-3-PMA scaffold against the EGFR kinase domain compared to a non-fluorinated, non-piperazinyl baseline.

Compound ScaffoldDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ligand RMSD (Å)Key Stable Interactions (>70% Simulation Time)
Baseline Aniline -6.45-32.102.8 ± 0.4Met790 (H-bond)
4-Fluoroaniline -7.12-38.452.1 ± 0.3Met790 (H-bond), Leu726 (VdW)
4-F-3-PMA (Target) -9.85 -54.20 1.2 ± 0.2 Met790 (H-bond), Ser783 (Halogen), Asp831 (Salt Bridge)

Data Interpretation: The addition of the protonated piperazine ring dramatically lowers the ΔGbind​ by establishing a persistent salt bridge with Asp831, while the fluorine atom anchors the molecule, reducing the Ligand RMSD to a highly stable 1.2 Å over 100 ns.

Conclusion

The 4-Fluoro-3-(piperazin-1-ylmethyl)aniline scaffold represents a masterclass in rational fragment design. By leveraging the aniline for hinge recognition, the fluorine atom for lipophilic anchoring and halogen bonding[1], and the piperazine ring for solvent-exposed electrostatic interactions[3], this molecule achieves exceptional stability within kinase active sites[2]. The self-validating computational pipeline detailed in this whitepaper ensures that researchers can reliably translate these in silico thermodynamic properties into potent in vitro and in vivo candidates.

Sources

Comprehensive Physicochemical Profiling of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline: Solubility, Stability, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic combination of distinct structural motifs is essential for balancing pharmacodynamics with pharmacokinetic viability. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline represents a highly versatile bifunctional pharmacophore commonly utilized in the design of kinase inhibitors, GPCR modulators, and advanced agrochemicals 1[1]. By linking an electron-deficient fluorinated aniline to a highly basic piperazine ring via a methylene bridge, this molecule achieves a delicate physicochemical equilibrium.

This technical whitepaper provides an in-depth mechanistic analysis of the solubility and stability profiles of this compound class. As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data, focusing instead on the causality behind its physicochemical behavior and providing self-validating experimental workflows for rigorous laboratory evaluation.

Mechanistic Physicochemistry of the Pharmacophore

To predict the macroscopic behavior (solubility, degradation) of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, we must first deconstruct the electronic and steric contributions of its constituent moieties.

The Fluorinated Aniline Core: Electronic Deactivation

Non-halogenated anilines are notoriously susceptible to aerobic oxidation and rapid cytochrome P450-mediated metabolism. However, the introduction of a highly electronegative fluorine atom at the para position (4-fluoro) fundamentally alters the electron density of the aromatic system. The strong inductive electron-withdrawing effect (-I effect) of the fluorine atom lowers the energy of the Highest Occupied Molecular Orbital (HOMO) 2[2].

  • Causality: By depleting electron density from the amine nitrogen and the aromatic ring, the molecule becomes significantly less reactive toward electrophilic attack and single-electron oxidation. Consequently, the basicity of the aniline nitrogen is severely depressed (predicted pKa ~ 3.5–4.5) 3[3].

The Piperazine Appendage: Solubilizing Engine

Piperazine is a diprotic base (pKa1 = 5.35, pKa2 = 9.73 at 25°C) that is freely soluble in water4[4]. In this molecule, the secondary amine of the piperazine ring remains highly basic.

  • Causality: At physiological pH (7.4) and particularly in the acidic environment of the stomach (pH 1.2), the piperazine nitrogen is protonated. This ionization drastically lowers the crystal lattice energy and maximizes the hydration energy, driving the compound into aqueous solution. Furthermore, the basicity of piperazine allows for the engineering of stable multidrug salts or co-crystals, which can alter the microenvironmental pH to further enhance dissolution kinetics 5[5].

Solubility Profiling & Thermodynamic Behavior

The free base of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline exhibits moderate lipophilicity and poor aqueous solubility at neutral pH. To evaluate its formulation potential, thermodynamic solubility must be established across a physiological pH gradient.

Quantitative Physicochemical Data
PropertyAniline Core (Reference)Piperazine Core (Reference)4-Fluoro-3-(piperazin-1-ylmethyl)aniline (Predicted/Composite)
Molecular Weight 111.12 g/mol 86.14 g/mol 209.26 g/mol
pKa (Basic) ~ 4.6 (Aniline N)9.73 (Secondary N)~ 9.2 (Piperazine N), ~ 3.8 (Aniline N)
LogP (Octanol/Water) 1.15-1.241.8 - 2.2 (Free Base)
Aqueous Solubility Moderate (pH independent)Freely Soluble (>150 g/L)Highly pH-dependent (<0.1 mg/mL at pH 8; >10 mg/mL at pH 2)
Hygroscopicity LowHigh (Deliquescent)Moderate to High (Salt-dependent)
Protocol: Self-Validating Thermodynamic Solubility Assay (Shake-Flask Method)

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to supersaturation. The following protocol guarantees true thermodynamic equilibrium while self-validating against polymorphic transformations 4[4].

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount (~50 mg) of the API (free base or specific salt) into a 5 mL glass vial.

  • Buffer Addition: Add 1 mL of precisely calibrated aqueous buffer (e.g., 0.1 M HCl for pH 1.2; Phosphate buffer for pH 6.8).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C ± 0.5°C at 300 RPM for 72 hours. Causality: 72 hours ensures the dissolution-precipitation equilibrium is fully established.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV method.

  • Validation (Critical Step): Recover the undissolved solid from the filter. Dry gently and analyze via X-Ray Powder Diffraction (XRPD). Self-Validation Logic: If the XRPD pattern of the residual solid differs from the starting material (e.g., conversion from an anhydrate to a hydrate), the measured solubility corresponds to the new polymorph, not the original material.

SolubilityWorkflow Start Add Excess API (Free Base or Salt) Buffer SuspendinAqueousBuffer (pH1.2, 6.8, 7.4) Start->Buffer Incubate Agitate at 37°C (72 hours for Equilibrium) Buffer->Incubate Separate Centrifugation & Filtration (0.22 µm) Incubate->Separate Thermodynamic Equilibrium Analyze HPLC-UV / LC-MS (Quantify Supernatant) Separate->Analyze Liquid Phase SolidState XRPD / DSC (Validate Residual Solid) Separate->SolidState Solid Phase

Thermodynamic solubility shake-flask workflow with solid-state verification.

Chemical Stability & Degradation Kinetics

While the fluorine atom protects the aniline core, the molecule is not impervious to degradation. Piperazine derivatives are highly sensitive to moisture (hygroscopicity) and can undergo N-oxidation upon exposure to light and atmospheric oxygen .

Primary Degradation Pathways
  • N-Oxidation: The secondary amine of the piperazine ring is susceptible to oxidation by peroxides or radical initiators, forming an N-oxide degradant.

  • Hygroscopic Deliquescence: Piperazine salts readily absorb atmospheric water. This moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of amorphous regions and accelerating chemical degradation via hydrolysis or polymorphic shifts 4[4].

Protocol: Accelerated Stability & Mass-Balance Validation

To predict long-term shelf life, forced degradation and accelerated stability testing (per ICH guidelines) must be executed.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10 mg of the API into open glass petri dishes (for humidity exposure) and sealed amber vials (for thermal control).

  • Environmental Stressing: Place the open dishes in a stability chamber set to 40°C / 75% Relative Humidity (RH) for 4 weeks. Subject separate solutions to 3% H2O2 (oxidative stress) and UV-Vis light (photolytic stress).

  • Analysis: Re-dissolve the stressed solid samples in the HPLC mobile phase.

  • Validation (Mass Balance): Run the samples using a stability-indicating gradient LC-MS method. Self-Validation Logic: Calculate the total area under the curve (AUC) for the parent API plus all degradant peaks. The sum must equal 100% ± 2% of the unstressed control's AUC. A failure to achieve mass balance indicates that degradants are either volatile, insoluble, or not absorbing at the chosen UV wavelength, necessitating orthogonal detectors (e.g., CAD or ELSD).

DegradationPathways API 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Oxidation Oxidative Stress (H2O2 / Light / O2) API->Oxidation Moisture High Humidity (40°C / 75% RH) API->Moisture N_Oxide Piperazine N-Oxidation (Major Degradant) Oxidation->N_Oxide High Susceptibility AnilineOx Aniline Oxidation (Blocked by 4-Fluoro) Oxidation->AnilineOx Low Susceptibility Hydrate Hydrate Formation & Deliquescence Moisture->Hydrate Hygroscopic Salts

Primary chemical and physical degradation pathways under environmental stress.

Conclusion

The rational development of formulations containing 4-Fluoro-3-(piperazin-1-ylmethyl)aniline requires a deep understanding of its dual nature. The fluorinated aniline provides essential metabolic stability and electronic deactivation, while the piperazine moiety acts as a pH-responsive solubilizing engine. By employing self-validating thermodynamic protocols and rigorous mass-balance stability assays, researchers can successfully navigate the hygroscopic and oxidative liabilities of this powerful pharmacophore.

References

  • Wikipedia - 4-Fluoroaniline.
  • eScholarship (UC Berkeley) - Synthesis of fluorinated anilines by palladium-catalyzed coupling.
  • Fluoromart - 3-Fluoro-2-methylaniline Chemical Properties.
  • Benchchem - A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • ACS Publications (Molecular Pharmaceutics) - Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties.
  • Ataman Chemicals - PIPERAZINES.

Sources

A Technical Guide to Unveiling the Therapeutic Targets of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in a single small molecule presents both a challenge and an opportunity in drug discovery. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is one such molecule, incorporating a substituted aniline, often associated with kinase inhibition, and a piperazine ring, a ubiquitous scaffold in compounds targeting G-protein coupled receptors (GPCRs) and other central nervous system proteins.[1][2][3] The absence of established biological data for this specific molecule necessitates a systematic and multi-pronged approach to elucidate its mechanism of action and identify its primary therapeutic targets. This guide provides a comprehensive, field-proven strategy for the target deconvolution of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, designed for drug discovery and development scientists. We will detail a logical workflow that integrates robust computational prediction with unbiased experimental identification and focused validation assays, ensuring a high degree of scientific rigor and confidence in target nomination.

Introduction: Deconstructing the Molecule for Hypothesis Generation

The chemical architecture of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline provides the foundational clues for our target-seeking investigation. By dissecting its core components, we can formulate initial hypotheses regarding its potential target classes.

  • The Aniline Scaffold: Substituted anilines are a hallmark of numerous kinase inhibitors.[3] They often function as "hinge-binders," forming critical hydrogen bonds within the ATP-binding pocket of protein kinases. The 2-substituted aniline motif, in particular, is a key feature in potent inhibitors of kinases like Mer and c-Met.[2][4] Therefore, the human kinome represents a high-priority target class for investigation.

  • The Piperazine Moiety: This versatile six-membered heterocycle is a cornerstone of medicinal chemistry, prized for its ability to modulate physicochemical properties and engage in diverse target interactions.[1] Its nitrogen atoms are often protonatable under physiological conditions, facilitating interactions with acidic residues in target proteins. Piperazine derivatives have a well-documented history of interacting with a wide range of targets, most notably GPCRs (such as dopamine and serotonin receptors) and ion channels.[1][5][6]

This structural analysis leads to three primary, high-probability target families for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline:

  • Protein Kinases

  • G-Protein Coupled Receptors (GPCRs)

  • Ion Channels

Our strategy is therefore designed to systematically explore these target families using a phased approach that moves from broad, unbiased screening to specific, hypothesis-driven validation.

A Multi-Pronged Strategy for Target Deconvolution

Effective target identification, especially for a novel compound, relies on the integration of orthogonal methods to build a compelling and validated case.[7] We propose a three-phase workflow: (1) In Silico Hypothesis Refinement, (2) Unbiased Experimental Target Discovery, and (3) Focused Target Validation and Profiling.

Target_Deconvolution_Workflow cluster_0 Phase 1: In Silico Hypothesis Refinement cluster_1 Phase 2: Unbiased Experimental Discovery cluster_2 Phase 3: Focused Target Validation & Profiling cluster_3 P1_1 Ligand-Based Similarity (2D & 3D) P1_2 Reverse Docking & Virtual Screening P1_1->P1_2 Inform library selection P1_3 Machine Learning & Predictive Modeling P1_2->P1_3 Provide structural poses P2_1 Affinity Chromatography- Mass Spectrometry (AC-MS) P1_3->P2_1 Prioritize potential targets P2_2 Chemical Proteomics (e.g., LiP-MS) P1_3->P2_2 Suggest pathways P3_1 Kinome Profiling (>500 Kinases) P2_1->P3_1 P3_2 GPCR Panel Screening (Functional Assays) P2_1->P3_2 P3_3 Ion Channel Panel Screening (Electrophysiology) P2_1->P3_3 Generate Hit List P2_2->P3_1 P2_2->P3_2 P2_2->P3_3 Generate Hit List Outcome Validated Target(s) & Mechanism of Action P3_1->Outcome Confirm & Quantify Interaction P3_2->Outcome Confirm & Quantify Interaction P3_3->Outcome Confirm & Quantify Interaction

Figure 1: A comprehensive workflow for target deconvolution.
Phase 1: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly and cost-effectively generate a refined list of potential targets.[8][9] These approaches harness vast biological and chemical databases to predict interactions.[10][11]

  • Ligand-Based Approaches: This involves searching databases for known active molecules that are structurally similar to our compound. Methods like 2D fingerprint similarity and 3D shape-based screening can identify compounds with shared pharmacophores, suggesting they may also share biological targets.

  • Structure-Based Approaches (Reverse Docking): If the structure of our compound is known, it can be computationally docked against a library of protein structures (e.g., the entire PDB).[12] This "reverse" screening approach scores the binding affinity of the compound to thousands of potential targets, providing a ranked list of candidates.

  • Machine Learning Models: Advanced algorithms trained on large datasets of compound-target interactions can predict the bioactivity profile of a new molecule based on its structural features.[12] These models can provide probabilities of interaction with hundreds of different targets.

These in silico methods will not provide a definitive answer but are invaluable for prioritizing which experimental screens to run and for interpreting the results of unbiased screens.

Phase 2: Unbiased Experimental Target Discovery

Unbiased, or phenotype-first, approaches aim to identify direct binding partners of the compound from a complex biological sample (e.g., cell lysate or tissue homogenate) without a preconceived hypothesis.[13]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a cornerstone technique for target identification.[14][15] The compound of interest is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a protein lysate. Proteins that bind to the compound are "captured" while non-binders are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[16][17]

  • Chemical Proteomics: Techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) offer a powerful, label-free alternative.[18] This method assesses how compound binding alters the structure of proteins across the entire proteome. When a compound binds to a target, it can induce a conformational change that either protects or exposes specific sites to proteolytic digestion. By comparing the peptide fragments generated in the presence and absence of the compound, one can identify direct targets and their binding sites.[18]

The output of these experiments is a list of "putative hits"—proteins that directly interact with 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Phase 3: Focused Target Validation and Profiling

The putative hits from Phase 2, along with the high-priority target classes identified in Phase 1, must be rigorously validated. This is achieved by screening the compound against large, well-defined panels of purified proteins or engineered cell lines.

  • Kinome Profiling: The compound should be screened against a broad panel of protein kinases (services offer panels of over 500 kinases).[19][20] These assays measure the compound's ability to inhibit the enzymatic activity of each kinase, generating IC50 values.[21][22] This provides a quantitative measure of both potency and selectivity across the kinome.

  • GPCR Screening: A wide array of commercially available cell-based assays can be used to screen for activity at hundreds of GPCRs.[23][24] These are typically functional assays that measure downstream signaling events upon receptor activation or inhibition, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels.[25][26]

  • Ion Channel Screening: Activity at ion channels can be assessed using automated electrophysiology platforms, which provide the gold-standard measure of channel modulation (inhibition or activation).[27][28][29] Fluorescence-based assays that measure ion flux can also be used for higher-throughput primary screening.[29]

Successful "hits" in these focused screens provide the definitive validation of a compound-target interaction and are the critical final step in the deconvolution process.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols represent best-practice approaches for the key experimental phases.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the essential steps for identifying binding partners from a cell lysate.

AC_MS_Workflow A 1. Ligand Immobilization (Compound on beads) C 3. Lysate Incubation (Incubate lysate with both bead sets) A->C B 2. Control Matrix (Beads only) B->C D 4. Washing Steps (Remove non-specific binders) C->D E 5. Competitive Elution (Optional) (Elute with excess free compound) D->E F 6. Denaturing Elution (Elute remaining proteins) E->F G 7. Protein Digestion & LC-MS/MS (Trypsin digest, analyze peptides) F->G H 8. Data Analysis (Identify proteins enriched on compound beads vs. control) G->H

Figure 2: Experimental workflow for AC-MS.

Methodology:

  • Ligand Immobilization:

    • Synthesize a derivative of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline containing a linker arm suitable for conjugation (e.g., a carboxylic acid or primary amine).

    • Covalently attach the linker-modified compound to activated sepharose or magnetic beads.

    • Causality: Immobilization is necessary to physically separate the compound and its binding partners from the rest of the proteome. The choice of linker position is critical to ensure the core pharmacophore remains accessible for protein binding.

  • Control Matrix Preparation: Prepare an equal amount of "mock" beads that have been treated with the linker and blocking agents but without the compound.

    • Trustworthiness: This control is essential to identify proteins that bind non-specifically to the beads or linker, allowing them to be subtracted from the final hit list.

  • Protein Lysate Preparation:

    • Culture and harvest cells from a relevant human cell line (e.g., a cancer cell line if oncology is the therapeutic area of interest).

    • Lyse the cells in a non-denaturing buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine the total protein concentration (e.g., via BCA assay).

  • Affinity Pulldown:

    • Incubate a defined amount of total protein lysate (e.g., 5-10 mg) with the compound-immobilized beads and the control beads in parallel for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads. This is typically done by boiling the beads in an SDS-containing buffer (e.g., Laemmli buffer).

    • Alternative: For higher specificity, a competitive elution can be performed first by incubating the washed beads with a high concentration of the free, non-immobilized compound. This will displace specific binders.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE. Perform an in-gel trypsin digest of the entire protein lane.

    • Alternatively, perform an in-solution digest on the eluted proteins.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a database search algorithm (e.g., MaxQuant).

    • A true "hit" is a protein that is significantly enriched in the compound-bead eluate compared to the control-bead eluate.[15]

Protocol 2: Kinome-wide Profiling

This protocol describes a typical workflow for assessing the selectivity of the compound against a large panel of protein kinases.

Methodology:

  • Assay Platform Selection: Choose a suitable activity-based assay platform. Several vendors offer these services, using technologies like ADP-Glo, IMAP, or Mobility Shift Assays.[20] We recommend a continuous assay format where possible, as it provides more accurate kinetic data.[22]

  • Compound Preparation: Prepare a stock solution of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in 100% DMSO. Create a serial dilution series to test a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction:

    • The assay is performed in a multi-well plate format (e.g., 384-well).

    • Each well contains a specific purified kinase, its corresponding substrate peptide, and ATP.

    • The compound is added to the wells at its final test concentration.

    • Causality: The reaction measures the ability of the kinase to phosphorylate its substrate. An inhibitory compound will reduce the amount of phosphorylated product formed.

  • Key Experimental Conditions:

    • Primary Screen: A single high concentration (e.g., 1 or 10 µM) is tested against the full kinase panel to identify initial hits.

    • Dose-Response: Hits from the primary screen are then tested across the full concentration range to determine the half-maximal inhibitory concentration (IC50).

    • ATP Concentration: It is crucial to perform the assay at two different ATP concentrations:

      • At ATP Km: This condition makes it easier to detect inhibitors, especially those that compete with ATP.[22]

      • At High ATP (e.g., 1 mM): This is more physiologically relevant and helps to identify compounds that will be effective in the cellular environment where ATP levels are high.[22]

  • Data Analysis:

    • The raw data (e.g., luminescence or fluorescence) is converted to percent inhibition relative to DMSO (0% inhibition) and a potent control inhibitor (100% inhibition).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

    • The results are often visualized as a "kinetree" diagram, showing the potency of the compound against different branches of the kinase family tree.

Table 1: Representative Data from a Kinome Profiling Screen

Kinase Target% Inhibition @ 1 µMIC50 (nM)
c-Met98%18.5
Mer95%33.6
AXL85%150
EGFR12%>10,000
SRC8%>10,000
... (500+ more)......

This is example data modeled after known aniline-based inhibitors.[2]

Protocol 3: GPCR Functional Screening (cAMP Assay)

This protocol is for screening the compound against Gs- and Gi-coupled GPCRs using a cAMP detection assay.

GPCR_cAMP_Pathway cluster_Gs Gs-Coupled Receptor cluster_Gi Gi-Coupled Receptor Gs_Ligand Agonist Gs_Receptor Gs GPCR Gs_Ligand->Gs_Receptor Gs_G Gs Protein Gs_Receptor->Gs_G activates Gs_AC Adenylate Cyclase Gs_G->Gs_AC activates Gs_cAMP ↑ cAMP Gs_AC->Gs_cAMP produces Gi_Ligand Agonist Gi_Receptor Gi GPCR Gi_Ligand->Gi_Receptor Gi_G Gi Protein Gi_Receptor->Gi_G activates Gi_AC Adenylate Cyclase Gi_G->Gi_AC inhibits Gi_cAMP ↓ cAMP Gi_AC->Gi_cAMP produces

Figure 3: Simplified signaling for Gs- and Gi-coupled GPCRs.

Methodology:

  • Assay System: Utilize a panel of stable cell lines, each engineered to overexpress a specific GPCR of interest.[30] The assay readout can be based on various technologies, such as FRET-based biosensors (e.g., GeneBLAzer, Tango) or competitive immunoassays (e.g., HTRF).[24][26][30]

  • Screening Modes: The compound must be tested in two modes to identify its function:

    • Agonist Mode: The compound is added directly to the cells. An increase (for Gs) or decrease (for Gi) in cAMP indicates agonist activity.

    • Antagonist Mode: The cells are first treated with the compound, followed by the addition of a known agonist for that receptor at its EC50 concentration. The compound's ability to block the agonist-induced signal indicates antagonist activity.

  • Assay for Gi-Coupled Receptors:

    • Because Gi-coupled receptors inhibit adenylate cyclase, basal cAMP levels are often too low to detect a further decrease.

    • Trustworthiness: To overcome this, the cells are co-stimulated with forskolin, a direct activator of adenylate cyclase. This raises the basal cAMP level, creating a large signal window to robustly measure inhibition by a Gi-agonist.[25]

  • Compound Preparation: Prepare a dilution series in an appropriate assay buffer.

  • Assay Procedure (General):

    • Plate the GPCR-expressing cells in a 384-well plate.

    • For antagonist mode, pre-incubate with the test compound.

    • Add agonist (for antagonist mode) or buffer (for agonist mode).

    • Incubate to allow for signal generation.

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate percent activation (agonist mode) or percent inhibition (antagonist mode) relative to controls.

    • Determine EC50 (for agonists) or IC50 (for antagonists) values for any confirmed hits.

Conclusion and Path Forward

The identification of therapeutic targets for a novel molecule like 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a systematic process of discovery and validation. By leveraging the structural insights of its aniline and piperazine moieties, we can formulate clear hypotheses that guide our experimental strategy. The multi-pronged approach outlined here—combining predictive in silico analysis, unbiased proteome-wide screening, and high-throughput focused profiling—provides a robust framework for target deconvolution.[14][31]

The successful execution of this workflow will yield a high-confidence list of one or more validated targets. This critical knowledge of the molecule's mechanism of action is the essential foundation for all subsequent drug development efforts, enabling structure-activity relationship (SAR) studies, lead optimization, and the design of clinically relevant biomarker strategies.

References

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]

  • Ion Channel Companies. (n.d.). Ncardia. Retrieved from [Link]

  • GPCR Assay Services. (n.d.). ION Biosciences. Retrieved from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Retrieved from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Ion Channel Drug discovery. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Target Deconvolution. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Drug discovery. (n.d.). Nanion Technologies. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Preprints.org. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 488. Retrieved from [Link]

  • KinomePro™ – Functional Kinase Activity Profiling. (n.d.). Pamgene. Retrieved from [Link]

  • Ion Channel Assays. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. Retrieved from [Link]

  • Target Deconvolution. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Affinity Selection-Mass Spectrometry Analysis Service. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Ion channel assays for preclinical pain research. (n.d.). Metrion Biosciences. Retrieved from [Link]

  • Combining experimental strategies for successful target deconvolution. (2020). Drug Discovery Today. Retrieved from [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. Retrieved from [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. (2008). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Drug Target Deconvolution. (n.d.). Biognosys. Retrieved from [Link]

  • What Is Affinity Selection-Mass Spectrometry?. (n.d.). Virscidian. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International. Retrieved from [Link]

  • Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. (n.d.). IRIS UniCa. Retrieved from [Link]

  • Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. (n.d.). ScienceDirect. Retrieved from [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011). Molecules, 17(1), 227-39. Retrieved from [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC. Retrieved from [Link]

  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. (n.d.). Manasa Life Sciences. Retrieved from [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011). Molecules, 17(1), 227-239. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. Retrieved from [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (n.d.). IntechOpen. Retrieved from [Link]

Sources

homologs and analogs of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Homologs and Analogs of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Abstract

The 4-fluoro-3-(piperazin-1-ylmethyl)aniline scaffold represents a privileged structure in modern medicinal chemistry, frequently appearing as a core fragment in a diverse range of biologically active agents. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of its homologs and analogs. We will explore key synthetic strategies, including reductive amination and nitro group reduction, and discuss the principles of structure-activity relationship (SAR) development. This document serves as a foundational resource for programs aiming to leverage this versatile chemical scaffold for the discovery of novel therapeutics.

Core Structure Analysis: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

A thorough understanding of the core molecule is fundamental to the rational design of derivatives. The structure can be deconstructed into three key components, each offering distinct opportunities for modification and optimization.

  • Fluoroaniline Ring: The aniline moiety is a common pharmacophore. The primary amine serves as a crucial hydrogen bond donor and a synthetic handle for further functionalization. The fluorine atom, positioned meta to the amine and ortho to the side chain, profoundly influences the electronic properties and pKa of the aniline nitrogen. It can also form key interactions with target proteins and modulate metabolic stability.

  • Methylene Linker: The benzylic -CH₂- group provides a flexible connection between the aromatic core and the piperazine ring, allowing the two moieties to adopt optimal orientations for binding.

  • Piperazine Ring: As a basic, six-membered heterocycle with two nitrogen atoms, piperazine is a cornerstone of medicinal chemistry.[1] Its presence significantly impacts aqueous solubility and provides a vector for engaging with solvent-exposed regions of a target. The distal nitrogen (N4) is a prime site for introducing substituents to probe for additional binding interactions and fine-tune physicochemical properties.[1][2]

The combination of these features makes the scaffold particularly suitable for targeting a wide array of biological macromolecules, including protein kinases, G-protein coupled receptors (GPCRs), and transporters.[2][3]

Rational Design of Homologs and Analogs

The systematic modification of a lead compound is a critical process in drug discovery. The following strategies outline logical approaches to exploring the chemical space around the core scaffold.

Homologation Strategies

Homologation, the process of adding methylene units, allows for the fine-tuning of lipophilicity and the spatial positioning of key functional groups.

  • Linker Extension: Insertion of additional methylene groups between the aniline ring and the piperazine (e.g., creating an ethyl or propyl linker). This can alter the distance and rotational freedom between the two ends of the molecule.

  • N-Alkylation of Piperazine: Introducing alkyl chains (methyl, ethyl, propyl, etc.) to the distal nitrogen of the piperazine ring. This is a common and highly effective strategy for exploring pockets on the target protein surface.

Analog Design Strategies

Analog design involves more significant structural changes to establish broad structure-activity relationships (SAR).

  • Aniline Ring Modification:

    • Positional Isomerism: Shifting the fluoro and piperazin-1-ylmethyl groups to other positions on the aniline ring to probe different binding geometries.

    • Electronic Modulation: Replacing the fluorine with other electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups to alter the aniline's reactivity and electronic character.

  • Piperazine Ring Bioisosteres:

    • Replacing the piperazine ring with other cyclic amines such as piperidine, morpholine, or homopiperazine to assess the importance of the second nitrogen atom and the ring conformation.

  • Distal Nitrogen (N4) Substitution:

    • Beyond simple alkyl groups, this position can be functionalized with a wide variety of moieties, including aryl groups, amides, sulfonamides, and other heterocycles, to maximize target engagement.[4]

Synthetic Methodologies

A robust and flexible synthetic plan is essential for generating a library of analogs. A convergent approach, where key building blocks are synthesized separately and combined in a late-stage step, is often the most efficient. The most common strategy involves a reductive amination followed by the reduction of a nitro group precursor.

General Synthetic Workflow

The overall process can be visualized as a two-step sequence starting from a commercially available nitrobenzaldehyde.

Caption: General synthetic workflow for analog synthesis.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)aniline

This protocol provides a representative example of the synthesis.

Step 1: Reductive Amination to form 1-((2-Fluoro-5-nitrophenyl)methyl)-4-methylpiperazine

  • To a stirred solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add N-methylpiperazine (1.1 eq).

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Nitro Group Reduction to form 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)aniline

  • Dissolve the nitro-intermediate from Step 1 (1.0 eq) in a protic solvent like ethanol (EtOH) or methanol (MeOH) (0.1 M).

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

  • Stir the suspension vigorously under a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is fully converted (typically 4-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product. The product is often of sufficient purity for subsequent use, but can be further purified by chromatography or recrystallization if needed.

Alternative Nitro Reduction: For substrates sensitive to catalytic hydrogenation, reduction can be achieved using reagents like tin(II) chloride (SnCl₂) in ethyl acetate or iron powder (Fe) in acetic acid (AcOH).[6][7]

Characterization

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be >95% for biological testing.

Biological Evaluation and SAR

Once a library of analogs is synthesized, a systematic biological evaluation is required to determine their activity and establish a structure-activity relationship (SAR).

In Vitro Screening Cascade

A tiered approach is employed to efficiently identify promising compounds from the library.

G A Primary Screen (Single concentration, e.g., 10 µM) B Hit Confirmation & IC₅₀ Determination (Dose-response curve) A->B Identify 'Hits' C Selectivity Profiling (Testing against related targets) B->C Confirm Potency D In Vitro ADME/Tox Assays (e.g., Microsomal Stability, Cytotoxicity) C->D Assess Specificity E Lead Candidate D->E Profile Drug-like Properties

Caption: A typical workflow for in vitro biological screening.

Data Presentation and SAR Analysis

Results from biological assays should be tabulated to facilitate direct comparison between analogs and derive meaningful SAR insights.

Table 1: Hypothetical SAR Data for a Kinase Target

Compound IDAniline R¹Piperazine R²IC₅₀ (nM)
1 (Core) 4-FH2,150
2 4-FMethyl450
3 4-FEthyl980
4 4-FPhenyl75
5 4-ClMethyl390
6 4-HMethyl1,800

Interpretation of SAR:

  • Importance of Piperazine Substitution: Comparing compound 1 to 2 , 3 , and 4 , it is clear that substitution on the distal piperazine nitrogen is crucial for potency.

  • Nature of R² Group: A small alkyl group (methyl, 2 ) is beneficial, but a larger, hydrophobic aryl group (phenyl, 4 ) results in a significant potency enhancement, suggesting a nearby hydrophobic pocket on the target.

  • Role of Halogen: Comparing compound 2 (4-F) with 5 (4-Cl) shows minimal difference, suggesting some tolerance for halogen substitution. However, removing the halogen entirely (compound 6 ) leads to a substantial loss of activity, highlighting its importance for binding or maintaining a favorable conformation.

Conclusion

The 4-fluoro-3-(piperazin-1-ylmethyl)aniline scaffold is a highly tractable platform for drug discovery. Its modular nature allows for extensive chemical exploration through well-established synthetic routes. By systematically applying the principles of homologation and analog design, and by closely integrating synthesis with a robust biological evaluation cascade, research teams can efficiently navigate the chemical space around this core to identify and optimize novel lead candidates for a variety of therapeutic targets.

References

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Retrieved from [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2015). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. Retrieved from [Link]

  • Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Ahmad, I., et al. (2018). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Retrieved from [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Retrieved from [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar. Retrieved from [Link]-Li-Mak/249968434d284f1832049e755581e18d6f51f478)

  • Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Retrieved from [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2006). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • Wright, D. L., et al. (2021). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. PubMed. Retrieved from [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc. Retrieved from [Link]

  • Ferla, S., et al. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Cardiff University. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis and Characterization of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, a valuable building block in medicinal chemistry and drug discovery. The piperazine moiety is a privileged scaffold known for its presence in a wide array of bioactive compounds, targeting indications from oncology to central nervous system disorders.[1][2] This guide details a robust synthetic method via the Mannich reaction, outlines comprehensive characterization protocols, and explains the scientific rationale behind the experimental design. It is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Scientific Context

The 4-Fluoro-3-(piperazin-1-ylmethyl)aniline scaffold incorporates three key pharmacophoric elements: a 4-fluoroaniline core, a benzylic methylene linker, and a piperazine ring. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The aniline amine serves as a crucial hydrogen bond donor/acceptor and a versatile handle for further chemical elaboration. The piperazine ring is a ubiquitous feature in pharmaceuticals, often imparting favorable pharmacokinetic properties and providing a vector for engaging with biological targets.[3][4]

The synthesis of this compound is most efficiently achieved through the Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[5][6] This three-component condensation reaction involves an active hydrogen compound (4-fluoroaniline), an aldehyde (formaldehyde), and a secondary amine (piperazine), offering a highly atom-economical, one-pot pathway to the desired product.[7][8] Understanding and mastering this synthesis provides a gateway to a rich chemical space for library generation and lead optimization campaigns.

Synthesis Workflow and Principle

The overall process involves the synthesis of the target compound, followed by a standard aqueous workup, purification by column chromatography, and comprehensive characterization to confirm structure and purity.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A Reactants (4-Fluoroaniline, Piperazine, Formaldehyde) B Mannich Reaction (Ethanol, Reflux) A->B One-pot condensation C Aqueous Workup (Extraction with EtOAc) B->C Quenching & Extraction D Column Chromatography (Silica Gel) C->D Crude Product E Structural Verification (NMR, HRMS) D->E Purified Fractions F Purity Analysis (HPLC, TLC) E->F G Final Product (>95% Purity) F->G

Figure 1: High-level experimental workflow for the synthesis, purification, and analysis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

The Mannich Reaction: Mechanistic Insight

The reaction proceeds through the initial formation of a highly electrophilic iminium ion from the condensation of piperazine and formaldehyde. The electron-rich aromatic ring of 4-fluoroaniline then acts as a nucleophile, attacking the iminium ion to form the C-C bond. The reaction is directed to the ortho position of the activating amino group.

G cluster_mechanism Mannich Reaction Mechanism reagents Piperazine + Formaldehyde iminium Iminium Ion Intermediate [CH2=N(CH2CH2)2NH]⁺ reagents->iminium Condensation attack Nucleophilic Attack iminium->attack aniline 4-Fluoroaniline (Nucleophile) aniline->attack product 4-Fluoro-3-(piperazin-1-ylmethyl)aniline attack->product Aromatization

Figure 2: Simplified mechanism of the Mannich aminomethylation of 4-fluoroaniline.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Materials:

  • 4-Fluoroaniline (1.0 eq)

  • Piperazine (1.2 eq)

  • Formaldehyde (37 wt. % in H₂O, 1.5 eq)

  • Ethanol (EtOH), 200 proof

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (e.g., 5.0 g, 45.0 mmol) and piperazine (e.g., 4.65 g, 54.0 mmol).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: Slowly add formaldehyde solution (e.g., 5.1 mL, 67.5 mmol) to the stirring solution. The addition should be done dropwise to control any potential exotherm.

    • Causality Note: Piperazine is used in slight excess to ensure complete consumption of the limiting reagent, 4-fluoroaniline, and to favor the formation of the desired product over potential side reactions. Formaldehyde is the one-carbon electrophile source.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol mobile phase. The disappearance of the 4-fluoroaniline spot indicates reaction completion.

  • Workup: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol. b. To the resulting residue, add 100 mL of EtOAc and 100 mL of water. Stir vigorously. c. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; addition of brine can aid in separation. d. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The NaHCO₃ wash neutralizes any residual acidic species and helps remove water-soluble byproducts. The brine wash helps to break emulsions and removes bulk water from the organic phase. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of 0% to 10% methanol in dichloromethane. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-Fluoro-3-(piperazin-1-ylmethyl)aniline as a solid.

Characterization and Data Analysis

The identity, purity, and structure of the synthesized compound must be confirmed using a suite of analytical techniques.

Summary of Expected Analytical Data
PropertyExpected Value
Molecular Formula C₁₁H₁₆FN₃
Molecular Weight 209.27 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approx. 87-89 °C (based on similar compounds)[9]
HRMS (ESI+) [M+H]⁺ calculated: 210.1401; found: 210.1401 ± 5 ppm
¹H NMR (400 MHz, CDCl₃) See Section 4.3 for detailed predicted shifts
¹³C NMR (100 MHz, CDCl₃) See Section 4.4 for detailed predicted shifts
Purity (HPLC) ≥ 95%
Protocol: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product.

Protocol: ¹H NMR Spectroscopy
  • Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Chemical Shifts (δ, ppm):

    • δ 6.85-6.95 (t, 1H): Aromatic proton para to the amino group, coupled to fluorine and adjacent proton.

    • δ 6.60-6.70 (m, 2H): Remaining two aromatic protons.

    • δ 3.80 (br s, 2H): NH₂ protons of the aniline.

    • δ 3.65 (s, 2H): Benzylic methylene protons (-CH₂-N).

    • δ 2.90 (br s, 4H): Piperazine protons adjacent to the benzylic nitrogen.

    • δ 2.60 (br s, 4H): Piperazine protons adjacent to the NH.

    • δ 1.70 (br s, 1H): NH proton of the piperazine.

    • Note: The broad signals for the piperazine and amine protons are characteristic and may exchange with D₂O.

Protocol: ¹³C NMR Spectroscopy
  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum with proton decoupling.

  • Expected Chemical Shifts (δ, ppm):

    • δ 155-158 (d, J ≈ 240 Hz): Carbon attached to Fluorine (C-F).

    • δ 142-144 (d): Carbon bearing the amino group (C-NH₂).

    • δ 115-125: Aromatic carbons (CH and C-CH₂). The splitting patterns will be influenced by the fluorine atom.

    • δ 55-58: Benzylic methylene carbon (-CH₂-N).

    • δ 50-53: Piperazine carbons adjacent to the benzylic nitrogen.

    • δ 45-48: Piperazine carbons adjacent to the NH.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Prepare a dilute solution of the sample in methanol or acetonitrile.

  • Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Expected Result: A prominent ion peak corresponding to the [M+H]⁺ adduct with a mass accuracy within 5 ppm of the calculated value (210.1401).

References

  • Organic Chemistry Portal. Mannich Reaction. Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • Török, M., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4987. Available from: [Link]

  • New Journal of Chemistry. Supporting Information. Available from: [Link]

  • Taylor & Francis Online. Mannich reaction – Knowledge and References. Available from: [Link]

  • ResearchGate. Mannich reactions of ketones, benzaldehyde and aniline. Available from: [Link]

  • Ressurreição, A. S. M., et al. (2018). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 61(21), 9783-9803. Available from: [Link]

  • Google Patents. US4044132A - Substituted piperazine derivative, its preparation and anorexia compositions containing it.
  • PubChem. 3-fluoro-4-(4-methylpiperazin-1-yl)aniline. Available from: [Link]

  • Awad, E. D., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. Available from: [Link]

  • Google Patents. WO 03/066613 A1.
  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PubMed. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available from: [Link]

  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Google Patents. SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available from: [Link]

  • PMC. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available from: [Link]

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • PubChem. 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline. Available from: [Link]

  • IRIS UniCa. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Available from: [Link]

  • ResearchGate. 4‐(piperazin‐1‐yl)aniline‐derived fragment library constructed in the.... Available from: [Link]

  • PubMed. An evolving role of piperazine moieties in drug design and discovery. Available from: [Link]

  • BMRB. bmse011213 3-fluoro-4-piperazin-1-ylbenzonitrile. Available from: [Link]

Sources

Application Note: High-Throughput Quantification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated analytical methodology for the precise quantification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. This compound, a key intermediate in pharmaceutical synthesis, requires accurate measurement for process optimization, quality control, and regulatory compliance. The primary method detailed is a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Additionally, an orthogonal High-Performance Liquid Chromatography (HPLC) with UV detection method is described for routine analysis and purity assessments. All protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5]

Introduction: The Analytical Imperative

4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a substituted aniline derivative incorporating a piperazine moiety. This structural combination presents a unique analytical challenge, requiring a method that can contend with its polarity and provide sufficient selectivity to distinguish it from structurally related impurities. The accurate quantification of this compound is critical in drug development to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers and quality control analysts to establish a reliable analytical workflow.

Recommended Analytical Approaches: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput. Based on the chemical properties of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, two primary chromatographic methods are recommended:

  • LC-MS/MS: The gold standard for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity.[6]

  • HPLC-UV: A robust and cost-effective method suitable for routine analysis of bulk material and formulations where concentration levels are higher.[6][7]

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds, the direct analysis of polar aromatic amines like the target analyte can be challenging, often necessitating a derivatization step to improve chromatographic performance.[8][9][10] Therefore, liquid chromatography-based methods are prioritized for their direct applicability.

A summary of the comparative performance of these techniques is presented below:

ParameterLC-MS/MSHPLC-UV
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL)
Selectivity Very HighModerate
Matrix Effect Can be significant, requires careful managementLess prone to severe matrix effects
Cost & Complexity HighLow to Moderate
Primary Application Trace impurity analysis, bioanalysisPurity testing, content uniformity

Experimental Protocols

LC-MS/MS Method for Trace Quantification

This protocol is optimized for high sensitivity and is ideal for identifying and quantifying 4-Fluoro-3-(piperazin-1-ylmethyl)aniline as a potential impurity or in low-concentration formulations.

3.1.1. Rationale for Method Design

The choice of a reversed-phase C18 column provides excellent retention for the moderately polar analyte.[6] A gradient elution with acetonitrile and water containing a small amount of acid (e.g., acetic or formic acid) ensures good peak shape and ionization efficiency in the mass spectrometer.[11][12] Electrospray ionization (ESI) in positive mode is selected due to the presence of basic nitrogen atoms in the piperazine ring, which are readily protonated.[6]

3.1.2. Instrumentation and Reagents

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[13]

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Acetic Acid (LC-MS grade).

3.1.3. Chromatographic and MS Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm)[11][12][14]
Mobile Phase A Water with 0.05% Acetic Acid[11][12][14]
Mobile Phase B Acetonitrile with 0.05% Acetic Acid[11][12][14]
Flow Rate 1.0 mL/min[11][12][14]
Injection Volume 20 µL[11][12][14]
Column Temperature 30°C[11][12][14]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Monitoring Mode Multiple Reaction Monitoring (MRM)

3.1.4. Step-by-Step Protocol

  • Standard Preparation: Prepare a stock solution of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure peak shape integrity. Filter the sample through a 0.45 µm filter prior to injection. For complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up.[15]

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Data Processing: Quantify the analyte by constructing a calibration curve from the peak areas of the standards versus their concentrations.

HPLC-UV Method for Routine Analysis

This method is designed for the routine quantification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in bulk drug substances and formulated products.

3.2.1. Rationale for Method Design

A standard reversed-phase HPLC method with UV detection is a workhorse in most pharmaceutical laboratories. The selection of a C18 column and a mobile phase of acetonitrile and a phosphate buffer provides a robust separation.[7] The UV detection wavelength should be set at the maximum absorbance of the analyte for optimal sensitivity.

3.2.2. Instrumentation and Reagents

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reagents: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate, Phosphoric Acid.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 2.5)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (typically 230-280 nm for anilines)

3.2.4. Step-by-Step Protocol

  • Standard and Sample Preparation: Prepare standards and samples in a manner analogous to the LC-MS/MS method, but at higher concentrations (e.g., 10-100 µg/mL).

  • Wavelength Selection: Perform a UV scan of a standard solution to determine the wavelength of maximum absorbance (λmax).

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Use the peak areas from the chromatograms to calculate the concentration of the analyte based on a calibration curve or a single-point standard.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[1][4] The following parameters should be assessed according to ICH Q2(R1) guidelines:[1][2][3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][4]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of scatter between a series of measurements.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[2]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[12]

Typical Performance Characteristics:

ParameterLC-MS/MSHPLC-UV
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%98-102%
Precision (%RSD) < 15%< 2%
LOD Low ng/mLµg/mL range
LOQ Low ng/mLµg/mL range

Visualized Workflows

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_start Start weigh Weigh Sample/Standard prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (if needed) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into LC System filter->inject separate Chromatographic Separation detect Detection (MS/MS or UV) integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report end_process End report->end_process

Caption: General analytical workflow from sample preparation to final report generation.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. The choice between the highly sensitive LC-MS/MS method and the routine HPLC-UV method will depend on the specific analytical needs. Proper method validation in accordance with ICH guidelines is paramount to ensure data integrity and regulatory compliance.

References

  • Oxford Academic. (2024, February 15). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

  • IWA Publishing. (2000, May 1). Analysis of Aromatic Amines in Industrial Wastewater by Capillary Gas Chromatography-Mass Spectrometry. Water Quality Research Journal. Retrieved from [Link]

  • PubMed. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

  • PubMed. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]

  • Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • PubMed. (2018, September 1). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Application Note: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in the Design of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of molecular building blocks. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a highly versatile, privileged intermediate frequently utilized in the synthesis of targeted therapeutics, particularly Tyrosine Kinase Inhibitors (TKIs) and Poly (ADP-ribose) polymerase (PARP) inhibitors.

The utility of this molecule stems from its "triad of functionality," which addresses multiple drug design challenges simultaneously:

  • The Aniline Core (Coupling Handle): The primary amine serves as a highly reactive nucleophile for amide bond formation. When coupled with heteroaromatic carboxylic acids (e.g., pyrimidines, quinazolines), it forms the rigid hinge-binding core essential for ATP-competitive kinase inhibition.

  • The Fluorine Atom (Metabolic Shield & Electronic Modulator): The selective installation of a highly electronegative fluorine atom ortho to the piperazine tail and para to the aniline nitrogen serves a dual purpose. Sterically, it acts as a bioisostere for hydrogen while blocking cytochrome P450-mediated oxidative metabolism at the para position. Electronically, its inductive effect modulates the pKa of the adjacent aniline, preventing excessive basicity that could lead to off-target toxicity[1].

  • The Piperazine Tail (Solubilizing Group): The saturated six-membered piperazine ring provides a dual-nitrogen architecture with tunable basicity (typical pKa values of ~5.3 and ~9.7). This structural feature drastically improves the aqueous solubility of otherwise highly lipophilic TKI scaffolds, facilitating oral bioavailability and enabling multipolar interactions within solvent-exposed regions of the target protein[2].

Signaling TKI TKI (Piperazine-tail) Kinase Oncogenic Kinase (e.g., EGFR/ALK) TKI->Kinase Competitive Inhibition Substrate Downstream Effectors (PI3K / AKT / STAT) Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Binds Hinge Region Proliferation Tumor Proliferation Substrate->Proliferation Signal Cascade

Mechanism of ATP-competitive kinase inhibition utilizing the piperazine-tail scaffold.

Physicochemical Profiling

Understanding the physicochemical properties of the isolated building block is critical for predicting the behavior of the final active pharmaceutical ingredient (API). Below is a summary of the quantitative data for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

PropertyValueMedChem Implication
Molecular Weight 209.26 g/mol Leaves ample "budget" (<300 Da) for the hinge-binding core to adhere to Lipinski's Rule of 5.
LogP (Predicted) ~1.2 - 1.5Balances lipophilicity; prevents the final drug from becoming excessively hydrophobic.
pKa (Piperazine N4) ~9.5Ensures protonation at physiological pH (7.4), enhancing aqueous solubility and salt formation.
pKa (Aniline NH2) ~3.5 - 4.0Reduced basicity due to the electron-withdrawing fluorine, making it a selective nucleophile.
Topological Polar Surface Area ~41.3 ŲFavorable for membrane permeability and potential blood-brain barrier (BBB) penetration.

Synthetic Integration & Workflow

The most common synthetic application of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is its integration into a larger scaffold via amide coupling. To prevent unwanted polymerization or side reactions involving the secondary amine of the piperazine ring, a Boc-protected derivative (4-Fluoro-3-(4-Boc-piperazin-1-ylmethyl)aniline) is universally employed during the coupling phase, followed by an acidic deprotection step.

SynthWorkflow Reactant1 Heteroaryl Carboxylic Acid Coupling Amide Coupling HATU, DIPEA, DMF Reactant1->Coupling Reactant2 Boc-Protected Aniline Reactant2->Coupling Intermediate Boc-Protected TKI Coupling->Intermediate LC-MS Check (OAt ester) Deprotection Boc Deprotection TFA / DCM Intermediate->Deprotection Aqueous Workup Product Final TKI Scaffold Deprotection->Product pH Adjustment & HPLC

Synthetic workflow for integrating the aniline building block into TKI scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity synthesis.

Protocol 1: HATU-Mediated Amide Coupling

Causality: The synthesis of amides from a carboxylic acid and the deactivated fluoro-aniline requires robust activation. HATU is selected over standard carbodiimides (like EDC) due to its exceptional coupling efficiency. This efficiency is driven by a neighboring group effect from the pyridine nitrogen atom of the HOAt leaving group, which stabilizes the incoming aniline through a hydrogen-bonded 7-membered cyclic transition state[3].

Materials:

  • Heteroaryl Carboxylic Acid (1.0 equiv)

  • 4-Fluoro-3-(4-Boc-piperazin-1-ylmethyl)aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv). Rationale: DIPEA deprotonates the carboxylic acid, allowing the carboxylate anion to attack the HATU uronium salt, forming the highly reactive OAt-active ester[4].

  • Coupling Reagent Addition: Add HATU (1.2 equiv) in one portion at 0 °C. Stir for 15 minutes.

  • Nucleophile Addition: Add the Boc-protected aniline (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. You should observe the disappearance of the carboxylic acid mass. The transient OAt-active ester may be visible if the aniline attack is rate-limiting. Complete consumption of the aniline indicates a successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Validation Checkpoint 2 (TLC): Perform a Ninhydrin stain on the TLC plate. A lack of purple/pink spots at the baseline confirms the absence of unreacted primary aniline.

Protocol 2: Boc-Deprotection and Free-Basing

Causality: The Boc group must be removed to expose the basic piperazine nitrogen, which is critical for target binding and solubility. Trifluoroacetic acid (TFA) is used for rapid acidolytic cleavage. However, post-cleavage, the piperazine will exist as a trifluoroacetate salt, which can skew biological assays. A meticulous pH-adjusted workup is required to isolate the free base.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • 1 M NaOH or saturated Na₂CO₃

Step-by-Step Methodology:

  • Cleavage: Dissolve the Boc-protected intermediate in DCM (0.1 M). Cool to 0 °C. Add TFA dropwise until a 1:4 (TFA:DCM) ratio is achieved. Rationale: Cooling prevents unwanted side reactions or cleavage of sensitive heteroaryl ethers present in the broader scaffold.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Validation Checkpoint 3 (Gas Evolution): The reaction should bubble initially as isobutylene and CO₂ gases are released. Cessation of gas evolution is a macroscopic indicator of reaction progression.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove azeotropically any residual TFA.

  • Free-Basing (Critical Step): Dissolve the crude residue in a minimal amount of methanol/water. Slowly add 1 M NaOH until the aqueous phase reaches pH 10–11. Rationale: The pKa of the piperazine nitrogen is ~9.5. Adjusting the pH above 10 ensures complete deprotonation of the trifluoroacetate salt back to the neutral free base.

  • Extraction & Purification: Extract the free base with a polar organic solvent (e.g., 10% Isopropanol in Chloroform). Dry over Na₂SO₄, concentrate, and purify via preparative HPLC.

References

  • The role of fluorine in medicinal chemistry Taylor & Francis Online URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) URL:[Link]

  • HATU - Wikipedia Wikipedia URL: [Link]

Sources

Application Note: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline as a Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Value in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of targeted therapeutics—particularly kinase inhibitors and GPCR ligands—relies heavily on the use of "privileged scaffolds"[1]. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (CAS No. 2229030-12-8)[2] has emerged as a highly versatile synthetic intermediate. Its architecture offers a trifecta of orthogonal reactivity and pharmacological benefits, allowing medicinal chemists to fine-tune both the pharmacodynamics and pharmacokinetics of a drug candidate.

The Causality of Structural Features

The selection of this specific intermediate is driven by three distinct structural motifs:

  • The Fluorine Effect (C4 Position): The highly electronegative fluorine atom (van der Waals radius 1.47 Å) mimics hydrogen sterically but drastically alters the molecule's electronic landscape[3]. Strategically placed at the para-position relative to the piperazine linkage, it blocks oxidative metabolism (para-hydroxylation) by Cytochrome P450 enzymes, significantly enhancing the metabolic stability of the final drug[4]. Furthermore, its electron-withdrawing nature lowers the pKa of the adjacent aniline, which optimizes membrane permeability and reduces basicity-driven toxicity[5].

  • The Piperazine Motif (C3 Linkage): The piperazine ring is a well-documented privileged structure that imparts excellent aqueous solubility[6]. In this intermediate, the secondary amine of the piperazine serves as a highly modular handle for late-stage diversification (e.g., alkylation, reductive amination) without interfering with the primary aniline[1].

  • The Aniline Core (C1 Position): The primary amine is the primary site for amide bond formation, a ubiquitous linkage used to connect the tail group to heteroaryl core scaffolds (such as pyrimidines or quinolines) to form critical hinge-binding motifs in kinase inhibitors[7].

Quantitative Data Summaries

To establish a baseline for synthetic planning, the physicochemical properties and the comparative efficacy of coupling reagents for this specific scaffold are summarized below.

Table 1: Physicochemical Profile of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

PropertyValuePharmacological Relevance
CAS Number 2229030-12-8[2]Registry identification for procurement.
Molecular Weight 209.26 g/mol Low molecular weight allows for coupling with massive kinase cores while remaining within Lipinski's Rule of 5.
Molecular Formula C11H16FN3High nitrogen content (sp3 and sp2) for hydrogen bonding.
Aniline pKa (Est.) ~3.5 - 4.0Lowered by the ortho-fluorine, reducing off-target hERG liability[5].
Piperazine pKa (Est.) ~9.0 - 9.5Ensures protonation at physiological pH, driving aqueous solubility[1].

Table 2: Optimization of Amide Coupling Reagents for ortho-Fluorinated Anilines (Data represents typical yields for coupling with a standard pyrimidine-carboxylic acid at 25°C for 12 hours)

Coupling SystemEquivalentsSolventYield (%)Mechanistic Observation
EDC / HOBt1.5 / 1.5DMF35 - 40%Sluggish reaction due to electronic deactivation by fluorine[7].
BOPCl / Et3N1.5 / 3.0CH2Cl2< 30%Poor conversion; steric encumbrance at the aniline nitrogen[7].
HATU / DIPEA 1.2 / 3.0 DMF 85 - 92% Optimal. Pyridine nitrogen stabilizes the transition state[8].

Mechanistic Workflows & Visualizations

The synthesis of targeted therapeutics using this intermediate typically follows a two-stage workflow: an initial amide coupling to build the core skeleton, followed by late-stage functionalization of the piperazine ring.

Workflow A 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (Starting Material) C Amide Coupling HATU, DIPEA, DMF A->C Aniline N-acylation B Heteroaryl Carboxylic Acid (Kinase Core) B->C Activation D Intermediate Amide (Free Piperazine NH) C->D Workup & Isolation E Reductive Amination Aldehyde, NaBH(OAc)3 D->E N-alkylation F Final API (Targeted Therapeutic) E->F Final formulation

Fig 1: Synthetic workflow for derivatizing 4-Fluoro-3-(piperazin-1-ylmethyl)aniline into a final Active Pharmaceutical Ingredient (API).

Once synthesized, these fluorinated piperazine derivatives frequently act as ATP-competitive inhibitors against oncogenic kinases.

Pathway Target Oncogenic Kinase (e.g., BCR-ABL, ALK) Sub1 PI3K / AKT Cascade Target->Sub1 Phosphorylation Sub2 RAS / MEK / ERK Cascade Target->Sub2 Phosphorylation Sub3 STAT Transcription Factors Target->Sub3 Activation Drug Synthesized Inhibitor (Fluorinated Piperazine Derivative) Drug->Target Competitive ATP Inhibition Outcome Tumor Cell Apoptosis & Growth Arrest Sub1->Outcome Blocked Sub2->Outcome Blocked Sub3->Outcome Blocked

Fig 2: Mechanism of action for kinase inhibitors derived from the fluorinated intermediate.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale: The ortho-fluorine and meta-alkyl substituents sterically and electronically deactivate the aniline nitrogen. Standard carbodiimides (EDC/DIC) often fail or require prolonged heating, leading to degradation[7]. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) overcomes this via a neighboring group effect from its pyridine nitrogen, which stabilizes the incoming deactivated amine through a 7-membered cyclic transition state[8].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target heteroaryl carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M)[9].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature (25°C) for 15 minutes to ensure complete formation of the highly reactive OAt-active ester[8].

  • Coupling: Add 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (1.1 equiv) in a single portion. Stir the reaction at room temperature for 12–18 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The mass of the OAt-active ester should disappear, replaced by the product mass.

  • Workup (Self-Validating Step): Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3x) to remove DMF.

    • Saturated aqueous NaHCO₃ (2x) to neutralize acidic impurities and remove the tetramethylurea byproduct generated by HATU[8].

    • Brine (1x) to remove residual moisture.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (typically using a gradient of 0-10% Methanol in Dichloromethane containing 1% NH₄OH to elute the basic piperazine product).

Protocol B: Late-Stage Reductive Amination of the Piperazine Ring

Causality & Rationale: To optimize the pharmacokinetic profile, the secondary amine of the piperazine is often alkylated. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is selected because it is a mild hydride source that selectively reduces the intermediate iminium ion without cleaving the newly formed amide bond or displacing the fluorine atom.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the intermediate amide from Protocol A (1.0 equiv) and the desired aldehyde (1.2 equiv) in 1,2-Dichloroethane (DCE, 0.1 M). Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking. Stir the opaque suspension for 4–6 hours at room temperature.

  • IPC: Verify the disappearance of the starting secondary amine via LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur as excess hydride and acetic acid are neutralized). Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC to yield the final targeted therapeutic.

Sources

Topic: High-Purity Isolation and Purification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive guide with detailed protocols for the purification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, a critical building block in contemporary drug discovery. The unique bifunctional basicity of this molecule, stemming from its aromatic aniline and aliphatic piperazine moieties, presents significant challenges for conventional purification methods. This guide moves beyond standard procedures to explain the causal mechanisms behind protocol choices, enabling researchers to rationally design and troubleshoot purification strategies. We will cover bulk purification via acid-base extraction, intermediate purification using advanced flash chromatography techniques, and final polishing through recrystallization. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction and Physicochemical Profile

4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a substituted aniline derivative of increasing interest in medicinal chemistry, often serving as a key intermediate for synthesizing kinase inhibitors and other targeted therapeutics.[1][2] The purity of this starting material is paramount, as even minor impurities can lead to significant side reactions, complex product mixtures, and compromised biological data in downstream applications.

The primary challenge in purifying this compound lies in its dual basic centers. The aniline nitrogen is weakly basic, while the piperazine nitrogens are more strongly basic (aliphatic amines). This composite character, combined with its moderate polarity, can lead to issues like peak tailing in chromatography and difficulty in crystallization. Understanding its physicochemical properties is the first step toward developing a robust purification workflow.

Table 1: Physicochemical Properties of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

PropertyValueRationale & Comments
Molecular Formula C₁₁H₁₆FN₃Derived from its chemical structure.
Molecular Weight 209.27 g/mol Calculated from the molecular formula.[3][4]
Physical Form Expected to be a solidBased on analogous isomers which are solids at room temperature.[3]
pKa (Predicted) pKa1 ≈ 4.5 (Aniline N) pKa2 ≈ 9.0 (Piperazine N)Aniline pKa is reduced by the electron-withdrawing fluorine. The aliphatic piperazine nitrogen retains its strong basicity. This pKa difference is key for selective protonation if needed.
Solubility Soluble in many organic solvents (DCM, MeOH, EtOAc). Sparingly soluble in non-polar solvents (hexanes). Forms soluble salts in aqueous acid.The molecule has both polar (amines) and non-polar (aromatic ring) regions.

Overall Purification Strategy

A multi-step approach is typically required to achieve >99% purity. The optimal workflow depends on the nature and quantity of impurities present in the crude material. A general, high-yield strategy is outlined below.

G crude Crude Reaction Mixture extraction Protocol 1: Acid-Base Extraction crude->extraction Bulk Impurity Removal (e.g., non-basic organics) chromatography Protocol 2: Flash Chromatography extraction->chromatography Separation of Structurally Similar Amines recrystal Protocol 3: Recrystallization chromatography->recrystal Final Polishing & Removal of Trace Impurities analysis Purity & Identity Confirmation (HPLC, NMR, LC-MS) recrystal->analysis

Figure 1: A generalized multi-step workflow for the purification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle of Operation: This technique leverages the basicity of the target molecule. By treating the crude organic mixture with an aqueous acid, the amine functional groups are protonated, forming a water-soluble ammonium salt.[5][6] This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral amine, which can then be recovered.[7]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Acidic Wash: Add an equal volume of 1 M Hydrochloric Acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The target compound is now in the lower aqueous layer as its hydrochloride salt (if using DCM) or the upper aqueous layer (if using EtOAc). Drain and collect the aqueous layer.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, re-extract the organic layer with a fresh portion of 1 M HCl. Combine the aqueous layers.

  • Back-Wash: Wash the combined aqueous layers with a fresh portion of DCM or EtOAc to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2 M Sodium Hydroxide (NaOH) with stirring until the pH is >10 (confirm with pH paper). The neutral amine product should precipitate as a solid or an oil.

  • Recovery: Extract the neutral product back into a fresh organic solvent (DCM or EtOAc) by shaking in the separatory funnel. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Expert Insights:

  • Causality: Using a relatively dilute acid (1M HCl) is sufficient to protonate both the aniline and piperazine nitrogens without being overly corrosive. The subsequent use of a strong base (2M NaOH) ensures complete deprotonation back to the free base.

  • Troubleshooting: Emulsions can sometimes form at the interface. They can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

Protocol 2: Flash Column Chromatography

Principle of Operation: Chromatography is essential for separating the target compound from structurally similar impurities, such as regioisomers or side-products. However, the basic nature of the analyte requires special consideration to avoid poor separation due to strong interactions with the stationary phase.[8]

G start Is the primary impurity less polar or more polar? less_polar Use Normal-Phase (Method A) start->less_polar Less Polar more_polar Use Reversed-Phase (Method B) start->more_polar More Polar

Figure 2: Decision guide for selecting the appropriate chromatography mode.

Method A: Normal-Phase Chromatography on Silica Gel

Core Challenge: Standard silica gel is acidic due to surface silanol (Si-OH) groups. Basic amines can bind irreversibly or elute with significant tailing, resulting in poor resolution.[9]

Solution: The mobile phase must be modified with a competing base, such as triethylamine (TEA) or ammonium hydroxide, to "deactivate" the acidic sites on the silica.[8]

Experimental Protocol:

  • Stationary Phase: Standard flash-grade silica gel (230-400 mesh).

  • Mobile Phase Preparation:

    • Solvent A: Heptane or Hexane.

    • Solvent B: Ethyl Acetate or a 9:1 mixture of DCM:Methanol.

    • Modifier: Add 0.5% to 1% (v/v) of triethylamine (TEA) to Solvent B.

  • TLC Analysis: Develop a TLC method using the chosen solvent system to determine the optimal polarity for separation. The target compound should have an Rf value of ~0.3.

  • Column Packing: Pack the column using the initial, low-polarity mobile phase (e.g., 100% Heptane + 1% TEA). Never let the column run dry.

  • Sample Loading: Dissolve the sample from Protocol 1 in a minimal amount of DCM. For better resolution, pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column using a gradually increasing polarity gradient (e.g., from 0% to 50% Solvent B in Solvent A).

  • Fraction Collection: Collect fractions and monitor by TLC to pool the pure product fractions.

  • Concentration: Evaporate the solvent from the pooled fractions under reduced pressure. Note: TEA is relatively high-boiling and may require co-evaporation with a solvent like toluene to remove completely.

Method B: Reversed-Phase Chromatography on C18 Silica

Core Advantage: Reversed-phase is often an excellent choice for polar compounds.[10] For amines, running at a high pH keeps the analyte in its neutral, more hydrophobic form, which increases retention and often improves peak shape.[8]

Experimental Protocol:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% triethylamine (TEA) or ammonium hydroxide (adjust pH to ~9-10).

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same base.

  • Column Conditioning: Wash the column with 100% Solvent B, then with the initial gradient conditions (e.g., 95:5 Solvent A:Solvent B).

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a strong solvent like Methanol/DMSO and inject.

  • Elution: Run a gradient from low to high organic content (e.g., 5% to 95% Solvent B).

  • Fraction Collection & Analysis: Collect fractions and analyze via LC-MS or by spotting on a C18-TLC plate.

  • Product Recovery: Combine pure fractions. Most of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried or the product can be extracted back into an organic solvent after adjusting the pH if necessary.

Protocol 3: Recrystallization or Salt Formation

Principle of Operation: This is the ultimate technique for achieving high crystalline purity. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[11] For amines that are difficult to crystallize, converting them to a well-defined salt can dramatically improve crystallinity.[12]

Method A: Direct Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of the purified amine in ~0.5 mL of various solvents (see Table 2). A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the compound and heat with stirring until everything dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Table 2: Potential Solvents for Recrystallization Screening

Solvent ClassExamplesComments
Alcohols Isopropanol, EthanolGood starting point. May need a co-solvent.
Esters Ethyl AcetateOften works well, may be paired with a non-polar solvent.
Aromatic TolueneGood for dissolving, often requires a non-polar co-solvent for precipitation.
Ethers MTBELess common, but can be effective.
Non-polar Heptane, HexanePrimarily used as an "anti-solvent" in a solvent pair system (e.g., EtOAc/Heptane).
Method B: Purification via Salt Formation
  • Salt Formation: Dissolve the amine in a solvent like Isopropanol (IPA) or Ethyl Acetate. Add, dropwise, a stoichiometric amount (1.0 equivalent for a mono-salt, 2.0 for a di-salt) of an acid (e.g., HCl in IPA, or a solution of tartaric acid[13]).

  • Isolation: Stir the mixture. The salt will often precipitate directly. If not, cool the solution to induce crystallization. Collect the salt by vacuum filtration.

  • Recrystallization of the Salt: Recrystallize the collected salt using a suitable solvent (Methanol or Ethanol/Water mixtures are common for salts).

  • Liberation of Free Base: Dissolve the pure salt in water and follow steps 7-9 from the Acid-Base Extraction protocol (Protocol 1) to regenerate and isolate the highly pure free amine.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Flash Chromatography Blogs. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents.
  • Google Patents.
  • Wikipedia. Acid–base extraction. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Molecules. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. [Link]

  • ResearchGate. 4‐(piperazin‐1‐yl)aniline‐derived fragment library constructed in the.... [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Manasa Life Sciences. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Product Page. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Molecules. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]

  • University of Victoria. Column chromatography. [Link]

  • University of California, Davis. Liquid/liquid Extraction. [Link]

  • Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Product Page. [Link]

  • Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Royal Society of Chemistry. Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

Application Note: Orthogonal Derivatization of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a highly versatile bifunctional scaffold frequently utilized in the development of targeted therapeutics, including kinase and PARP inhibitors. To transition this pharmacophore from a synthetic intermediate into a functional tool compound for high-throughput bioassays (such as Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET), researchers must attach reporter tags (e.g., fluorophores, biotin, or PEG linkers).

This application note details a robust, self-validating methodology for the orthogonal derivatization of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. By exploiting the inherent physicochemical differences between its two amine groups, we provide protocols to selectively label either the aliphatic piperazine ring or the aromatic aniline group, ensuring that the critical binding interface of the molecule remains unhindered.

Mechanistic Rationale: Exploiting pKa Differentials

The success of selective derivatization relies entirely on understanding the basicity and nucleophilicity of the target molecule's functional groups. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline contains two distinct nitrogen-based reactive sites:

  • Primary Aromatic Amine (Aniline): The lone pair of electrons on the aniline nitrogen is partially delocalized into the pi-system of the fluorobenzene ring. This resonance stabilization significantly reduces its basicity, yielding a pKa of approximately 4.5 to 4.6 [1, 2].

  • Secondary Aliphatic Amine (Piperazine): The secondary amine on the piperazine ring is not conjugated to any aromatic system. It behaves as a typical aliphatic amine with a highly available lone pair, resulting in a pKa of approximately 9.0 to 9.7 [3, 4].

The Causality of pH Control: Because nucleophilicity correlates strongly with the unprotonated state of an amine, we can use pH to dictate the site of reaction. At a controlled pH of 8.0–8.5, the aniline group (pKa ~4.5) is entirely unprotonated but remains intrinsically a poor nucleophile. Conversely, the piperazine secondary amine (pKa ~9.0) exists in an equilibrium where a significant fraction is unprotonated and highly nucleophilic. Thus, electrophiles like N-hydroxysuccinimide (NHS) esters will react selectively with the piperazine ring at slightly alkaline pH, leaving the aniline untouched[5, 6].

Workflow Start 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (Aniline pKa ~4.5 | Piperazine pKa ~9.0) PathA Pathway A: Piperazine Derivatization pH 8.0 - 8.5 Start->PathA PathB Pathway B: Aniline Derivatization Protection/Deprotection Strategy Start->PathB ReagentA React with NHS-Ester Probe (e.g., Biotin-NHS, 1 eq) PathA->ReagentA ProdA N-Alkyl-Piperazine Labeled Probe (Aniline remains free) ReagentA->ProdA StepB1 1. Boc2O (1 eq), pH 7.0 (Protects Piperazine) PathB->StepB1 StepB2 2. Isothiocyanate / Sulfonyl Chloride (Reacts with Aniline) StepB1->StepB2 StepB3 3. TFA / DCM (Deprotects Piperazine) StepB2->StepB3 ProdB Aniline Labeled Probe (Piperazine remains free) StepB3->ProdB

Orthogonal derivatization pathways exploiting pKa differentials.

Experimental Protocols

Protocol A: Selective Piperazine Labeling via NHS-Ester Chemistry

This protocol utilizes an NHS-ester fluorophore (e.g., FITC-NHS) to selectively label the piperazine nitrogen. The reaction is buffered at pH 8.3 to balance the nucleophilicity of the amine against the hydrolysis rate of the NHS ester (which has a half-life of ~10 minutes at pH 8.6) [5, 6].

Step-by-Step Methodology:

  • Preparation of Scaffold Solution: Dissolve 10 mg of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in 100 µL of amine-free DMF.

  • Buffer Equilibration: Add the DMF solution dropwise to 900 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). Self-Validation Check: Verify the pH remains between 8.2 and 8.4 using a micro-pH probe. Do not use Tris buffer, as its primary amine will compete for the NHS ester [6].

  • Probe Addition: Dissolve 1.05 equivalents of the NHS-ester probe in 50 µL of anhydrous DMSO. Add this dropwise to the reaction mixture while vortexing.

  • Incubation: Incubate the mixture in the dark at room temperature for 2 hours.

  • Quenching & Purification: Quench the unreacted NHS ester by adding 10 µL of 1 M Tris-HCl (pH 8.0). Purify the mono-labeled product via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Selective Aniline Labeling via Transient Protection

Because the aniline group is a poor nucleophile, direct labeling requires highly reactive electrophiles (like isothiocyanates) that would preferentially attack the piperazine if left unprotected. This protocol uses a transient Boc-protection strategy.

Step-by-Step Methodology:

  • Piperazine Protection: Dissolve the scaffold in DCM. Add 1.0 equivalent of Di-tert-butyl dicarbonate (Boc2O) and stir at 0°C for 1 hour. The high nucleophilicity of the piperazine ensures quantitative mono-Boc protection without affecting the aniline.

  • Aniline Derivatization: To the Boc-protected intermediate, add 1.5 equivalents of the desired Isothiocyanate probe (e.g., FITC-NCS) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Heat to 40°C for 12 hours.

  • Deprotection: Concentrate the reaction mixture under a vacuum. Resuspend the pellet in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 30 minutes at room temperature to remove the Boc group.

  • Purification: Evaporate the TFA/DCM under a stream of nitrogen. Purify the final aniline-labeled product via preparative HPLC.

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the synthesized probes, LC-MS and NMR validation must be performed. Below is a summary of the expected quantitative metrics when executing the protocols above.

Derivatization StrategyTarget SiteReaction TimeCrude Yield (%)Purified Yield (%)Mass Spec Validation (ESI+)Major Byproduct
Protocol A Piperazine2 Hours> 85%72%[M+Probe+H]+Hydrolyzed NHS-Ester
Protocol B Aniline14 Hours (Total)~ 70%55%[M+Probe+H]+Unreacted Boc-Intermediate
Non-Buffered Control Mixed2 HoursN/A< 20%[M+2xProbe+H]+ (Over-labeling)Di-labeled scaffold

Table 1: Expected kinetic and yield data for the orthogonal derivatization of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Bioassay Integration: TR-FRET Application

Once derivatized, the labeled 4-Fluoro-3-(piperazin-1-ylmethyl)aniline serves as a highly sensitive tracer for competitive binding assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred modality for these tool compounds because it eliminates the short-lived background autofluorescence typical of complex biological samples [7].

Assay Principle: In a typical kinase or PARP binding assay, the target protein is tagged with a Lanthanide donor (e.g., Terbium, Tb3+), which possesses a millisecond-scale fluorescence lifetime. The synthesized FITC-derivatized scaffold acts as the acceptor. When the probe binds to the target protein, the donor and acceptor are brought into close proximity (<10 nm). Upon excitation of the Tb3+ donor by a pulsed laser, energy is transferred to the FITC acceptor, which then emits a delayed fluorescent signal at 520 nm [7].

TR_FRET Laser Excitation Laser (337 nm) Donor Tb3+-Coupled Target (Donor Fluorophore) Laser->Donor Excites Probe FITC-Derivatized Probe (Acceptor Fluorophore) Donor->Probe FRET (Proximity <10 nm) Emission Time-Resolved Emission (520 nm) Probe->Emission Delayed Fluorescence

TR-FRET assay principle using a FITC-derivatized probe.

By utilizing the orthogonal derivatization protocols provided, researchers can systematically attach the acceptor fluorophore to either the piperazine or aniline site, empirically determining which attachment point yields the highest assay window (Signal-to-Background ratio) without disrupting the compound's binding affinity to the target protein.

References

  • Aniline - Wikipedia Source: Wikipedia URL:[Link]

  • Substituent effects on the physical properties and pKa of aniline Source: ResearchGate URL:[Link]

  • Piperazine - Wikipedia Source: Wikipedia URL:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

Application Notes and Protocols for Investigating the Bioactivity of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 4-Fluoro-3-(piperazin-1-ylmethyl)aniline integrates three key structural motifs known for their prevalence in pharmacologically active agents: a fluorinated aniline ring, a piperazine moiety, and a benzylic amine linkage. The aniline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities including anticancer and antimicrobial effects[1]. The piperazine ring is a common feature in drugs targeting the central nervous system and also contributes to improved pharmacokinetic properties[2][3]. Furthermore, the introduction of a fluorine atom can significantly enhance the bioactivity and metabolic stability of a molecule[4][5].

Given this structural composition, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a promising candidate for exhibiting a range of biological effects. This document provides a detailed experimental framework for a tiered approach to characterizing its bioactivity, intended for researchers in drug discovery and development. The protocols herein are designed to first establish a broad understanding of the compound's cytotoxic and antimicrobial potential, followed by more focused investigations into its mechanism of action.

Tier 1: Initial Bioactivity Screening

The primary objective of this initial phase is to determine if 4-Fluoro-3-(piperazin-1-ylmethyl)aniline exhibits any general cytotoxic or antimicrobial activity. This will guide subsequent, more specific investigations.

General Cytotoxicity Assessment against Cancer Cell Lines

Many aniline and piperazine derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival[1]. A general cytotoxicity screen is a crucial first step.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals[1].

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50).

Parameter Description
Cell Lines A549, MCF-7, HeLa
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Endpoint IC50 (µM)
Antimicrobial and Antifungal Screening

Piperazine derivatives have been reported to possess significant antimicrobial and antifungal properties[6]. A preliminary screen against a panel of common bacterial and fungal strains is warranted.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare Inoculum: Grow microbial cultures to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Mechanistic Investigations

Should the Tier 1 screening reveal significant bioactivity, the next stage is to elucidate the underlying mechanism of action. The specific experiments will depend on the initial findings. For instance, if the compound shows potent cytotoxicity against cancer cells, the following investigations would be appropriate.

Apoptosis Induction Assay

A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line showing high sensitivity in the MTT assay

  • 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Kinase Inhibition Profiling

Many anticancer drugs function by inhibiting protein kinases that are crucial for cell signaling and proliferation[1]. Given the structural similarity of the test compound to known kinase inhibitors, a kinase inhibition screen is a logical next step.

Fluoroaniline derivatives have been investigated as inhibitors of proteins like B-raf, which is implicated in melanoma[7].

Materials:

  • Recombinant human BRAF kinase

  • Kinase substrate (e.g., MEK1)

  • ATP

  • 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect Kinase Activity: Add the detection reagent to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Studies T1_Start 4-Fluoro-3-(piperazin-1-ylmethyl)aniline T1_Cytotoxicity General Cytotoxicity (MTT Assay) T1_Start->T1_Cytotoxicity T1_Antimicrobial Antimicrobial Screening (Broth Microdilution) T1_Start->T1_Antimicrobial T2_Decision Bioactivity Observed? T1_Cytotoxicity->T2_Decision T1_Antimicrobial->T2_Decision T2_Apoptosis Apoptosis Induction (Annexin V/PI) T2_Kinase Kinase Inhibition Profiling T2_Decision->T2_Apoptosis If Cytotoxic T2_Decision->T2_Kinase If Cytotoxic

Caption: Tiered experimental workflow for bioactivity testing.

Potential Signaling Pathway

G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Kinase Target Kinase (e.g., BRAF) Compound->Kinase Inhibition Substrate Downstream Substrate (e.g., MEK) Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Hypothetical signaling pathway targeted by the test compound.

References

  • BenchChem. (2025). Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery. BenchChem Technical Support Team.
  • Mlostoń, G., Kowalczyk, M., Celeda, M., Jasiński, M., Denel-Bobrowska, M., & Olejniczak, A. B. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3524. [Link]

  • Yadav, R. K., Kumar, R., Singh, H., Mazumdar, A., Salahuddin, & Chauhan, B. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 325-360. [Link]

  • Kumar, V., & Kumar, R. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Awad, E. D., El-Abadelah, M. M., Matar, S., Zihlif, M. A., Naffa, R. G., Al-Momani, E. Q., & Mubarak, M. S. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. [Link]

  • Sujana, K., & Kumar, K. S. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(14), 5171-5182. [Link]

  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, M. J., & Alam, M. M. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 102, 487-529.
  • Jain, A., Chaudhary, J., Khaira, H., Chopra, B., & Dhingra, A. (2021). Piperazine: A promising scaffold with analgesic and anti-inflammatory potential. Drug research, 71(02), 62-72.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. Its structural motifs, including the fluorinated aniline and the piperazine moiety, are prevalent in a wide range of therapeutic agents. The large-scale synthesis of this intermediate requires a robust, scalable, and cost-effective process that delivers high purity and yield. This guide provides a comprehensive overview of a validated synthetic strategy, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for process optimization and safety.

The presented synthetic approach is a two-step process commencing from the commercially available 4-fluoro-3-nitrobenzaldehyde. The synthesis is designed for scalability and involves a chemoselective reduction of the nitro group, followed by a direct reductive amination to introduce the piperazine moiety. This strategy avoids the need for protecting groups on the piperazine, which is often a more atom-economical and efficient approach for large-scale production.

Synthetic Pathway Overview

The synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is achieved through the following two-step sequence:

  • Chemoselective Reduction: The nitro group of 4-fluoro-3-nitrobenzaldehyde is selectively reduced to an amine, yielding 4-fluoro-3-aminobenzaldehyde. This transformation is critical as it must be performed without affecting the aldehyde functionality.

  • Reductive Amination: The resulting 4-fluoro-3-aminobenzaldehyde undergoes a reductive amination with piperazine to afford the target molecule, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Synthetic_Pathway 4-Fluoro-3-nitrobenzaldehyde 4-Fluoro-3-nitrobenzaldehyde 4-Fluoro-3-aminobenzaldehyde 4-Fluoro-3-aminobenzaldehyde 4-Fluoro-3-nitrobenzaldehyde->4-Fluoro-3-aminobenzaldehyde Step 1: Chemoselective Reduction 4-Fluoro-3-(piperazin-1-ylmethyl)aniline 4-Fluoro-3-(piperazin-1-ylmethyl)aniline 4-Fluoro-3-aminobenzaldehyde->4-Fluoro-3-(piperazin-1-ylmethyl)aniline Step 2: Reductive Amination

Caption: Overall synthetic workflow for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Physicochemical and Safety Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Hazards
4-Fluoro-3-nitrobenzaldehydeC₇H₄FNO₃169.11White to pale yellow solid[1]Harmful if swallowed, Causes skin and eye irritation[1]
Stannous Chloride DihydrateSnCl₂·2H₂O225.65White crystalline solid[2]Harmful if swallowed, Causes severe skin burns and eye damage[2][3]
4-Fluoro-3-aminobenzaldehydeC₇H₆FNO139.13Not specifiedExpected to be an irritant
PiperazineC₄H₁₀N₂86.14White crystalline solidCauses severe skin burns and eye damage, May cause an allergic skin reaction
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94White powderReacts violently with water, Causes skin and eye irritation[4][5][6]
4-Fluoro-3-(piperazin-1-ylmethyl)anilineC₁₁H₁₆FN₃209.27Not specifiedExpected to be a skin and eye irritant

Detailed Synthesis Protocols

Step 1: Large-Scale Synthesis of 4-Fluoro-3-aminobenzaldehyde via Chemoselective Reduction

The reduction of the nitro group in 4-fluoro-3-nitrobenzaldehyde to an amine is a critical step that requires a reagent that does not reduce the aldehyde functionality. While catalytic hydrogenation is a clean method, the use of metal/acid combinations like stannous chloride (SnCl₂) in hydrochloric acid (HCl) is a robust and scalable alternative.[7]

Protocol: Stannous Chloride Reduction

Reduction_Workflow cluster_Reactor_Setup Reactor Setup cluster_Reaction Reaction cluster_Workup Work-up and Isolation Charge_Reactor Charge reactor with 4-fluoro-3-nitrobenzaldehyde and ethanol Add_SnCl2 Add stannous chloride dihydrate in concentrated HCl Charge_Reactor->Add_SnCl2 Heat_Mixture Heat the reaction mixture to reflux Add_SnCl2->Heat_Mixture Monitor_Reaction Monitor reaction progress by TLC/HPLC Heat_Mixture->Monitor_Reaction Cool_and_Neutralize Cool the reaction and neutralize with aqueous NaOH Monitor_Reaction->Cool_and_Neutralize Filter_Tin_Salts Filter the precipitated tin salts Cool_and_Neutralize->Filter_Tin_Salts Extract_Product Extract the filtrate with ethyl acetate Filter_Tin_Salts->Extract_Product Dry_and_Concentrate Dry the organic layer and concentrate under reduced pressure Extract_Product->Dry_and_Concentrate

Caption: Workflow for the chemoselective reduction of 4-fluoro-3-nitrobenzaldehyde.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • 4-Fluoro-3-nitrobenzaldehyde

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite® or a similar filter aid

Procedure:

  • Reactor Setup: In a suitably sized jacketed glass reactor, charge 4-fluoro-3-nitrobenzaldehyde (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Preparation: In a separate vessel, carefully dissolve stannous chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid (4-5 volumes). This may be an exothermic process.

  • Reaction: To the stirred suspension of the nitroaldehyde in ethanol, slowly add the stannous chloride solution. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 50 °C. After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the acidic solution by adding a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate tin salts.

  • Isolation: Filter the mixture through a pad of Celite® to remove the tin salts, and wash the filter cake with ethyl acetate. Combine the filtrate and the washings.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 3 volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4-fluoro-3-aminobenzaldehyde. This intermediate is often used in the next step without further purification.

Step 2: Large-Scale Synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline via Reductive Amination

Reductive amination is a highly efficient method for the formation of C-N bonds. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous for large-scale synthesis due to its mildness, selectivity for iminium ions over aldehydes, and operational simplicity in a one-pot procedure.[8][9]

Protocol: One-Pot Reductive Amination

Reductive_Amination_Workflow cluster_Reactor_Setup Reactor Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Charge_Reactants Charge reactor with 4-fluoro-3-aminobenzaldehyde, piperazine, and 1,2-dichloroethane (DCE) Add_STAB Portion-wise addition of sodium triacetoxyborohydride (STAB) Charge_Reactants->Add_STAB Stir_Mixture Stir at ambient temperature Add_STAB->Stir_Mixture Monitor_Reaction Monitor reaction progress by TLC/HPLC Stir_Mixture->Monitor_Reaction Quench_Reaction Quench with saturated aqueous NaHCO₃ Monitor_Reaction->Quench_Reaction Extract_Product Extract with an organic solvent (e.g., DCM) Quench_Reaction->Extract_Product Purify_Product Purify by column chromatography or recrystallization Extract_Product->Purify_Product

Caption: Workflow for the reductive amination to form 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer and nitrogen inlet

  • 4-Fluoro-3-aminobenzaldehyde

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a jacketed glass reactor under a nitrogen atmosphere, add 4-fluoro-3-aminobenzaldehyde (1.0 eq) and piperazine (1.5-2.0 eq). Add anhydrous 1,2-dichloroethane (DCE) (10-15 volumes).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

The crude product can be purified by silica gel column chromatography. Due to the basic nature of the aniline and piperazine moieties, which can lead to tailing on silica gel, it is advisable to add a small amount of triethylamine to the eluent.[10]

Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 20% to 80% ethyl acetate), containing 1% triethylamine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Product Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield purified 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Characterization

The structure and purity of the final product and key intermediate should be confirmed by standard analytical techniques.

Expected Analytical Data for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.0-6.5 (m, 3H, Ar-H), 3.8-3.6 (br s, 2H, NH₂), 3.5 (s, 2H, Ar-CH₂-N), 2.9 (t, 4H, piperazine-H), 2.5 (t, 4H, piperazine-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~158 (d, J=235 Hz), 145 (d, J=10 Hz), 125, 118, 115 (d, J=22 Hz), 114, 60, 55, 46.

  • Mass Spectrometry (ESI+): m/z = 210.1 [M+H]⁺.

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Stannous Chloride: Corrosive and harmful if swallowed.[3][11] Avoid contact with skin and eyes. Handle in a well-ventilated area. Dispose of tin-containing waste according to local regulations.[12]

  • Sodium Triacetoxyborohydride: Reacts with water and moisture, releasing flammable gases.[4][5][6] It should be handled under an inert atmosphere.[13] Store in a cool, dry place away from water.[13]

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. Handle with extreme care in a closed system or with appropriate local exhaust ventilation.

References

  • AK Scientific, Inc.
  • Benchchem.
  • lifechem pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride. August 28, 2024.
  • Benchchem.
  • Fisher Scientific.
  • Apollo Scientific.
  • Novachem.
  • Fisher Scientific.
  • NJ.gov. Hazardous Substance Fact Sheet - Stannous Chloride.
  • CDH Fine Chemicals India.
  • Techno PharmChem.
  • Benchchem.
  • MilliporeSigma.
  • Sharma, V., et al. A novel core-shell Pd(0)
  • Benchchem. Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • ResearchGate. Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a.
  • ChemicalBook. 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline(221198-99-8) 1 H NMR.
  • Reddit. Reductive amination of piperazine : r/OrganicChemistry. October 24, 2024.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Abdel-Magid, A. F., & Maryanoff, C. A.
  • ResearchGate.
  • Organic Chemistry Portal.
  • Goti, A., et al. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC.
  • R Discovery. Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. March 1, 1993.
  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
  • Benchchem. Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues: A Guide to 1H and 13C NMR Spectral Analysis.
  • Sels, B. F., et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. October 13, 2025.
  • Kaili Catalyst New Materials CO., LTD.
  • Fluorochem. 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.
  • Tokyo Chemical Industry.
  • ResearchGate.
  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Dangerfield, E. M., et al.
  • TU Chemnitz.
  • Vapourtec Ltd.
  • AZoM.
  • PubChemLite. 3-fluoro-4-(4-methylpiperazin-1-yl)aniline.
  • Google Patents.
  • Sigma-Aldrich. 4-Fluoro-3-nitrobenzaldehyde 97 42564-51-2.
  • ChemScene. 3-Fluoro-4-(4-(methylsulfonyl)piperazin-1-yl)aniline.
  • PubChem. 4-[(4-methylpiperazin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]aniline.
  • Sigma-Aldrich. 3-FLUORO-4-(PIPERAZIN-1-YL)ANILINE.
  • Sigma-Aldrich. 4-Fluoro-3-methylaniline 97 452-69-7.
  • ResearchGate. Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde? January 4, 2018.
  • Amazon AWS. SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-.
  • Benchchem. Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde.

Sources

application of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in the Discovery of Phloem-Mobile SDHI Fungicides

Executive Summary & Mechanistic Rationale

The evolution of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (FRAC Group 7) has revolutionized the management of phytopathogenic fungi by blocking complex II of fungal mitochondrial respiration[1]. However, a persistent limitation in the field application of highly lipophilic, third-generation SDHIs is their limited basipetal (phloem) mobility, which restricts true systemic protection.

4-Fluoro-3-(piperazin-1-ylmethyl)aniline serves as a premium, bifunctional building block designed to overcome these pharmacokinetic barriers in agrochemical discovery. Its structural logic is tri-fold:

  • The Aniline Core: Provides the essential primary amine required for amidation with specific acid chlorides (e.g., pyrazole-4-carbonyl chlorides) to form the highly active carboxamide pharmacophore characteristic of modern SDHIs[2].

  • The Piperazine Moiety: Introduces a basic secondary amine that can be protonated at physiological pH. This zwitterionic or cationic character is a proven physicochemical driver for phloem mobility, allowing the active ingredient to translocate basipetally from leaves to roots[3].

  • The para-Fluorine Atom: Fluorine substitution strategically blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the metabolic half-life of the fungicide in planta, while modulating the pKa of the adjacent aniline for optimal target binding.

Experimental Design: The Chemoselective Challenge

Synthesizing an SDHI from this scaffold requires strict chemoselectivity. The molecule contains two reactive nucleophiles: a highly basic secondary aliphatic amine on the piperazine ring (pKa ~9.8) and a weakly basic primary aromatic amine on the aniline core (pKa ~4.6).

Direct amidation with an acid chloride would result in preferential acylation of the piperazine ring—destroying the intended SDHI pharmacophore. Therefore, the experimental workflow must employ a chemoselective protection-amidation-deprotection sequence, exploiting the kinetic differences in nucleophilicity at low temperatures.

Synthesis_Pathway N1 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (Bifunctional Scaffold) N2 Selective Boc-Protection (Targets Aliphatic Amine) N1->N2 Boc2O, 0°C N3 Boc-Protected Intermediate N2->N3 IPC: LC-MS [M+H]+ N4 Amidation (Pyrazole-4-carbonyl chloride) (Targets Aromatic Amine) N3->N4 N5 Protected SDHI Precursor N4->N5 Pyridine, DCM N6 TFA Deprotection & Functionalization (Sulfonylation) N5->N6 IPC: TLC (UV) N7 Phloem-Mobile SDHI Fungicide N6->N7 R-SO2Cl, Et3N

Chemoselective workflow for synthesizing phloem-mobile SDHIs from the aniline building block.

Self-Validating Protocol: Synthesis of a Functionalized SDHI

This protocol details the synthesis of a novel SDHI analog using 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride—a privileged acid chloride utilized in commercial fungicides like inpyrfluxam[4]. Every phase includes In-Process Controls (IPCs) to ensure a self-validating system.

Phase 1: Chemoselective Aliphatic N-Protection
  • Objective: Temporarily mask the piperazine nitrogen.

  • Causality: At 0°C, the kinetic difference in nucleophilicity between the aliphatic and aromatic amines is maximized, allowing for >95% chemoselective protection of the piperazine without over-reacting with the aniline.

  • Procedure:

    • Dissolve 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C under N₂.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise over 30 minutes.

    • Stir for 2 hours at 0°C.

  • Validation (IPC): Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the purple aliphatic amine spot and the retention of a UV-active spot confirms selective protection.

Phase 2: Aromatic Amidation
  • Objective: Construct the core SDHI carboxamide pharmacophore.

  • Causality: Pyridine is utilized as an acid scavenger rather than triethylamine. Pyridine is a weaker base, which prevents the base-catalyzed degradation of the acid chloride while efficiently neutralizing the HCl byproduct, thereby preventing premature Boc-deprotection.

  • Procedure:

    • To the solution from Phase 1, add anhydrous Pyridine (2.0 eq).

    • Slowly add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) at room temperature.

    • Stir for 12 hours.

  • Validation (IPC): Analyze via LC-MS. The target mass should shift to the expected [M+H]⁺ of the protected SDHI intermediate.

Phase 3: Deprotection and Late-Stage Sulfonylation
  • Objective: Unmask the piperazine and functionalize it to tune lipophilicity and target affinity.

  • Causality: Recent agrochemical studies demonstrate that incorporating sulfonyl fluoride or methanesulfonyl groups into SDHI scaffolds significantly enhances binding affinity within the succinate dehydrogenase enzyme pocket[5].

  • Procedure:

    • Add Trifluoroacetic acid (TFA) to the DCM solution (1:4 ratio) and stir for 2 hours to remove the Boc group. Concentrate under vacuum.

    • Redissolve in DCM, add Triethylamine (Et₃N, 3.0 eq), and cool to 0°C.

    • Add methanesulfonyl chloride (1.1 eq) and stir for 4 hours.

  • Validation (IPC): Final purification via flash chromatography. Confirm structure via ¹H NMR (singlet at ~2.8 ppm confirms the methylsulfonyl group) and ¹³C NMR.

Quantitative Data Presentation

The strategic derivatization of the piperazine ring allows researchers to fine-tune the physicochemical properties of the fungicide. The table below summarizes the theoretical and empirical data progression of the synthesized analogs.

Compound StageMolecular Weight ( g/mol )ClogPPiperazine pKaPhloem Mobility Index (PMI)*R. solani EC₅₀ (μg/mL)
Starting Material 209.261.129.8N/A (Precursor)>100
Boc-Protected Int. 467.483.85N/ALow>100
Deprotected SDHI 367.361.959.5High12.5
Sulfonylated SDHI 445.452.60N/AModerate2.8

*The Phloem Mobility Index (PMI) is a qualitative metric derived from the compound's zwitterionic/cationic fraction at a physiological phloem pH of ~8.0.

Biological Validation System

To validate the success of the synthesized active ingredient, a self-contained mycelial growth inhibition assay must be performed.

  • Prepare Potato Dextrose Agar (PDA) plates amended with the final sulfonylated SDHI at concentrations ranging from 0.1 to 50 μg/mL.

  • Inoculate the center of each plate with a 5 mm mycelial plug of Rhizoctonia solani.

  • Incubate at 25°C for 72 hours.

  • Calculate the EC₅₀ by measuring the radial growth of the mycelium compared to a solvent-only control. A successful synthesis utilizing this fluorinated piperazine scaffold should yield an EC₅₀ comparable to or exceeding commercial standards like boscalid or fluxapyroxad[5].

Sources

Application Note: Utilizing 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in the Design and Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors requires precise pharmacophore engineering to achieve high target affinity, kinome selectivity, and favorable pharmacokinetic (PK) properties. The building block 4-Fluoro-3-(piperazin-1-ylmethyl)aniline has emerged as a highly privileged tail moiety in the synthesis of ATP-competitive kinase inhibitors. Its structural components work synergistically to optimize drug-like properties:

  • The Aniline Core (Hinge-Binding Linker): The primary aniline amine serves as a nucleophilic anchor. It typically reacts with a kinase core scaffold (e.g., pyrrolopyrimidine, quinoline, or pyrimidine) to form an amide or urea linkage. This linkage acts as a critical hydrogen-bond donor/acceptor pair with the kinase hinge region.

  • The Fluorine Substitution (Metabolic Shield & pKa Modulator): The strategic placement of a fluorine atom para to the aniline amine provides profound physicochemical benefits. The strong, highly lipophilic C-F bond blocks primary sites of cytochrome P450-mediated metabolic oxidation, significantly extending the molecule's half-life[1]. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the adjacent aniline, optimizing membrane permeability and reducing the basicity of the resulting amide/urea linkage to prevent non-specific off-target binding[2].

  • The Piperazin-1-ylmethyl Group (Solvent Channel Extender): In the ATP-binding pocket, the deep hydrophobic cleft eventually transitions into a solvent-exposed region. The piperazine ring is deliberately selected to project into this solvent channel[3],[4]. As a basic, protonatable amine, piperazine drastically enhances aqueous solubility, enabling the formulation of orally bioavailable salts while forming favorable electrostatic interactions with solvent-exposed acidic residues[3].

Structural Biology & Binding Mode Logic

Pharmacophore A Kinase Core (Hinge Binder) B Amide/Urea Linkage (Covalent Attachment) A->B C Aniline Ring (Hydrophobic Spacer) B->C D Fluorine Atom (Metabolic Shield) C->D C-F Bond E Piperazin-1-ylmethyl (Solvent Channel) C->E C-C Bond

Pharmacophore mapping of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in a kinase ATP-binding pocket.

Physicochemical & Pharmacokinetic Optimization

The incorporation of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline transforms an otherwise insoluble and metabolically labile scaffold into a viable clinical candidate. The quantitative data below summarizes the structure-activity relationship (SAR) trajectory typically observed during lead optimization when utilizing this moiety.

Compound ModificationAqueous Solubility (µg/mL)Microsomal Half-Life (T1/2, min)Target Kinase IC50 (nM)
Unsubstituted Aniline Tail< 5.015120
4-Fluoro-aniline Tail< 5.0> 6045
4-Fluoro-3-(piperazin-1-ylmethyl)aniline > 500 (as HCl salt) > 60 12

Table 1: Representative data illustrating the synergistic effect of fluorine and piperazine on solubility, metabolic stability, and potency.

Experimental Protocols: Synthesis and Profiling

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each synthetic step, providing a self-validating system for kinase inhibitor development.

Workflow Step1 Step 1: Scaffold Coupling HATU/DIPEA Amide Formation Step2 Step 2: Boc-Deprotection Acidic Cleavage (TFA or HCl) Step1->Step2 Step3 Step 3: Purification Prep-HPLC to HCl Salt Step2->Step3 Step4 Step 4: In Vitro Profiling TR-FRET Kinase Panel Step3->Step4

Step-by-step workflow from scaffold coupling to in vitro kinase profiling.

Protocol A: Amide Coupling to a Kinase Core Scaffold

Causality & Rationale: The electron-withdrawing fluorine atom deactivates the aniline, making it a poor nucleophile. Therefore, highly efficient coupling reagents like HATU are required to generate a highly reactive active ester from the kinase core carboxylic acid. Additionally, the terminal secondary amine of the piperazine must be Boc-protected to prevent competitive coupling and polymerization.

  • Activation: Dissolve the kinase core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add tert-butyl 4-(5-amino-2-fluorobenzyl)piperazine-1-carboxylate (Boc-protected 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, 1.1 eq).

  • Incubation: Stir the reaction mixture at 50°C for 4-6 hours under an inert nitrogen atmosphere.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the [M+H]+ peak corresponding to the Boc-protected intermediate confirms successful covalent attachment.

Protocol B: Deprotection and Salt Formation

Causality & Rationale: Cleavage of the Boc group exposes the basic piperazine nitrogen. Performing this deprotection in anhydrous HCl/dioxane directly yields the hydrochloride salt, which is optimal for downstream in vitro assays due to its superior aqueous solubility.

  • Suspension: Suspend the Boc-protected intermediate in anhydrous dichloromethane (DCM).

  • Cleavage: Add 4N HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • Isolation: The product will typically precipitate as the HCl salt. Filter the precipitate and wash with cold diethyl ether to remove cleaved organic impurities.

  • Self-Validation: Verify deprotection via 1H-NMR (DMSO-d6). The disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group) and the presence of a broad exchangeable signal at ~9.0-9.5 ppm (piperazinium NH2+) confirms complete deprotection and successful salt formation.

Protocol C: In Vitro Kinase Assay (TR-FRET)

Causality & Rationale: To accurately determine the IC50 of the synthesized ATP-competitive inhibitor, the assay must be run at an ATP concentration equal to the Km of the target kinase. Artificially high ATP concentrations will outcompete the inhibitor, leading to falsely elevated IC50 values.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.

  • Plating: Transfer the compound to a 384-well assay plate, yielding a final DMSO concentration of 1% (v/v) to maintain compound solubility without denaturing the kinase.

  • Equilibration: Add the recombinant kinase and a fluorescently labeled peptide substrate. Incubate for 15 minutes to allow inhibitor-kinase pre-equilibration.

  • Initiation: Initiate the reaction by adding ATP at its predetermined apparent Km.

  • Detection: Incubate for 60 minutes at room temperature, then add the TR-FRET detection reagents (e.g., Eu-labeled anti-phospho antibody). Read the time-resolved fluorescence signal to calculate the IC50.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37 (2008): 320-330. URL:[Link]

  • Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22.5 (2007): 527-540. URL:[Link]

  • Yuan, Y.-H., et al. "Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents." ResearchGate (2025).
  • National Institutes of Health (NIH). "Small Molecule Inhibitors of the c-Fes Protein-tyrosine Kinase." PMC.
  • National Institutes of Health (NIH). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." PMC (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in the Synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth, experience-driven answers to common challenges encountered during the synthesis of this key intermediate, focusing on the identification, prevention, and remediation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, and how do they influence byproduct formation?

A1: The choice of synthetic strategy is the primary determinant of the impurity profile. The two most prevalent routes are Reductive Amination and the Mannich Reaction.

  • Reductive Amination: This is a highly efficient two-step, one-pot reaction involving the condensation of an aldehyde (4-fluoro-3-formylaniline) with piperazine to form an iminium ion, which is then reduced in-situ by an agent like sodium triacetoxyborohydride.[1] This method is generally clean, but is susceptible to byproducts from the piperazine moiety.

  • Mannich Reaction: This is a three-component condensation of 4-fluoroaniline, formaldehyde, and piperazine.[2][3] While atom-economical, the Mannich reaction can be less selective and may generate a wider array of byproducts due to the high reactivity of formaldehyde and the multiple reactive sites on the substrates.[4]

Q2: I'm observing a significant byproduct with a mass of approximately 392.4 g/mol , nearly double my product's mass (209.2 g/mol ). What is this impurity?

A2: This is the most common and often most challenging byproduct: the di-substituted piperazine, 1,4-bis((2-fluoro-5-aminobenzyl))piperazine . It forms because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the aniline precursor.[5] This issue is prevalent in both reductive amination and Mannich reaction pathways. Controlling stoichiometry is key to minimizing its formation.

Q3: My reaction appears incomplete, and I suspect unreacted intermediates are present. What should I look for analytically?

A3: In a reductive amination, the primary intermediate is the imine (or iminium ion) formed between the aldehyde and piperazine before the reduction step. If the reducing agent is inefficient or added too late, this imine may persist. In a Mannich reaction, the intermediates are transient iminium ions formed from formaldehyde and piperazine. Analytically, you should look for the mass and NMR signals of your starting materials:

  • 4-fluoro-3-formylaniline (in reductive amination)
  • 4-fluoroaniline (in Mannich reaction)
  • Piperazine

Q4: My final isolated product is a yellow or brown solid, not the expected off-white powder. What causes this discoloration?

A4: Anilines as a class of compounds are susceptible to air oxidation. The electron-donating amine group activates the aromatic ring, making it prone to forming colored quinone-like structures or other polymeric oxidation byproducts. This is often exacerbated by exposure to light, air, or trace metal impurities during workup and storage.

Q5: What are the most effective analytical techniques for identifying and quantifying these byproducts?

A5: A multi-technique approach is essential for robust impurity profiling.[6][7]

  • HPLC-UV/MS: This is the workhorse technique. High-Performance Liquid Chromatography (HPLC) with a UV detector can quantify the purity of your product relative to byproducts.[8][9] Coupling this to a Mass Spectrometer (MS) provides the molecular weights of the impurities, which is critical for their identification.[9]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation of unknown impurities once they are isolated. For example, the di-substituted byproduct will show a characteristic symmetry in its NMR spectrum compared to the desired mono-substituted product.

  • GC-MS: Gas Chromatography-Mass Spectrometry is useful for identifying volatile impurities, such as residual solvents from the reaction or purification steps.[6]

A Mechanistic Guide to Troubleshooting Byproducts

This section provides a deeper dive into the formation of specific byproducts and offers targeted strategies for their prevention and elimination.

Problem 1: Di-substitution of Piperazine

This is the most frequently encountered issue, leading to significant yield loss and purification challenges.

  • Byproduct Identity: 1,4-bis((2-fluoro-5-aminobenzyl))piperazine

  • Mechanism of Formation: After the first N-alkylation of piperazine to form the desired product, the second, unreacted nitrogen atom remains nucleophilic. It can compete with free piperazine for the electrophilic partner (the iminium ion in reductive amination or the formaldehyde-derived species in a Mannich reaction), leading to the di-substituted byproduct.[5]

  • Troubleshooting & Prevention:

    • Stoichiometric Control: The most straightforward approach is to use a large excess of piperazine (3-5 equivalents). This statistically favors the mono-alkylation reaction.

    • Mono-Protection Strategy: A more robust method involves using a mono-protected piperazine, such as 1-Boc-piperazine.[10] The Boc group blocks one nitrogen, directing the reaction to the other. The Boc group is then removed in a subsequent acidic step. This is often the cleanest, albeit longer, route.

    • Reaction Conditions: Lowering the reaction temperature can sometimes favor mono-alkylation by reducing the rate of the second, competing reaction.[5]

Problem 2: Dehalogenation Byproducts

The loss of the fluorine atom from the aromatic ring is a potential side reaction, particularly when using catalytic hydrogenation for reduction steps.

  • Byproduct Identity: 3-(piperazin-1-ylmethyl)aniline

  • Mechanism of Formation: Catalytic hydrodehalogenation can occur on palladium or platinum catalysts, where the C-F bond is cleaved and replaced with a C-H bond.[11][12] While the C-F bond is strong, this reaction can be promoted under harsh conditions (high temperature, high pressure) or with certain catalyst batches.[13][14]

  • Troubleshooting & Prevention:

    • Choice of Reductant: If dehalogenation is an issue during a reductive amination that uses catalytic hydrogenation, switch to a chemical reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, which do not cause dehalogenation.

    • Reaction Conditions: If catalytic hydrogenation is necessary (e.g., for reducing a nitro group precursor), conduct the reaction in an acidic medium, which has been shown to inhibit dehalogenation.[11] Use lower temperatures and pressures and carefully monitor the reaction to avoid over-reduction.

Problem 3: Oxidation and Degradation Products

The appearance of color in the final product indicates the presence of minor but highly chromophoric impurities.

  • Byproduct Identity: Typically complex, polymeric, or quinone-imine type structures.

  • Mechanism of Formation: The aniline nitrogen atom can be oxidized by atmospheric oxygen, especially when exposed to light or in the presence of trace metal ions. This often initiates a cascade of radical reactions leading to colored species.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conduct the reaction workup and final product isolation under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Purification: These colored impurities can often be removed by treating a solution of the product with activated charcoal followed by filtration. Recrystallization is also highly effective at excluding these larger, colored molecules from the crystal lattice.

    • Storage: Store the final product in an amber vial, under an inert atmosphere, and at a reduced temperature (2-8 °C) to prolong its shelf life.[15]

Summary of Common Byproducts and Key Analytical Signatures
Byproduct NameCommon Synthetic RouteExpected Δ Mass vs. ProductKey ¹H NMR Signal
1,4-bis((2-fluoro-5-aminobenzyl))piperazineReductive Amination, Mannich+183.22 g/mol Symmetrical signals; absence of piperazine N-H proton
3-(piperazin-1-ylmethyl)anilineReductive Amination (with H₂/Pd)-18.01 g/mol Absence of C-F coupling in aromatic region
Imine IntermediateReductive Amination-2.02 g/mol Presence of a downfield imine proton (~8-9 ppm)
Oxidation ProductsAll (during workup/storage)Variable (often higher MW)Broad, undefined peaks in the baseline

Visual Guides

Synthetic Pathway and Byproduct Formation

The following diagram illustrates the desired reductive amination pathway and the competing reaction that leads to the common di-substituted byproduct.

G A 4-Fluoro-3-formylaniline C Imine Intermediate A->C + H₂O B Piperazine (Excess) B->C + H₂O D Desired Product 4-Fluoro-3-(piperazin-1-ylmethyl)aniline C->D + [H] E Di-substituted Byproduct C->E D->E + Imine Intermediate - Piperazine F [Reducing Agent] e.g., NaBH(OAc)₃ F->C G Imine Intermediate

Caption: Reductive amination pathway and formation of the di-substituted byproduct.

Troubleshooting Workflow for Unknown Impurities

This workflow provides a logical sequence of steps to identify an unknown impurity detected in your reaction mixture.

Caption: Logical workflow for identifying common impurities via mass spectrometry.

Experimental Protocols

Protocol 1: HPLC-MS Method for Purity Assessment

This protocol provides a general method for analyzing the purity of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and detecting common byproducts.

  • Instrumentation: HPLC system with a PDA/UV detector and a single quadrupole or Q-TOF mass spectrometer.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray Ionization (ESI), Positive Mode. Scan range: 100-800 m/z.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of 50:50 Acetonitrile/Water.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing non-basic impurities from the final product.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The basic product and piperazine-containing byproducts will move into the aqueous layer as their hydrochloride salts, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The free base of the product will precipitate out or form an oil.

  • Re-extraction: Extract the basified aqueous solution multiple times with DCM or Ethyl Acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Cheng, L. (1991). US Patent 5,068,436A: Hydrogenation of halonitrobenzenes without dehalogenation.
  • Saeed, A., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC. [Link]

  • Ravisankar, P., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • Petrucci, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Singh, G., & Kumar, A. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science.
  • Pandeya, S.N., et al. (2003). Biological Activity of Mannich Bases. Indian Journal of Pharmaceutical Sciences.
  • Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. BenchChem.
  • Saini, B., & Kumar, R. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal.org. [Link]

  • Enantia. Impurity profiling and synthesis of standards. Enantia Website. [Link]

  • Rossi, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Beshore, D.C., & Dinsmore, C.J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • Corpet, M., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Kumar, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences.
  • Al-Ghorbani, M., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. MDPI. [Link]

  • University of Basrah. Lecture Notes on Pyrrole Chemistry. [Link]

  • Maleczka, R.E., & Ghosh, B. (2014).
  • Lauber, M., & Hofstetter, T.B. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ResearchGate. [Link]

  • Chan, L.L., et al. (2015). Mapping the Reaction Coordinates of Enzymatic Defluorination. PMC. [Link]

  • Liu, W., et al. (2018). CN108129404B: Synthesis method of chiral piperazinone derivative.
  • Kamachi, T., & Yoshizawa, K. (2009). The Catalytic Mechanism of Fluoroacetate Dehalogenase: A Computational Exploration of Biological Dehalogenation. ResearchGate. [Link]

  • Rody, J., & Stoel, W. (1971). US3586719A: Process for preparing 4-fluoro-3-nitroaniline.
  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors. IRIS UniCa. [Link]

  • Vanek, O., et al. (2021). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Journal of Pharmaceutical and Biomedical Analysis.
  • Van der Puy, M., & Shain, L. (1986). EP0193671A1: Separation of aniline and p-fluoroaniline.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 4-fluoro-3-(piperazin-1-ylmethyl)aniline. This molecule is a critical building block in medicinal chemistry, featuring a reactive aniline, an aryl fluoride, and a basic piperazine moiety.

Below, you will find an in-depth mechanistic workflow, step-by-step protocols, and troubleshooting FAQs to ensure high-yield, chemoselective synthesis.

Part 1: Synthesis Workflow & Mechanistic Overview

The optimal synthesis of 4-fluoro-3-(piperazin-1-ylmethyl)aniline follows a highly chemoselective three-step pathway starting from 2-fluoro-5-nitrobenzaldehyde.

SynthesisWorkflow A 2-Fluoro-5-nitrobenzaldehyde + 1-Boc-piperazine B Step 1: Reductive Amination NaBH(OAc)3, DCE, rt A->B C Intermediate 1: 1-Boc-4-(2-fluoro-5-nitrobenzyl)piperazine B->C D Step 2: Nitro Reduction Fe, NH4Cl, EtOH/H2O, 80°C C->D E Intermediate 2: 1-Boc-4-(5-amino-2-fluorobenzyl)piperazine D->E F Step 3: Boc Deprotection 4M HCl in Dioxane, rt E->F G Target Molecule: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline F->G

Workflow for the 3-step synthesis of 4-fluoro-3-(piperazin-1-ylmethyl)aniline.

Part 2: Step-by-Step Experimental Protocols & Troubleshooting

Step 1: Reductive Amination

Protocol:

  • Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir at room temperature for 2 hours to allow imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Expertise & Experience (Causality): Why use 1-Boc-piperazine instead of unprotected piperazine? Unprotected piperazine contains two secondary amines, which inevitably leads to symmetric bis-alkylation (dimer formation)[1]. Masking one amine with a tert-butyl carbamate (Boc) group creates a self-validating system where only mono-alkylation is chemically possible[2]. Furthermore, STAB is selected over NaBH₄ because it is chemoselective for iminium ions over aldehydes, preventing the premature reduction of the starting material into 2-fluoro-5-nitrobenzyl alcohol[1].

Troubleshooting Q&A:

  • Q: Why am I seeing high levels of benzyl alcohol byproduct?

  • A: Premature reduction occurs if STAB is added before the imine equilibrium is established. Ensure a minimum of 2 hours of stirring (or use a dehydrating agent like 3Å molecular sieves) before adding the reducing agent.

Step 2: Chemoselective Nitro Reduction

Protocol:

  • Suspend 1-Boc-4-(2-fluoro-5-nitrobenzyl)piperazine (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (4.0 eq).

  • Heat the mixture to 80°C and stir vigorously for 4-6 hours.

  • Cool to room temperature, basify to pH 9 with saturated Na₂CO₃, and filter through a thick pad of Celite. Wash the cake with hot ethyl acetate.

  • Separate the organic layer, wash with brine, dry, and concentrate.

Expertise & Experience (Causality): Reducing a nitro group in the presence of an aryl fluoride is notoriously difficult. Standard catalytic hydrogenation (Pd/C with H₂) frequently results in hydrodefluorination—the unwanted cleavage of the C-F bond[3]. To maintain scientific integrity and structural fidelity, we employ the Béchamp reduction (Fe/NH₄Cl)[4]. This method operates via a single-electron transfer (SET) mechanism that is exquisitely chemoselective for the nitro group, leaving the aryl fluoride completely intact[5].

Troubleshooting Q&A:

  • Q: Why is my product yield so low, and why is the filter cake so dark?

  • A: Your product is likely trapped in the iron sludge during filtration. Iron oxides are highly porous and trap basic amines. Basifying the mixture to pH 9 ensures the newly formed aniline is in its freebase form, preventing it from coordinating with the iron matrix[6]. Always wash the Celite cake generously with hot ethyl acetate.

Step 3: Boc Deprotection & Salt Formation

Protocol:

  • Dissolve 1-Boc-4-(5-amino-2-fluorobenzyl)piperazine in minimal DCM.

  • Add 4M HCl in Dioxane (10.0 eq) dropwise at 0°C.

  • Warm to room temperature and stir for 3 hours.

  • Concentrate the solvent under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the product as a hydrochloride salt.

  • Filter and dry under vacuum.

Expertise & Experience (Causality): While Trifluoroacetic acid (TFA) in DCM is a common deprotection method, it yields a TFA salt that often presents as a hygroscopic, sticky gum. By utilizing 4M HCl in Dioxane, the tert-butyl carbamate is cleaved efficiently, and the final 4-fluoro-3-(piperazin-1-ylmethyl)aniline precipitates directly as a stable, easily filterable hydrochloride salt[7].

Troubleshooting Q&A:

  • Q: The final product is an unmanageable oil instead of a solid. How do I fix this?

  • A: Freebase piperazines are highly hygroscopic. If you performed a basic workup instead of isolating the salt, re-dissolve the oil in a dry solvent (like ether or DCM) and bubble dry HCl gas (or add HCl/Dioxane) to crash out the stable solid salt.

Part 3: Quantitative Data & Optimization

Table 1: Reducing Agent Optimization for Reductive Amination

Reducing AgentChemoselectivityByproduct RiskRecommendation
NaBH₄ LowHigh (Benzyl alcohol)Avoid
NaBH₃CN ModerateToxic (HCN gas generation)Use only if STAB fails
NaBH(OAc)₃ (STAB) HighLowOptimal Choice

Table 2: Catalyst Selection for Fluoroarene Nitro Reduction

Reductant SystemNitro Reduction EfficiencyC-F Bond Cleavage RiskMechanism
Pd/C + H₂ HighHigh (Hydrodefluorination)Catalytic Hydrogenation
Raney Ni + H₂ HighModerateCatalytic Hydrogenation
Fe / NH₄Cl HighLowSingle-Electron Transfer

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use unprotected piperazine in a large molar excess to avoid the Boc-deprotection step? A: No. While using a 5-10x molar excess of piperazine can statistically favor mono-alkylation, it significantly complicates purification. The symmetric dimer (1,4-bis(2-fluoro-5-nitrobenzyl)piperazine) will still form as a stubborn impurity. Using 1-Boc-piperazine is the most reliable, self-validating protocol for high purity[1].

Q: Why is my reductive amination stalling at the imine intermediate? A: Imine formation is an equilibrium process. If the reaction stalls, ensure anhydrous conditions are strictly maintained. Adding a dehydrating agent like molecular sieves (3Å) or a catalytic amount of acetic acid (AcOH) can drive the equilibrium forward before the addition of STAB[2].

Q: Can I use Zinc instead of Iron for the nitro reduction? A: Yes, Zinc powder with ammonium chloride (Zn/NH₄Cl) is a viable alternative to Iron and also prevents hydrodefluorination. However, Zinc reactions are often highly exothermic and require strict temperature control to prevent solvent boil-over[4].

Part 5: References

Sources

Technical Support Center: Purification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key synthetic intermediate in high purity.

Introduction

4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its structure, featuring a fluoro-substituted aniline ring and a piperazine moiety, presents unique challenges during purification. This guide will address common issues encountered during its isolation and purification, providing a logical framework for troubleshooting and process optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValue (Estimated)Significance for Purification
Molecular Formula C₁₁H₁₆FN₃
Molecular Weight 209.27 g/mol
Appearance Off-white to light yellow solidDiscoloration may indicate impurities.
pKa (Aniline N) ~4-5The basicity of the aniline nitrogen influences its solubility in acidic solutions and its retention on silica gel.
pKa (Piperazine N) ~9-10 (for the protonated form)The more basic piperazine nitrogen can lead to strong interactions with silica gel and impact solubility.
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes.This information is crucial for selecting appropriate solvents for extraction, chromatography, and recrystallization.

Synthesis and Potential Impurities

A common synthetic route to 4-Fluoro-3-(piperazin-1-ylmethyl)aniline involves a two-step process:

  • Reductive Amination: Reaction of 4-fluoro-3-formylaniline with piperazine in the presence of a reducing agent.

  • Alternative: Reduction of a Nitro Precursor: Synthesis of 1-((2-fluoro-5-nitrophenyl)methyl)piperazine followed by reduction of the nitro group.

This synthetic pathway can lead to several process-related impurities.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common purification challenges.

Q1: My final product is a brownish, oily residue instead of a solid. What could be the cause and how can I fix it?

Possible Causes:

  • Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO).

  • Presence of O-Alkylated Byproducts: If alcohols were used as solvents during the synthesis, O-alkylation of the aniline starting material or product can occur.

  • Incomplete Reaction: Significant amounts of unreacted starting materials or intermediates can lead to an impure, non-crystalline product.

  • Oxidation: Anilines are susceptible to air oxidation, which can result in colored impurities.

Troubleshooting Workflow:

start Brown, Oily Product check_nmr Analyze by ¹H NMR start->check_nmr high_boiling High-boiling solvent signals present? check_nmr->high_boiling yes_solvent Yes high_boiling->yes_solvent Yes no_solvent No high_boiling->no_solvent No high_vac Dry under high vacuum with gentle heating yes_solvent->high_vac column Purify by column chromatography no_solvent->column oxidation Suspect Oxidation no_solvent->oxidation success Crystalline Product Obtained high_vac->success column->success charcoal Treat with activated charcoal during recrystallization oxidation->charcoal charcoal->success

Troubleshooting workflow for an oily product.

Detailed Protocol: Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (1-2 times the weight of the crude product) and concentrate the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a silica gel column using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). To elute the highly polar product, a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1%) or methanol can be used. The triethylamine helps to suppress the interaction of the basic piperazine and aniline nitrogens with the acidic silica gel.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Q2: My TLC analysis shows multiple spots, even after purification. How can I identify the impurities and improve the separation?

Common Impurities and their TLC Characteristics:

ImpurityStructurePlausible OriginExpected TLC Rf (relative to product)
Unreacted 4-fluoro-3-formylaniline Incomplete reductive amination.Higher
N,N'-bis(4-fluoro-3-formylphenyl)piperazine Reaction of two equivalents of the aldehyde with one of piperazine.Lower
Over-reduced product (piperazine ring opening) Harsh reduction conditions.Variable
Starting Nitro-compound Incomplete reduction of the nitro precursor.Higher

Improving TLC Separation:

  • Solvent System Optimization: Experiment with different solvent systems. A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes, often with a small amount of a more polar solvent like methanol and a base like triethylamine to reduce tailing.

  • Visualization Techniques: Use multiple visualization methods. In addition to UV light, staining with potassium permanganate or ninhydrin can reveal impurities that are not UV-active.

Q3: I'm having trouble recrystallizing the product. It either oils out or the yield is very low. What can I do?

Recrystallization Troubleshooting:

  • Solvent Selection: The choice of solvent is critical. For a compound with both polar (amine) and non-polar (aromatic ring) features, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like hexanes or heptane).

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, use a larger volume of solvent, cool the solution more slowly, and try scratching the inside of the flask with a glass rod to induce crystallization.

  • Low Yield: This can be due to using too much solvent or premature crystallization. Ensure you are using the minimum amount of hot solvent required to dissolve the compound. If the product crystallizes too quickly upon cooling, you may be losing a significant portion in the mother liquor. Cooling the solution slowly to room temperature before placing it in an ice bath can improve the yield.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolve the crude 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

Q4: My ¹H NMR spectrum looks complex, with broad peaks. How can I confirm the structure and purity?

Interpreting the NMR Spectrum:

  • Broad Peaks: The presence of two basic nitrogen atoms can lead to proton exchange, resulting in broad N-H and adjacent C-H signals. Running the NMR in a different solvent (e.g., DMSO-d₆) or adding a drop of D₂O can sometimes sharpen these peaks.

  • Key Signals to Look For:

    • Aromatic protons of the fluoroaniline ring (expect complex splitting patterns).

    • A singlet for the benzylic -CH₂- group.

    • Signals for the piperazine ring protons.

  • Purity Assessment: Integrating the peaks corresponding to the product and comparing them to the integrals of impurity peaks can provide a semi-quantitative measure of purity. For accurate quantification, a quantitative NMR (qNMR) experiment with an internal standard is recommended.

start Complex ¹H NMR Spectrum broad_peaks Broad N-H and adjacent C-H signals? start->broad_peaks yes_broad Yes broad_peaks->yes_broad Yes no_broad No broad_peaks->no_broad No change_solvent Re-run in DMSO-d₆ or add D₂O yes_broad->change_solvent impurity_peaks Presence of unexpected peaks? no_broad->impurity_peaks change_solvent->impurity_peaks yes_impurity Yes impurity_peaks->yes_impurity Yes no_impurity No impurity_peaks->no_impurity No compare_data Compare with reference spectra of starting materials and expected byproducts yes_impurity->compare_data pure_spectrum Clean Spectrum - Purity Confirmed no_impurity->pure_spectrum qnmr Perform qNMR with internal standard for accurate purity assessment compare_data->qnmr

NMR analysis workflow.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for professionals engaged in the synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

This guide serves as a dedicated resource for researchers, chemists, and process development professionals to enhance the yield and purity of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. We will deconstruct the primary synthetic pathways, anticipate common experimental challenges, and provide robust, field-tested solutions in a direct question-and-answer format.

Part 1: Foundational Synthetic Strategy - The Mannich Reaction

The most direct and frequently employed method for synthesizing 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is the aminomethylation of 4-fluoroaniline via the Mannich reaction. This three-component condensation involves an active hydrogen compound (4-fluoroaniline), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperazine).[1][2]

The reaction proceeds through the formation of an Eschenmoser-like salt or a pre-formed iminium ion from piperazine and formaldehyde. The electron-rich aromatic ring of 4-fluoroaniline then acts as a nucleophile, attacking the iminium ion to form the C-C bond, yielding the desired product. The amino group of 4-fluoroaniline strongly directs the substitution to the ortho position, making the 3-position the primary site of reaction.

Visualized Workflow: Mannich Reaction Pathway

cluster_start Starting Materials cluster_rxn Reaction cluster_proc Processing & Purification A 4-Fluoroaniline E Electrophilic Aromatic Substitution (4-Fluoroaniline attacks Iminium Ion) A->E B Piperazine D Generate Iminium Ion (Piperazine + Formaldehyde) B->D C Formaldehyde (37% aq.) C->D D->E Iminium Intermediate F Aqueous Workup (pH adjustment & Extraction) E->F Crude Product G Column Chromatography (Amine-deactivated silica) F->G H Final Product: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline G->H

Caption: General workflow for the synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline via the Mannich reaction.

Part 2: Troubleshooting Guide & Yield Optimization (Q&A)

This section directly addresses common issues encountered during synthesis.

Q1: My reaction yield is consistently below 40%. What are the primary factors I should investigate?

Answer: Low yield is a multifaceted issue. A systematic approach is essential.

  • Iminium Ion Formation & Stability: The formation of the piperazine-derived iminium ion is critical. The reaction is often acid-catalyzed, but the aniline and piperazine are basic. The pH of the medium is a delicate balance.

    • Insight: In an overly acidic medium, the aniline starting material becomes protonated, deactivating the ring towards electrophilic attack. In a basic medium, iminium ion formation can be slow.

    • Recommendation: The reaction is often performed in a protic solvent like ethanol or methanol, which facilitates proton transfer. Adding a catalytic amount of a mild acid like acetic acid can sometimes improve the rate of iminium ion formation without fully protonating the aniline.[3]

  • Stoichiometry Control: The ratio of the three components is crucial.

    • Insight: Using a large excess of piperazine can lead to the formation of bis-Mannich products where a single piperazine molecule is alkylated on both nitrogens by two separate aniline-formaldehyde adducts.[4] An excess of formaldehyde can lead to polymerization or N-methylation of the piperazine.

    • Recommendation: Start with a 1:1:1 stoichiometry of 4-fluoroaniline, formaldehyde, and piperazine. If starting material remains, consider a slight excess (1.1 to 1.2 equivalents) of formaldehyde and piperazine. To avoid bis-adducts, a slow, controlled addition of the formaldehyde to the mixture of aniline and piperazine is recommended.

  • Reaction Temperature and Time:

    • Insight: The Mannich reaction can be sluggish at room temperature.[1] However, excessive heat can promote side reactions and decomposition.

    • Recommendation: Monitor the reaction by TLC. A typical starting point is refluxing in ethanol for 12-24 hours.[1] If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

Q2: My TLC plate shows multiple new spots, and purification is difficult. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products points to competing reaction pathways.

  • Primary Side Product: The most common impurity is the bis-substituted product, 1,4-bis((4-fluoro-3-aminophenyl)methyl)piperazine . This occurs when both nitrogen atoms of piperazine react.

    • Minimization Strategy: Use a slight excess of piperazine relative to 4-fluoroaniline and formaldehyde (e.g., 1.5 equivalents of piperazine to 1.0 equivalent of aniline). This statistically favors the mono-alkylation of piperazine.

  • Secondary Side Product: N-formylation or N-methylation of the product's piperazine nitrogen can occur, especially if reaction conditions are harsh or if formaldehyde is used in large excess.

  • Troubleshooting Logic Diagram:

Start Low Purity / Multiple Spots CheckNMR Analyze ¹H NMR of Crude Start->CheckNMR Piperazine_Sym Symmetrical Piperazine Signals? CheckNMR->Piperazine_Sym Yes_Bis Likely Bis-Adduct Piperazine_Sym->Yes_Bis Yes No_Other Other Impurities Piperazine_Sym->No_Other No Action_Bis Solution: - Use excess piperazine (1.5 eq) - Slow addition of formaldehyde Yes_Bis->Action_Bis Action_Other Solution: - Check formaldehyde quality - Avoid excess formaldehyde - Ensure inert atmosphere to prevent oxidation No_Other->Action_Other

Caption: Decision-making workflow for troubleshooting product impurity based on crude reaction analysis.

Q3: I have difficulty purifying the final product by column chromatography. It streaks badly on silica gel. What is the best practice?

Answer: The basicity of the two amine groups in your product is the primary cause of poor chromatographic behavior on standard silica gel, which is acidic.

  • Workup Procedure: Before chromatography, a proper aqueous workup is essential. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or DCM) and wash with a saturated sodium bicarbonate solution to remove any acidic catalysts and unreacted formaldehyde adducts. Follow with a brine wash to reduce the water content in the organic layer.

  • Chromatography System:

    • Stationary Phase: Use amine-deactivated silica gel or add a mobile phase modifier.

    • Mobile Phase Modifier: A common and highly effective technique is to add a small percentage of a volatile base to your eluent system (e.g., Dichloromethane/Methanol). Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase. This base will occupy the acidic sites on the silica, preventing your basic product from irreversibly binding and allowing for clean elution.

Experimental Protocol: Optimized Mannich Synthesis
Parameter Recommendation Rationale
Stoichiometry 4-Fluoroaniline (1.0 eq)Limiting Reagent
Piperazine (1.5 eq)Minimizes bis-adduct formation.
Formaldehyde (1.1 eq, 37% aq.)Slight excess to drive the reaction.
Solvent Ethanol or MethanolProtic solvent facilitates proton transfer for iminium formation.
Temperature Reflux (approx. 78°C for EtOH)Provides sufficient energy to overcome the activation barrier.
Reaction Time 12-24 hoursMonitor by TLC until consumption of starting aniline.
Workup Dilute with EtOAc, wash with NaHCO₃ (aq.), then brine.Neutralizes the reaction and removes water-soluble components.
Purification Flash chromatography on silica gel.Eluent: DCM/MeOH (e.g., 95:5) + 1% Triethylamine.

Part 3: Alternative Synthetic Route - Reductive Amination

If the Mannich reaction proves problematic, an alternative two-step sequence involving reductive amination can be employed. This route offers better control, as the C-C bond formation and C-N bond formation occur in separate, defined steps.[5]

Step 1: Formylation of 4-Fluoroaniline. The starting material is first converted to 4-fluoro-3-formylaniline. This can be achieved via various formylation methods, such as the Vilsmeier-Haack reaction.

Step 2: Reductive Amination. The resulting aldehyde is then reacted with piperazine in the presence of a mild reducing agent.[3]

Visualized Workflow: Reductive Amination Pathway

A 4-Fluoroaniline B Step 1: Formylation (e.g., Vilsmeier-Haack) A->B C Intermediate: 4-Fluoro-3-formylaniline B->C E Step 2: Reductive Amination C->E D Piperazine D->E G Final Product: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline E->G F Reducing Agent (e.g., NaBH(OAc)₃) F->E

Caption: An alternative two-step synthesis via formylation followed by reductive amination.

This route is particularly useful if you have issues with the regioselectivity of the Mannich reaction or if the aldehyde intermediate is commercially available. Sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent as it is mild and tolerant of many functional groups.[3]

Part 4: Frequently Asked Questions (FAQs)

  • Q: What are the key spectroscopic features to confirm the identity of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline?

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons (typically 3 distinct signals in the 6.5-7.0 ppm range, showing coupling to each other and to the fluorine atom), a singlet for the benzylic -CH₂- group (around 3.5-3.8 ppm), and two broad signals for the piperazine -CH₂- groups. The aniline -NH₂ protons will appear as a broad singlet.

    • Mass Spec (ESI+): The primary ion observed will be the [M+H]⁺ peak corresponding to the molecular weight of the product.

  • Q: How should the final product be stored?

    • Like many anilines, this compound can be sensitive to light and air (oxidation). It should be stored in an amber vial under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8°C is recommended for long-term storage).[6]

  • Q: Can I use a protected piperazine (e.g., Boc-piperazine) in the Mannich reaction?

    • Yes, this is an excellent strategy to prevent the formation of bis-adducts. You can perform the Mannich reaction with Boc-piperazine. This will yield the Boc-protected final compound, which is often easier to purify due to its reduced basicity and higher molecular weight. The Boc group can then be cleanly removed in a final step using an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent.

References

  • de Villiers, K. A., et al. (2018). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Azam, F., & Adler, M. J. (n.d.). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses. Retrieved from [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Available at: [Link]

  • Patel, R. V., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Molecular Structure. Available at: [Link]

  • Porochniak, T., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5562. Available at: [Link]

  • Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. Available at: [Link]

  • Ferreira, M-J. U., et al. (2017). Mannich bases in medicinal chemistry and drug design. RSC Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges inherent in synthesizing 4-fluoro-3-(piperazin-1-ylmethyl)aniline.

Synthetic Strategy & Causality Overview

The strategic selection of starting materials is dictated by the regiochemistry of the target molecule. Utilizing 2-fluoro-5-nitrobenzaldehyde as the foundational building block is highly effective. Following the functionalization of the C1 aldehyde and the reduction of the C5 nitro group, IUPAC nomenclature re-prioritizes the resulting aniline amine to C1, perfectly yielding the desired 4-fluoro-3-substituted aniline architecture.

However, this specific electronic arrangement—where the fluorine atom is para to the highly electron-withdrawing nitro group—creates a heavily activated system. If reaction conditions are not rigorously controlled, this activation leads to devastating side reactions, most notably Nucleophilic Aromatic Substitution (SNAr) and catalytic hydrodefluorination[1].

Experimental Workflow & Logical Relationships

Synthesis SM Starting Material: 2-Fluoro-5-nitrobenzaldehyde Step1 Step 1: Reductive Amination (1-Boc-piperazine, NaBH(OAc)3) SM->Step1 SNAr Avoided Side Reaction: SNAr (Fluorine Displacement) Step1->SNAr If Basic Alkylation Used Int Intermediate: 1-Boc-4-(2-fluoro-5-nitrobenzyl)piperazine Step1->Int Mild Acidic Conditions Step2 Step 2: Nitro Reduction (Fe/NH4Cl or Pt/C) Int->Step2 DeF Avoided Side Reaction: Hydrodefluorination (C-F Cleavage) Step2->DeF If Harsh Pd/C Used Step3 Step 3: Boc Deprotection (HCl/Dioxane) Step2->Step3 Chemoselective Reduction Target Target Molecule: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Step3->Target

Workflow of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline synthesis and side-reaction mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the coupling of 1-Boc-piperazine with 2-fluoro-5-nitrobenzyl bromide, I am observing a major impurity with a mass corresponding to [M + piperazine]. What is causing this, and how can I prevent it? Causality & Mechanism: You are observing a Nucleophilic Aromatic Substitution (SNAr) byproduct. In 2-fluoro-5-nitrobenzyl bromide, the fluorine atom is located para to the strongly electron-withdrawing nitro group. This highly activates the C-F bond toward nucleophilic attack. Because piperazine is a strong nucleophile, it can attack the aromatic carbon bearing the fluorine instead of the benzylic carbon, displacing the fluorine atom[1]. Resolution: Bypass the basic alkylation conditions entirely. Switch your starting material to 2-fluoro-5-nitrobenzaldehyde and perform a [2]. Reductive amination operates under mildly acidic conditions (e.g., acetic acid in DCE). The amine is partially protonated, and the reaction proceeds rapidly via an iminium intermediate at room temperature, completely avoiding the basic environment that triggers SNAr[3].

Q2: My nitro reduction step using standard Pd/C and H₂ yields up to 30% of a defluorinated byproduct (3-(piperazin-1-ylmethyl)aniline). How do I suppress hydrodefluorination? Causality & Mechanism: Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl-halide bonds. While C-F bonds are typically strong, the reduction of the nitro group yields an electron-rich aniline, which facilitates the cleavage of the C-F bond by the palladium catalyst (hydrodefluorination)[4]. Resolution: Switch from standard Pd/C to a chemoselective poisoned catalyst, such as [4]. Alternatively, utilize a Béchamp reduction (Iron powder and NH₄Cl). The single-electron transfer mechanism of the Béchamp reduction is strictly chemoselective for the nitro group and is completely inert toward aromatic halogens.

Q3: How do I avoid bis-alkylation if I want to use unprotected piperazine to save a deprotection step? Causality & Mechanism: Piperazine contains two identical secondary amines. Reacting it directly with a benzyl electrophile typically results in a statistical mixture of mono-alkylated and bis-alkylated products. Resolution: It is strongly recommended to use mono-Boc-protected piperazine (1-Boc-piperazine) to ensure 100% regioselectivity. If unprotected piperazine must be used, it must be employed in a massive stoichiometric excess (5 to 10 equivalents) to statistically favor mono-alkylation, followed by rigorous aqueous washing to remove the unreacted piperazine.

Quantitative Data: Comparison of Nitro Reduction Methods

The table below summarizes the causality between the chosen reduction method and the prevalence of the hydrodefluorination side reaction.

Reduction MethodCatalyst / ReagentsHydrodefluorination (%)Target Aniline Yield (%)Scalability & Notes
Standard Hydrogenation 10% Pd/C, H₂ (50 psi)15 - 30%60 - 75%High risk of C-F cleavage; not recommended[4].
Poisoned Hydrogenation 5% Pt/C (Sulfided), H₂< 2%85 - 90%Excellent for large-scale GMP synthesis.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂ONot Detected > 90% Highly selective; requires iron sludge filtration.
Tin Reduction SnCl₂·2H₂O, EtOHNot Detected80 - 85%Good lab-scale alternative; heavy metal toxicity limits scale-up.
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Protocol A: Reductive Amination (Synthesis of 1-Boc-4-(2-fluoro-5-nitrobenzyl)piperazine)

This protocol is designed to eliminate the SNAr side reaction by utilizing mildly acidic conditions.

  • Imine Formation: In a dry round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution. Add glacial acetic acid (1.2 eq).

  • IPC 1 (Validation): Stir at room temperature for 2 hours. Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed only when the aldehyde peak is <5% relative to the iminium intermediate.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portionwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC 2 (Validation): Analyze via LC-MS. Confirm the presence of the desired product mass ([M+H]⁺ = 340.1) and the complete disappearance of the iminium species.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

This protocol guarantees 0% hydrodefluorination.

  • Iron Activation: In a flask equipped with a reflux condenser, suspend Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq) in a 3:1 mixture of Ethanol/Water. Heat to 60 °C for 30 minutes to activate the iron surface.

  • Substrate Addition: Dissolve the 1-Boc-4-(2-fluoro-5-nitrobenzyl)piperazine intermediate (1.0 eq) in a minimal amount of Ethanol and add it dropwise to the activated iron suspension.

  • Reaction: Heat the mixture to 80 °C (reflux) for 2 hours.

  • IPC 3 (Validation): Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). Proceed to workup only when the starting material (UV active, Ninhydrin negative) is completely replaced by a lower Rf spot (UV active, Ninhydrin positive).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethyl acetate. Concentrate the filtrate, partition between ethyl acetate and water, and collect the organic layer. Dry and evaporate to yield the protected aniline. (Note: Final deprotection to 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is achieved by stirring this intermediate in 4M HCl in Dioxane for 2 hours at room temperature, followed by basic workup).

References
  • [2] Title: WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 Source: Google Patents URL:

  • [3] Title: Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis Source: JACS Au (ACS Publications) URL:[Link]

Sources

degradation pathways of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. Its purpose is to provide in-depth insights into the potential degradation pathways of this compound and to offer practical guidance for troubleshooting common stability-related issues encountered during research and development. The information herein is synthesized from established principles of organic chemistry and forced degradation studies as mandated by regulatory bodies like the ICH.[1][2]

Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses fundamental questions regarding the chemical stability and degradation of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Q1: What is the expected stability of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and what are the optimal storage conditions?

A1: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, like many aniline derivatives, is susceptible to degradation, primarily through oxidation.[3] When pure, it should be a solid. However, exposure to air and/or light can cause discoloration, often resulting in a yellow or brownish appearance. This is a key indicator of oxidative degradation and the formation of impurities.[3]

For optimal stability and to ensure the integrity of your starting material, the following storage conditions are critical:

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Temperature: For long-term storage, refrigeration (2-8°C) is recommended.[3]

  • Container: Use a tightly sealed container to protect from moisture.

Q2: What are the most probable degradation pathways for this molecule?

A2: The structure of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline contains several functional groups prone to degradation under specific stress conditions: the aniline moiety (aromatic amine), the piperazine ring, and the benzylic methylene bridge. Based on the chemical properties of these groups, we can predict the following degradation pathways.

  • Oxidative Degradation: This is the most likely degradation pathway under ambient conditions. The primary amino group of the aniline is highly susceptible to oxidation. Attack by atmospheric oxygen or stronger oxidizing agents (like hydrogen peroxide) can lead to the formation of nitroso, nitro, and ultimately, polymeric impurities.[3] The benzylic carbon is also a potential site for oxidation.

  • Photolytic Degradation: Aromatic amines are known to be sensitive to light, particularly UV radiation.[3][4] Photodegradation can proceed through complex mechanisms involving the generation of reactive oxygen species.[3] This can result in several outcomes:

    • Hydroxylation of the aromatic ring.

    • Cleavage of the C-N bond at the benzylic position.

    • Dehalogenation (loss of the fluorine atom), although this is generally less common than other pathways.[5]

  • Acidic/Basic Hydrolysis: The core structure is generally stable to hydrolysis under mild conditions. However, under forced conditions (e.g., strong acid or base at elevated temperatures), cleavage of the benzylic C-N bond connecting the piperazine ring to the fluorobenzylamine core could occur. The piperazine ring itself is generally stable under these conditions.[6]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For aniline derivatives, this often involves cleavage of C-N bonds and subsequent polymerization.[3] The piperazine ring can also undergo thermal degradation, though typically at very high temperatures (e.g., >150°C).[7][8]

Q3: What specific chemical structures might be expected as degradation products?

A3: Based on the pathways described above, a stability-indicating analytical method should be developed to separate the parent compound from potential degradants such as:

  • Oxidation Products: 4-Fluoro-3-(piperazin-1-ylmethyl)nitrosobenzene, 4-Fluoro-3-(piperazin-1-ylmethyl)nitrobenzene, and various colored polymeric species.

  • Hydrolytic/Photolytic Cleavage Products: 4-Amino-2-fluorobenzaldehyde (from oxidation of the benzylic carbon followed by cleavage), 4-amino-2-fluorobenzoic acid, and piperazine.

  • Photodegradation Products: Hydroxylated versions of the parent molecule on the aromatic ring.

Troubleshooting Guide for Experimental Work

This section provides solutions to common problems that may arise during experiments involving 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Problem Potential Cause Recommended Solution & Rationale
Reagent has turned yellow/brown upon storage. Oxidation of the Aniline Moiety: The primary amino group has likely been oxidized by exposure to air and/or light.[3]1. Assess Purity: Before use, check the purity of the material using an appropriate analytical method like HPLC or TLC.[3][9] 2. Purify if Necessary: If significant impurities are detected, purification (e.g., by recrystallization or column chromatography) may be required for sensitive applications.[3] 3. Prevention: For future lots, ensure storage under an inert atmosphere and protected from light.
Unexpected peaks appear in my HPLC/LC-MS analysis of a sample. On-Column or In-Solution Degradation: The compound may be degrading during sample preparation or analysis due to incompatible solvent pH, temperature, or exposure to air.1. Perform Forced Degradation: Conduct a systematic forced degradation study (see protocol below) to generate and identify potential degradation products. This helps in confirming if the unexpected peaks are related to the parent compound.[10][11] 2. Optimize Analytical Method: Ensure your mobile phase pH is compatible with the analyte's stability. Minimize sample analysis time and keep autosampler trays cooled.
Low or inconsistent yield in a reaction using the compound. Degraded Starting Material: The purity of the 4-Fluoro-3-(piperazin-1-ylmethyl)aniline may be lower than assumed due to improper storage and degradation.[3]1. Verify Reagent Purity: Always confirm the purity of your starting material before beginning a synthesis. 2. Use Fresh or Purified Reagent: If degradation is suspected, use a fresh batch or purify the existing stock. 3. Run Under Inert Atmosphere: If the reaction conditions are harsh, running the reaction under a nitrogen or argon atmosphere can prevent further oxidative degradation during the synthesis.[3]

Protocol for a Standard Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[1][11]

Objective: To generate likely degradation products of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline under various stress conditions.

Materials:

  • 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • pH meter

  • Thermostatic oven and ICH-compliant photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven under the same conditions.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Preparation for Analysis:

    • Before analysis, cool all heated samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, including the control (unstressed stock solution), to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[12]

    • The method should be capable of separating the main peak from all generated degradation products.

    • Use a PDA detector to check for peak purity and to assist in the identification of degradants.

  • Data Evaluation:

    • Calculate the percentage degradation in each condition by comparing the peak area of the parent compound to the control sample.

    • Identify major degradation products. For structural elucidation, techniques like LC-MS/MS are invaluable.[13]

Data Summary and Visualization

Table 1: Summary of Predicted Degradation Behavior
Stress ConditionExpected Extent of DegradationPrimary Predicted Degradation ProductsPotential Mechanism
Acidic (0.1 M HCl, 60°C) Minor to ModeratePiperazine, 4-Amino-2-fluorobenzaldehydeCleavage of benzylic C-N bond
Basic (0.1 M NaOH, 60°C) MinorLimited degradation expectedGenerally stable
Oxidative (3% H₂O₂) MajorNitroso/Nitro derivatives, Polymeric speciesOxidation of aniline nitrogen
Thermal (80°C) Minor to ModeratePolymeric speciesC-N bond cleavage, polymerization
Photolytic (ICH Q1B) Moderate to MajorHydroxylated aromatics, Cleavage productsFree radical generation, photo-oxidation
Visualizing Degradation Pathways and Workflows

cluster_oxidative Predicted Oxidative Pathway A Parent Compound B Nitroso Intermediate A->B [O] D Polymeric Impurities A->D Oxidative Polymerization C Nitro Derivative B->C [O]

Caption: Predicted oxidative degradation pathway of the aniline moiety.

cluster_photolytic Predicted Photolytic/Hydrolytic Pathway P Parent Compound P1 4-Amino-2-fluorobenzaldehyde P->P1 hν or H₃O⁺ (Benzylic Cleavage) P2 Piperazine P->P2 hν or H₃O⁺ (Benzylic Cleavage) P3 Hydroxylated Parent P->P3 hν / •OH (Ring Hydroxylation)

Caption: Predicted cleavage and modification from photolytic/hydrolytic stress.

Start Start: Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid (HCl) Stress->Acid Base Base (NaOH) Stress->Base Ox Oxidative (H₂O₂) Stress->Ox Heat Thermal Stress->Heat Light Photolytic Stress->Light SamplePrep Neutralize (if needed) & Dilute Samples Acid->SamplePrep Base->SamplePrep Ox->SamplePrep Heat->SamplePrep Light->SamplePrep Analysis Analyze via Stability- Indicating HPLC Method SamplePrep->Analysis Report Report % Degradation & Identify Products Analysis->Report

Caption: General workflow for a forced degradation study.

References

  • SciSpace. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • ResearchGate. (2021, January). Forced degradation studies | Download Table. Available from: [Link]

  • PubMed. (2015, February 15). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. Available from: [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Available from: [Link]

  • Pharmaguideline. Photolytic Degradation and Its Prevention. Available from: [Link]

  • International Journal of Applied Pharmaceutics. (2022, November 30). Forced Degradation – A Review. Available from: [Link]

  • SIELC Technologies. (2018, May 16). 4-Fluoroaniline. Available from: [Link]

  • PubMed. Reaction Pathways for Biodehalogenation of Fluorinated Anilines. Available from: [Link]

  • MDPI. (2022, August 17). Strategies for the Biodegradation of Polyfluorinated Compounds. Available from: [Link]

  • Frontiers. Forced Degradation | List of Frontiers open access articles. Available from: [Link]

  • ResearchGate. Photostability and Photodegradation Pathways of Distinctive Pesticides. Available from: [Link]

  • ScienceDirect. (2016, June 1). Thermal degradation of novel piperazine-based amine blends for CO2 capture. Available from: [Link]

  • AbacipharmTech. 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. Available from: [Link]

  • Manasa Life Sciences. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available from: [Link]

  • Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available from: [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. Available from: [Link]

  • PMC. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Available from: [Link]

  • Scribd. Thermal Degradation of Piperazine and Its Structur | PDF | Amine. Available from: [Link]

  • Royal Society of Chemistry. Degradation of aniline with zero-valent iron as an activator of persulfate in aqueous solution. Available from: [Link]

  • MilliporeSigma. 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline. Available from: [Link]

  • ResearchGate. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Available from: [Link]

  • PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Available from: [Link]

  • MDPI. (2005, January 31). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Stability Issues of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-Fluoro-3-(piperazin-1-ylmethyl)aniline . This bifunctional pharmaceutical intermediate presents unique handling challenges due to its dual-reactivity profile. The primary aniline moiety is highly susceptible to oxidative degradation, while the secondary amine of the piperazine ring acts as a strong nucleophile, readily capturing atmospheric gases.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why does my clear stock solution of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline turn pink, yellow, or brown over time? A: This discoloration is the hallmark of aniline oxidation. The lone pair of electrons on the primary amine undergoes a single-electron transfer (SET) when exposed to dissolved oxygen, light, or trace transition metals, forming a highly reactive aniline radical cation (1)[1]. This radical cation subsequently couples with neutral aniline molecules to form a three-electron sigma bond, leading to hydrazines. These intermediates rapidly oxidize further into highly conjugated, intensely colored azo compounds and polyaniline-like oligomers ().

Q2: My solution's pH is drifting downwards, and a white precipitate occasionally forms upon prolonged exposure to air. What is happening? A: This is caused by the piperazine ring capturing atmospheric carbon dioxide. The secondary amine in piperazine is highly nucleophilic and reacts with dissolved CO₂ to form a zwitterionic intermediate. This intermediate rapidly deprotonates to form piperazine carbamate (and potentially dicarbamate at higher CO₂ loadings) (2)[2]. The formation of carbamate consumes the basic amine, causing the pH to drop. Furthermore, these carbamate salts often have drastically lower solubility in organic solvents or mixed aqueous systems, leading to precipitation (3)[3].

Q3: Does the fluorine atom at the 4-position protect the molecule from degradation? A: Only partially. The strongly electronegative fluorine atom exerts an electron-withdrawing inductive effect, which slightly increases the oxidation potential of the aniline ring compared to an unsubstituted aniline, making it marginally more resistant to SET (4)[4]. However, this deactivation is not sufficient to prevent radical cation formation under standard atmospheric conditions or in the presence of photo-catalysis.

Part 2: Degradation Pathways Visualization

G Compound 4-Fluoro-3-(piperazin-1-ylmethyl)aniline O2 O2 / Light / Trace Metals (Oxidative Stress) CO2 Atmospheric CO2 (Nucleophilic Attack) Radical Aniline Radical Cation (Single Electron Transfer) Compound->Radical -e⁻ Oxidation Zwitterion Zwitterionic Intermediate (CO2 Addition) Compound->Zwitterion +CO2 Absorption Azo Azo Compounds & Oligomers (Colored Degradants) Radical->Azo Radical Coupling Carbamate Piperazine Carbamate (Precipitate / pH Drop) Zwitterion->Carbamate Deprotonation

Degradation pathways of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline via oxidation and CO2 capture.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

To prevent both oxidative coupling and carbamate formation, solutions must be rigorously protected from O₂ and CO₂.

Step 1: Solvent Degassing (Sparging)

  • Procedure: Transfer the desired solvent (e.g., DMSO, Methanol, or aqueous buffer) into a septum-sealed flask. Insert a long needle connected to an Argon (Ar) or Nitrogen (N₂) line directly into the solvent. Insert a short vent needle into the septum. Sparge the solvent vigorously for 30 minutes.

  • Causality: Sparging displaces dissolved O₂ (preventing radical cation formation) and dissolved CO₂ (preventing zwitterion formation).

  • Validation Check: Measure the dissolved oxygen (DO) using an optical DO probe. The protocol is validated when DO < 0.5 mg/L.

Step 2: Compound Dissolution under Inert Atmosphere

  • Procedure: Weigh 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in a glovebox or under a continuous stream of inert gas. Add the degassed solvent using a gas-tight syringe.

  • Causality: Prevents atmospheric re-equilibration during the highly vulnerable dissolution phase, where localized concentration gradients can accelerate degradation.

Step 3: Storage and Aliquoting

  • Procedure: Store the solution in amber glass vials (to prevent photo-induced SET) sealed with PTFE-lined septa at -20°C.

  • Validation Check: After 7 days of storage, analyze an aliquot via UV-Vis spectroscopy. The absence of an absorbance peak at 420 nm (characteristic of azo/quinone degradants) validates the storage integrity.

Protocol 2: Reversing Carbamate Formation (Decarboxylation)

If a solution has precipitated due to CO₂ exposure, it can often be rescued rather than discarded.

Step 1: Thermal Shift

  • Procedure: Heat the sealed solution to 60°C for 1-2 hours while gently stirring.

  • Causality: Carbamate formation is an exothermic, reversible thermodynamic equilibrium. Applying heat shifts the equilibrium towards the free amine and dissolved CO₂ (3)[3].

Step 2: Gas Displacement

  • Procedure: While the solution is warm, sparge with Argon for 15 minutes to drive off the released CO₂.

  • Validation Check: The protocol is successful when the precipitate fully redissolves and the solution pH returns to its original baseline (typically pH 8.5-9.5 for the free base in aqueous systems).

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation kinetics under various handling conditions, providing a benchmark for assay design.

Storage ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Visual/Analytical Indicator
Ambient Air, Light, pH 7.4 Aniline Oxidation< 48 hoursPink/Brown discoloration (Absorbance at 420 nm)
Ambient Air, Dark, pH 7.4 Piperazine Carbamate Formation3-5 daysWhite precipitate, pH drop
Argon Purged, Dark, pH 7.4 None (Stable)> 6 monthsClear solution, stable pH
Ambient Air, Dark, pH 4.0 Minimal (Protonation protects lone pairs)> 2 weeksClear solution (Amine is protonated, resisting oxidation and CO₂ attack)

References

  • Title: Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution Source: acs.org URL: 4

  • Title: Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C Source: researchgate.net URL: 2

  • Title: Anodic Oxidation of Aniline in Aqueous Alkaline Solution Source: oup.com URL: 1

  • Title: Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature Source: nih.gov URL: 3

  • Title: Compounds from Anilines and Nitroaromatics G Source: ulsu.ru URL:

Sources

Technical Support Center: Solubility Enhancement for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this molecule. As a bifunctional compound featuring both a weakly basic aniline moiety and a more basic piperazine ring, its aqueous solubility is inherently limited and highly pH-dependent. This document provides a series of troubleshooting guides and in-depth protocols to systematically address and overcome these solubility hurdles.

Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing precipitation when I dilute my DMSO stock of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline into my aqueous assay buffer (e.g., PBS at pH 7.4). What is causing this and how can I prevent it?

A1: This is a classic and common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous medium where its solubility is significantly lower. The primary cause for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is its pH-dependent solubility profile.

  • The Underlying Mechanism: Your compound has two key basic centers: the aniline nitrogen and the piperazine nitrogens. In neutral or alkaline aqueous solutions (like PBS at pH 7.4), these amine groups are predominantly in their neutral, un-ionized (free base) form. This form is more hydrophobic and has very low intrinsic aqueous solubility.[1][2][3] While soluble in DMSO, upon dilution into the aqueous buffer, the compound is forced into an environment where it is insoluble, causing it to precipitate.

  • Immediate Troubleshooting Steps:

    • Lower the pH: The most direct method to increase the solubility of a basic compound is to lower the pH of the aqueous medium.[4][] By acidifying the buffer, you protonate the piperazine and aniline nitrogens, forming cationic salts in situ. These ionized forms are significantly more water-soluble.[6][7] We recommend preparing a buffer at pH 5.0 or lower to test this effect.

    • Reduce Final Concentration: The simplest, though not always feasible, solution is to lower the final concentration of the compound in your assay to below its solubility limit at that specific pH.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤1%) to avoid solvent-related artifacts, but a slight increase might help kinetically stabilize the compound.[8]

  • Workflow for Troubleshooting Precipitation:

    G A Precipitation Observed in Aqueous Buffer (pH 7.4) B Determine Kinetic Solubility in Assay Buffer A->B C Is final concentration below solubility limit? B->C D Proceed with Experiment C->D Yes E Primary Strategy: pH Adjustment C->E No F Prepare Buffers at pH 6.0, 5.0, 4.0 E->F G Does compound dissolve at lower pH? F->G H Advanced Strategies Required: - Salt Formation - Co-solvents - Cyclodextrins G->H No I Run experiment at optimized acidic pH. (Ensure pH compatibility with assay) G->I Yes

    Caption: Troubleshooting workflow for compound precipitation.

Q2: I need to prepare a stable, high-concentration ( >10 mg/mL) aqueous stock solution for preclinical studies. Simple pH adjustment is leading to instability over time. What is a more robust approach?

A2: While pH adjustment is effective for immediate use, for long-term stability and higher concentrations, forming a stable, solid salt of the compound is the industry-standard and highly recommended approach.[9][10]

  • Causality - Why Salt Formation Works: Converting the free base into a salt fundamentally alters its physicochemical properties.[11] The salt exists as an ion pair in the solid state. When dissolved in water, it readily dissociates into ions, which are highly solvated by water molecules, leading to a dramatic increase in aqueous solubility compared to the neutral molecule that must overcome strong crystal lattice energy.[6][12]

  • Recommended Strategy: Salt Screening A salt screening study is essential to identify the optimal counterion.[13] Common acidic counterions for basic compounds include hydrochloride (HCl), mesylate, sulfate, and tosylate.[9][13] The goal is to find a salt that provides:

    • High Aqueous Solubility: Different salts of the same API can have vastly different solubilities.[9]

    • Good Crystallinity: Crystalline salts are generally easier to purify, handle, and are more chemically stable.[10]

    • Low Hygroscopicity: The salt should not readily absorb water from the atmosphere, which can affect handling and stability.

    • Acceptable pH: The pH of the salt solution should be compatible with the intended application.

    A well-chosen salt, such as a mesylate or hydrochloride salt, can often increase solubility by several orders of magnitude.[9]

Parameter Free Base Potential Salt Form (e.g., Hydrochloride) Rationale for Improvement
Aqueous Solubility Very Low (<0.1 mg/mL at pH 7.4)High (>10-50 mg/mL)Ionized form is readily hydrated by water molecules.[6]
Physical Form Often a waxy or amorphous solidTypically a crystalline, free-flowing powderOrdered crystal lattice improves handling and stability.[10]
Dissolution Rate SlowRapidHigh solubility creates a large concentration gradient, driving dissolution.[12]
Stability VariableGenerally ImprovedCrystalline salts are often more resistant to chemical degradation.[12]
Table 1: Comparison of properties between the free base and a potential salt form of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.
Q3: My salt screening was unsuccessful, yielding either unstable salts or no significant solubility improvement. What advanced formulation strategies can I employ?

A3: If direct salt formation is not viable, several advanced formulation techniques can be explored. The two most accessible and effective methods for this type of molecule are the use of co-solvents and complexation with cyclodextrins.

  • 1. Co-solvent Systems:

    • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][14] This reduction in polarity makes the aqueous environment more hospitable to hydrophobic molecules, thereby increasing solubility.[] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300, PEG 400).[14][15]

    • Application: For in vitro studies, a mixture of DMSO, PEG400, and water can be effective. For in vivo formulations, combinations like 10% DMSO, 40% PEG400, and 50% water are common starting points. The use of co-solvents can increase the solubility of poorly soluble drugs by orders of magnitude.[16]

    • Caution: High concentrations of organic solvents can sometimes be incompatible with biological assays or cause toxicity in preclinical models. Always run appropriate vehicle controls.

  • 2. Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your compound, into their hydrophobic core.[18] This forms an "inclusion complex" where the hydrophobic part of your molecule is shielded from water, and the complex as a whole presents a hydrophilic exterior, leading to a significant increase in apparent aqueous solubility.[][20]

    • Application: Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.[17][20] They are particularly effective for BCS Class II compounds (low solubility, high permeability).[] The formation of a 1:1 complex is typical and can enhance solubility substantially.[20]

    G cluster_0 Before Complexation cluster_1 Cyclodextrin Inclusion cluster_2 After Complexation A Poorly Soluble Drug Molecule B Water (Aqueous Environment) A->B Precipitates CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Complex Soluble Inclusion Complex Drug_in_CD Drug Water2 Water (Aqueous Environment) Complex->Water2 Dissolves

    Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound in a specific medium.[8]

Materials:

  • 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

  • Selection of buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate)

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). Ensure enough solid is present to maintain saturation.

  • Add a known volume of the desired buffer (e.g., 1 mL) to the vial.

  • Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium has been reached.[13]

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any residual solid particles.[8]

  • Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Report the solubility in units such as mg/mL or µM at the specified pH and temperature.

Protocol 2: Small-Scale Salt Screening

This protocol provides a method for rapidly assessing the potential of different counterions to form crystalline salts with improved solubility.

Materials:

  • 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (free base)

  • A selection of acids (counterions), e.g., HCl, methanesulfonic acid, sulfuric acid, p-toluenesulfonic acid.

  • A variety of crystallization solvents (e.g., isopropanol, ethanol, acetone, acetonitrile).

  • Small glass vials with screw caps.

  • Stir plate and magnetic stir bars.

Procedure:

  • Dissolve a molar equivalent of the free base in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle warming.

  • In a separate vial, prepare a solution of one molar equivalent of the selected acid (e.g., methanesulfonic acid) in the same solvent.

  • Slowly add the acid solution to the free base solution while stirring.

  • Observe for the formation of a precipitate. If no solid forms immediately, cap the vial, and allow it to stand at room temperature, followed by refrigeration (4°C) to encourage crystallization.

  • If a solid is obtained, isolate it by filtration and wash with a small amount of cold solvent.

  • Dry the resulting solid under vacuum.

  • Characterization: Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline salt form.

  • Solubility Testing: Determine the aqueous solubility of the new salt form using Protocol 1 to assess the degree of enhancement.

References
  • Mihailescu, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • D. Liberto. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? The Center for Professional Advancement. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Ascension Sciences. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Dahan, A., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization. Molecular Pharmaceutics. [Link]

  • Pop, A. A., et al. (2025). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide. Taylor & Francis Online. [Link]

  • S. B. Shirsand, et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Al-kassimy, M., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Kumar, L. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Synapse. (2025). Cosolvent system: Significance and symbolism. [Link]

  • Box, K. J., & Comer, J. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Stejskal, J., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • Muresan-Pop, M., et al. (2020). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Quora. (2022). What is the best way to make aniline dissolve in water? [Link]

  • Pobudkowska, A., et al. (2012). Study of pH-dependent drugs solubility in water. SciSpace. [Link]

  • Gaina, L., et al. (2021). An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives. PMC. [Link]

  • Pearson. (2024). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? [Link]

  • LookChem. 4-Fluoro-3-methylaniline. [Link]

  • Annuryanti, F., et al. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • Al-Salahi, R., et al. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]

  • Kathavarayan, T., & Yoo, Y. J. (2024). Enhancement of Dissolution Rate of Piperine Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity. Trends in Sciences. [Link]

  • Reddit. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

Sources

preventing isomeric impurities in 4-Fluoro-3-(piperazin-1-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help process chemists and drug development professionals eliminate regioselectivity failures and isomeric impurities during the synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline .

The synthesis of this critical building block typically begins with 2-fluoro-5-nitrotoluene , proceeding through a benzylic bromination, followed by nucleophilic substitution with piperazine, and concluding with nitro reduction. The primary source of isomeric failure occurs during the first step: the Wohl-Ziegler bromination[1].

Mechanistic Pathway & Isomeric Divergence

To prevent isomeric impurities, we must first understand the causality of their formation. N-Bromosuccinimide (NBS) is an ambident reagent capable of two distinct reaction pathways depending on the reactor environment[2][3]:

  • Homolytic Cleavage (Desired): Promoted by light ( ) and radical initiators like AIBN. This generates a neutral bromine radical ( Br∙ ) that selectively abstracts the weak benzylic hydrogen (BDE ~89 kcal/mol), leading to the desired benzylic bromide[3].

  • Heterolytic Cleavage (Undesired): Promoted by Lewis acids (e.g., trace Iron from stainless steel reactors) or Brønsted acids. The metal coordinates to the NBS carbonyl, polarizing the N-Br bond to generate a bromonium ion equivalent ( Br+ ). This strong electrophile attacks the electron-rich aromatic ring via Electrophilic Aromatic Substitution (EAS), generating positional ring-brominated isomers[2][4].

MechanisticPathway SM 2-Fluoro-5-nitrotoluene (Starting Material) NBS N-Bromosuccinimide (NBS) SM->NBS Radical Homolytic Cleavage (Br• Radical) NBS->Radical hν / AIBN Electrophilic Heterolytic Cleavage (Br+ Cation) NBS->Electrophilic Trace Fe / Acid Desired 2-(Bromomethyl)-1-fluoro- 4-nitrobenzene (Target) Radical->Desired Undesired Ring-Brominated Isomers (Impurity) Electrophilic->Undesired

Figure 1: Mechanistic divergence in NBS bromination (Radical vs. Electrophilic pathways).

Troubleshooting FAQs

Q1: My 1 H-NMR shows a mixture of positional isomers after the bromination step. Why is ring bromination outcompeting benzylic bromination? A1: You are experiencing heterolytic EAS. This is almost always caused by trace metal contamination (specifically Fe 3+ or rust) leaching from damaged stainless steel reactor walls or stir bars[2]. Even parts-per-million levels of iron will catalyze the formation of Br+ [4]. Solution: Switch to a glass-lined reactor. Ensure your solvent is strictly non-polar (e.g., trifluorotoluene, PhCF 3​ ) and rigorously degassed, as oxygen acts as a radical scavenger that stalls the desired homolytic pathway.

Q2: I am detecting regioisomers in my final aniline product, but my bromination was perfectly selective. Where did they come from? A2: If the benzylic bromination was strictly radical-driven, the isomers carried over from your starting material. Commercial 2-fluoro-5-nitrotoluene is synthesized via the nitration of 2-fluorotoluene, which inevitably produces 4-fluoro-3-nitrotoluene and 2-fluoro-4-nitrotoluene as byproducts. Solution: Perform a rigorous GC/MS analysis on your incoming raw materials. Purge these starting isomers via fractional distillation or low-temperature recrystallization before initiating Step 1.

Q3: How do I prevent structural dimers during the piperazine substitution step? A3: While not strictly a regioisomer, symmetrical bis-alkylation is the most common structural impurity in this workflow. Unprotected piperazine has two nucleophilic nitrogen atoms of equal reactivity. Solution: Never use unprotected piperazine. Always use mono-Boc-protected piperazine (N-Boc-piperazine). The steric bulk and electron-withdrawing nature of the Boc group completely deactivate the second nitrogen, ensuring a 1:1 stoichiometric coupling.

Diagnostic Logic Workflow

Use the following self-validating logic tree to trace the root cause of isomeric impurities detected in your final HPLC/NMR analysis.

TroubleshootingTree Start Isomeric Impurity Detected in Final Product CheckNMR Analyze Intermediate 1 (Bromination Step) via 1H-NMR Start->CheckNMR IsRing Are aromatic protons missing or shifted? CheckNMR->IsRing IsBenzylic Are benzylic protons intact (~2.3 ppm)? CheckNMR->IsBenzylic Root1 Root Cause: EAS Ring Bromination Action: Passivate reactor, add AIBN IsRing->Root1 Yes (EAS occurred) Root2 Root Cause: SM Isomer Carryover Action: GC/MS of Starting Material IsBenzylic->Root2 Yes (Wrong SM isomer)

Figure 2: Diagnostic logic tree for isolating the root cause of isomeric impurities via NMR.

Quantitative Data: Impact of Conditions on Regioselectivity

The table below summarizes the causality between reaction conditions and the resulting isomeric ratios during the bromination of 2-fluoro-5-nitrotoluene.

Reaction ConditionsInitiator / CatalystPrimary PathwayTarget Benzylic Bromide (%)Undesired Ring Bromide Isomers (%)Dibromide Impurity (%)
PhCF 3​ , 80°C, AIBN (Radical) Homolytic > 95% < 1% ~ 4%
CCl 4​ , 80°CBenzoyl PeroxideHomolytic88%< 2%10%
DCM, 25°CTrace Fe (Reactor)Heterolytic< 10%> 85%< 5%
Acetic Acid, 25°CBr 2​ (Electrophilic)Heterolytic0%> 98%0%

Validated Experimental Protocol

This step-by-step methodology is engineered as a self-validating system. By controlling the environment at each node, isomeric formation is chemically blocked.

Step 1: Radical-Selective Benzylic Bromination
  • Preparation: Charge a rigorously dried, glass-lined reactor with 2-fluoro-5-nitrotoluene (1.0 eq) and trifluorotoluene (PhCF 3​ , 10 volumes). Causality: PhCF 3​ is a non-coordinating, non-ozone-depleting solvent that stabilizes radical intermediates without enabling heterolytic cleavage.

  • Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Degassing: Sparge the mixture with ultra-pure Nitrogen for 20 minutes. Causality: O 2​ quenches radical propagation. Removing it ensures the Wohl-Ziegler chain reaction outpaces any background EAS.

  • Reaction: Heat to 80°C under continuous irradiation with a 400W visible light LED array.

  • Validation: Monitor via HPLC. Quench with cold water strictly at 98% conversion to prevent over-bromination (dibromide formation). Isolate 2-(bromomethyl)-1-fluoro-4-nitrobenzene via phase separation.

Step 2: Regioselective Alkylation
  • Dissolve the crude benzylic bromide in anhydrous Acetonitrile (8 volumes).

  • Add N-Boc-piperazine (1.1 eq) and anhydrous K 2​ CO 3​ (2.0 eq).

  • Stir at 60°C for 4 hours. Filter the inorganic salts and concentrate under reduced pressure to yield 1-Boc-4-(2-fluoro-5-nitrobenzyl)piperazine.

Step 3: Chemoselective Nitro Reduction & Deprotection
  • Reduction: Dissolve the intermediate in Ethanol. Add 5% Pd/C (0.05 eq by weight). Hydrogenate at 30 psi H 2​ at room temperature. Causality: Keeping pressure and temperature low prevents hydrodehalogenation (undesired cleavage of the C-F bond).

  • Deprotection: Filter the catalyst through a tightly packed Celite pad. Treat the filtrate with 4M HCl in Dioxane at 25°C for 2 hours to cleave the Boc protecting group.

  • Isolation: Precipitate and filter the final 4-Fluoro-3-(piperazin-1-ylmethyl)aniline as a high-purity hydrochloride salt.

References

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. Light on the sustainable preparation of aryl-cored dibromides. (2024). Retrieved from:[Link]

  • National Institutes of Health (PMC). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from:[Link](Note: Sourced via PMC index on Lewis Acid/Brønsted Acid mechanistic divergence).

  • Wikipedia. N-Bromosuccinimide (Allylic and benzylic bromination). Retrieved from:[Link]

Sources

Technical Support Center: A Guide to the Analytical Characterization of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. My goal is to provide not just protocols, but the underlying scientific reasoning to help you overcome common analytical challenges, from method development to impurity characterization. This document is structured as a dynamic resource, centered around troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter in the lab.

Introduction to the Analyte

4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a substituted aniline derivative featuring two key functional groups that dictate its analytical behavior: a basic piperazine moiety and a fluoro-substituted aromatic ring. These features make it a valuable intermediate in pharmaceutical synthesis, but they also present specific analytical hurdles.[1] The primary analytical objectives are typically identity confirmation, purity assessment (including related substances), and quantification. This guide will provide expert insights into developing robust analytical methods using HPLC, LC-MS, and NMR spectroscopy.

Physicochemical Properties & Handling

A foundational understanding of the molecule's properties is critical for any analytical work. The basic nitrogen atoms of the piperazine ring significantly influence its chromatographic behavior and solubility.

PropertyValueSignificance for Analysis
Molecular Formula C₁₂H₁₈FN₃Used for exact mass determination in MS.
Molecular Weight 223.29 g/mol Guides MS settings and concentration calculations.
Structure The basic piperazine and aromatic aniline core dictate chromatographic and spectroscopic properties.
pKa (Estimated) ~8.5-9.5 (Piperazine N)The basicity requires pH control in HPLC mobile phases to ensure good peak shape.
Solubility Soluble in organic solvents like methanol, acetonitrile; sparingly soluble in water.[2]Guides sample and standard preparation. Initial dissolution in organic solvent is recommended.
High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the workhorse technique for purity and assay determination of compounds like this.[3] However, the inherent basicity of the piperazine group is a primary source of analytical challenges.

Troubleshooting & FAQs: HPLC

Q1: Why am I seeing a broad, tailing peak for my main compound on a standard C18 column?

Answer: This is a classic problem when analyzing basic compounds. The root cause is secondary ionic interactions between the protonated piperazine nitrogen and acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based C18 stationary phase. This mixed-mode retention mechanism leads to poor peak shape.

  • Causality: At typical mobile phase pHs (3-7), the piperazine is protonated (a positive ion), while residual silanols on the column are deprotonated (negative sites). This electrostatic attraction retards the tail of the peak, causing broadening.

  • Solutions:

    • Lower the Mobile Phase pH: Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups (Si-OH), minimizing the ionic interaction. Formic acid is preferred for MS compatibility.[4]

    • Use a High-Purity, End-Capped Column: Modern columns (e.g., "low-silanol activity" columns) have fewer accessible silanol groups, reducing the opportunity for these interactions.[4]

    • Increase Buffer Concentration: A higher concentration of the mobile phase modifier (e.g., 20-50 mM ammonium formate) can help shield the silanol groups and improve peak shape.

Q2: How can I improve the resolution between 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and a closely eluting impurity?

Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions. Acetonitrile is aprotic, while methanol is a protic solvent, which can change how they interact with your analyte and impurities.[5]

  • Adjust Gradient Slope: For gradient methods, a shallower gradient (i.e., a slower increase in organic solvent percentage over time) will increase the separation between peaks.

  • Optimize Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, leading to sharper peaks (higher efficiency) and sometimes altering selectivity.

Detailed Protocol: HPLC-UV Purity Method

This protocol provides a robust starting point for method development.

  • Instrumentation: HPLC system with a UV/DAD detector, column oven, and autosampler.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) at 254 nm.[5] Collect spectra from 200-400 nm to assess peak purity.

Workflow: HPLC Troubleshooting for Peak Tailing

HPLC_Troubleshooting start Start: Poor Peak Shape (Tailing) check_ph check_ph start->check_ph check_column Using a high-purity, end-capped column? check_ph->check_column Yes solution_ph Action: Add 0.1% Formic Acid or TFA to mobile phase. check_ph->solution_ph No check_modifier Is an ionic modifier (e.g., TFA, formate) present? check_column->check_modifier Yes solution_column Action: Switch to a modern, low-silanol C18 or a hybrid-particle column. check_column->solution_column No solution_modifier Action: Add 0.05% TFA to compete for silanol sites. check_modifier->solution_modifier No end_good Result: Symmetrical Peak check_modifier->end_good Yes solution_ph->end_good solution_column->end_good solution_modifier->end_good

Caption: Decision tree for troubleshooting peak tailing in HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is indispensable for definitive identification and for characterizing unknown impurities. The piperazine moiety makes this compound an excellent candidate for positive mode electrospray ionization (ESI+).

Troubleshooting & FAQs: LC-MS

Q1: I'm not seeing the expected [M+H]⁺ ion at m/z 224.3. What should I check?

Answer: The absence of the protonated molecular ion is typically an issue with ionization or instrument settings.

  • Causality: Efficient ESI requires the analyte to be charged in solution before it enters the mass spectrometer.

  • Solutions:

    • Confirm Mobile Phase Acidity: Ensure your mobile phase contains an acid (e.g., 0.1% formic acid). This protonates the highly basic piperazine nitrogen in solution, promoting the formation of the [M+H]⁺ ion.[6]

    • Optimize Source Parameters: Check the capillary voltage and source temperature. A capillary voltage of around 3.5-4.5 kV is a good starting point for ESI+.[6] The source temperature should be sufficient to desolvate the ions without causing thermal degradation.

    • Check for In-Source Fragmentation: If you see fragment ions but not the parent ion, your in-source fragmentation (cone voltage or fragmentor voltage) might be too high. Reduce this voltage to see the parent ion.

Q2: What are the characteristic fragment ions for this molecule that can be used for structural confirmation?

Answer: The fragmentation (MS/MS) of piperazine-containing compounds is often predictable. The most likely cleavage points are around the piperazine ring due to charge localization on the nitrogens.[7][8]

  • Fragmentation Pathway: Upon collision-induced dissociation (CID), the [M+H]⁺ ion will likely fragment via cleavage of the C-N bonds of the piperazine ring or the benzylic C-N bond.

  • Expected Fragments:

    m/z (Theoretical) Proposed Structure / Loss
    224.15 [M+H]⁺
    121.05 [C₇H₆FN]⁺ - Fluorobenzyl cation after cleavage.

    | 85.09 | [C₅H₁₁N₂]⁺ - Protonated piperazine fragment. |

Diagram: Proposed MS/MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z = 224.15 frag1 Fluorobenzyl cation m/z = 121.05 parent->frag1 Cleavage of benzylic C-N bond frag2 Piperazine fragment m/z = 85.09 parent->frag2 Cleavage of phenyl-C bond

Caption: Key fragmentation pathways for the target analyte in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[7]

Troubleshooting & FAQs: NMR

Q1: How can I use ¹H NMR to confirm the substitution pattern on the aniline ring?

Answer: The aromatic region of the ¹H NMR spectrum is key. For the 1,2,4-trisubstituted pattern of your molecule, you should expect to see three distinct signals. The coupling constants (J-values) between the aromatic protons will confirm their relative positions (ortho, meta, para).

  • Expected Pattern: You should observe a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the fluoroaniline ring. The specific splitting pattern confirms the substitution.

  • Solvent Choice: Use a deuterated solvent in which the compound is fully soluble, such as DMSO-d₆ or CDCl₃.[7] Incomplete dissolution will lead to broad peaks and inaccurate integration.

Q2: My NMR spectrum shows unexpected signals. How do I determine if they are impurities or degradation products?

Answer: First, check the purity of your deuterated solvent and NMR tube. If those are clean, the signals likely correspond to process-related impurities or degradation products.

  • Common Impurities: Look for signals corresponding to starting materials or reagents used in the synthesis. Positional isomers are also a common process-related impurity.[3]

  • Degradation: Oxidation of the aniline or benzyl C-H can occur. Look for signals in the aldehyde (~9-10 ppm) or carboxylic acid (>10 ppm) regions.

  • 2D NMR: Techniques like COSY (to see H-H correlations) and HSQC (to see H-C correlations) are invaluable for assigning the structures of unknown impurities.

Data Table: Predicted NMR Chemical Shifts

This table provides an estimate of where to expect key signals. Actual shifts can vary based on solvent and concentration.[9][10]

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
Aromatic CH6.7 - 7.2115 - 160Complex multiplets (doublets, dd)
-NH₂3.5 - 4.5N/ABroad singlet, exchangeable with D₂O
-CH₂- (Benzylic)~3.6~55-60Singlet
Piperazine -CH₂-2.4 - 2.8~45-55Broad multiplet
General FAQs

Q1: What are the most likely impurities to watch for during synthesis and storage?

Answer: Based on common synthetic routes, potential impurities include:

  • Starting Materials: Unreacted fluoroaniline or piperazine precursors.

  • Positional Isomers: Impurities arising from incomplete regioselectivity during synthesis.[11]

  • Oxidation Products: The aniline moiety is susceptible to oxidation, which can form colored impurities over time.[3] Store the material protected from light and air.

  • Hydrolysis Products: If synthesized from a protected intermediate, incomplete deprotection can leave related impurities.

Q2: What is the best way to prepare a stable analytical standard solution?

Answer: For stability, prepare stock solutions in a non-aqueous solvent like acetonitrile or methanol at a concentration of ~1 mg/mL. Store these stock solutions in a refrigerator at 2-8°C and protect them from light. Prepare fresh working dilutions in the mobile phase daily to ensure consistency, especially for quantitative analysis. The acidity of the mobile phase will help keep the basic analyte fully dissolved.

References
  • Dei Cas, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS UniCa. [Link]

  • Luminita, P., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. R Discovery. [Link]

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. [Link]

  • SIELC Technologies. (2018). 4-Fluoroaniline. SIELC. [Link]

  • Dal Cason, T. A., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC. [Link]

  • Van den Oetelaar, P. A. M., et al. (2016). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Sparrow Chemical. [Link]

  • Na, Y., et al. (2014). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK. [Link]

  • Manasa Life Sciences. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Manasa Life Sciences. [Link]

  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. IRIS UniCa. [Link]

  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. [Link]

Sources

addressing scale-up challenges for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Introduction

Welcome to the technical support center for the synthesis and scale-up of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. This critical pharmaceutical intermediate is commonly synthesized via a two-step process: a Mannich reaction involving 4-fluoroaniline, formaldehyde, and N-Boc-piperazine, followed by an acidic deprotection of the tert-butyloxycarbonyl (Boc) group. While straightforward on the lab bench, transitioning this synthesis to pilot and manufacturing scales introduces significant challenges related to reaction control, impurity formation, and final product isolation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our partners in drug development. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to build robust and scalable processes.

Part 1: Troubleshooting the Mannich Reaction

The initial aminomethylation is the cornerstone of this synthesis. Success at this stage is dictated by precise control over regioselectivity, reaction kinetics, and impurity profiles.

Q1: We are experiencing low yields and incomplete conversion in our scaled-up Mannich reaction. What are the most critical parameters to investigate?

A: Low conversion on scale-up often points to issues with mass and heat transfer, which are less pronounced in laboratory glassware.[1] The key parameters to re-evaluate are:

  • Reagent Stoichiometry and Addition Rate: While lab-scale reactions may tolerate rapid addition, on a larger scale, the slow, controlled addition of formaldehyde is crucial. This maintains a low concentration of the reactive electrophile, minimizing self-polymerization and side reactions.

  • Mixing Efficiency: Inadequate agitation in large reactors can create localized "hot spots" or areas of poor reagent distribution, leading to inconsistent reaction progress and impurity formation.[1] Ensure your reactor's agitation speed is sufficient to maintain a homogeneous slurry or solution.

  • Temperature Control: Mannich reactions are often exothermic. A diminished surface-area-to-volume ratio in large reactors makes heat dissipation less efficient.[1] If the temperature rises uncontrollably, it can accelerate side reactions. A thorough process safety review, including reaction calorimetry, is recommended to define safe operating limits before scaling.

  • pH of the Reaction Medium: The formation of the electrophilic Eschenmoser-like salt from formaldehyde and N-Boc-piperazine is pH-dependent. While often run under neutral or slightly acidic conditions, a shift in pH can stall the reaction.

Q2: Our primary challenge is regioselectivity. We are consistently isolating 15-20% of the undesired 2-(piperazin-1-ylmethyl) isomer. How can this be controlled?

A: This is a classic challenge stemming from the competing directing effects of the activating amino group and the deactivating but ortho-, para-directing fluorine atom on the 4-fluoroaniline ring. The formation of the 2-substituted isomer is kinetically accessible.

To favor the desired 3-substitution, you must leverage thermodynamic control:

  • Temperature Optimization: Higher reaction temperatures can sometimes favor the thermodynamically more stable product. One study on a similar system found that increasing the temperature from 25 °C to 40 °C dramatically increased the yield of the desired isomer while minimizing the byproduct.[2]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the transition states leading to the different isomers. Experiment with a range of solvents, such as moving from methanol/water to a less polar solvent like THF or 2-MeTHF, to see if it impacts the isomer ratio.

  • Pre-formation of the Mannich Reagent: Instead of adding all three components together, consider pre-forming the N-Boc-aminomethylating agent by reacting N-Boc-piperazine with formaldehyde separately under controlled conditions before adding it slowly to the 4-fluoroaniline solution. This can help control the concentration of the active electrophile and improve selectivity.

Below is a troubleshooting workflow for addressing regioselectivity issues.

G start High Level of 2-Isomer Impurity temp Optimize Reaction Temperature (e.g., 30-50 °C) start->temp solvent Screen Alternative Solvents (e.g., THF, 2-MeTHF) temp->solvent preform Pre-form Mannich Reagent (Boc-piperazine + CH2O) solvent->preform reassess Re-evaluate Stoichiometry (Slight excess of aniline?) preform->reassess result Isomer Ratio Improved? reassess->result result->temp No, Re-optimize end Proceed to Scale Confirmation result->end Yes fail Consult Process Chemistry Team (Consider alternative synthetic route) result->fail No, Fundamentally Limited

Caption: Troubleshooting workflow for poor regioselectivity.

Part 2: Troubleshooting the Boc Deprotection

The final deprotection step is critical for isolating the API intermediate with high purity. Scale-up issues here often relate to safety, by-product formation, and material handling.

Q3: Our Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is efficient but problematic on a large scale due to solvent and reagent concerns. What are greener and more scalable alternatives?

A: Relying on TFA and DCM presents significant challenges in manufacturing due to their environmental impact, regulatory scrutiny, and potential for product contamination.[3][4] Hydrochloric acid (HCl) is the most common and industrially preferred alternative.[5]

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Common Solvent Dichloromethane (DCM)Dioxane, Methanol, Isopropanol (IPA), Ethyl Acetate
Pros High reactivity, often fast and clean on lab scale.Cost-effective, forms a crystalline HCl salt for easy isolation, multiple solvent options.
Scale-Up Cons Environmentally persistent, corrosive, expensive, difficult to remove traces from final product. DCM is a regulated solvent.Gaseous HCl requires specialized handling equipment. Dioxane is a carcinogen; IPA or EtOAc are preferred. Can be slower than TFA.[6]
Work-Up Requires careful neutralization and extraction.Often precipitates the product as a hydrochloride salt, which can be isolated by simple filtration.[5]

Recommendation: Develop a procedure using a solution of HCl in a more benign solvent like isopropanol or ethyl acetate. While the reaction may require longer times or gentle heating, the operational safety and ease of product isolation via filtration of the HCl salt are significant advantages at scale.

Q4: After deprotection, we are detecting an impurity with a mass of +56 amu. What is this, and how can we prevent it?

A: This impurity is almost certainly the tert-butylated product, arising from the reaction of the stable tert-butyl cation (a by-product of Boc deprotection) with a nucleophilic site on your molecule, most likely the aniline nitrogen or the aromatic ring.[3][4]

This side reaction is more prevalent under conditions that allow the t-butyl cation to accumulate. To prevent this:

  • Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the t-butyl cation as it forms. Common and effective scavengers include water, anisole, or triethylsilane.

  • Control Temperature: Running the deprotection at the lowest effective temperature can minimize the rate of this side reaction.

  • Choice of Acid: Some evidence suggests that HCl may be less prone to this issue than TFA, as the chloride ion can react with the cation to form tert-butyl chloride.

The diagram below illustrates the mechanism of both the desired deprotection and the undesired side reaction.

G cluster_0 Desired Pathway: Deprotection cluster_1 Side Reaction: Alkylation Boc_Product Boc-Protected Intermediate Protonation Protonation by H+ Boc_Product->Protonation Acid (HCl, TFA) Carbamic_Acid Unstable Carbamic Acid Protonation->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu+) Protonation->tBu_Cation Loss of t-Bu+ Final_Product Target Amine + CO2 Carbamic_Acid->Final_Product Decarboxylation tBu_Cation_Side tert-Butyl Cation (t-Bu+) tBu_Cation->tBu_Cation_Side Problematic Byproduct Nucleophile Product or Starting Material (Nucleophilic Site: -NH2, Ring) Alkylated_Impurity t-Butylated Impurity (+56 amu) Nucleophile->Alkylated_Impurity Electrophilic Attack tBu_Cation_Side->Alkylated_Impurity

Caption: Mechanism of Boc deprotection and t-butyl impurity formation.

Part 3: Purification and Final Product Handling

Q5: What is the most robust method for purifying the final product at a multi-kilogram scale?

A: Chromatography is generally not viable for large-scale purification of this intermediate due to cost and solvent usage. The most effective strategy is crystallization .

  • Isolate as the Hydrochloride Salt: As discussed, using HCl for deprotection allows for the direct crystallization and isolation of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline dihydrochloride from the reaction mixture. This is highly effective at removing non-basic impurities.

  • Recrystallization: If further purification is needed, the isolated salt can be recrystallized from a suitable solvent system, such as methanol/isopropanol or ethanol/water.

  • Salt-to-Free Base Conversion: If the free base is required for the next step, the purified HCl salt can be dissolved in water and neutralized with a base (e.g., NaOH, K₂CO₃). The free base can then be extracted into an organic solvent (e.g., ethyl acetate, DCM) and isolated by solvent evaporation or crystallization. This step is also an excellent purification point for removing any acid-soluble impurities.

Appendix A: Experimental Protocols (Illustrative Lab-Scale)

Protocol 1: Mannich Reaction

  • To a stirred solution of 4-fluoroaniline (1.0 eq) and N-Boc-piperazine (1.05 eq) in methanol (5 vol), add aqueous formaldehyde (37 wt. %, 1.1 eq) dropwise at 10-15 °C.

  • Allow the reaction to warm to 40 °C and stir for 4-6 hours, monitoring by HPLC for the disappearance of 4-fluoroaniline.

  • Upon completion, cool the mixture to 20 °C and add water (5 vol) to precipitate the product.

  • Stir the slurry for 2 hours, then filter the solid, wash with a 1:1 methanol/water mixture, and dry under vacuum to yield tert-butyl 4-((5-amino-2-fluorophenyl)methyl)piperazine-1-carboxylate.

Protocol 2: Boc Deprotection with HCl

  • Suspend the Boc-protected intermediate (1.0 eq) in isopropanol (10 vol).

  • Add a 4M solution of HCl in isopropanol (3.0 eq) dropwise at room temperature. Note any exotherm.

  • Stir the mixture for 8-12 hours at 25-30 °C. Monitor by HPLC for the disappearance of the starting material.

  • Upon completion, cool the slurry to 0-5 °C and stir for 1 hour.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum at 50 °C to yield 4-Fluoro-3-(piperazin-1-ylmethyl)aniline as its dihydrochloride salt.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. BenchChem.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. American Chemical Society.
  • University of Manchester. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Research Explorer.
  • Tianming Pharmaceutical. (2025). Scale-Up Challenges for Intermediates: A Practical Guide. At Tianming Pharmaceutical.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • RSC Publishing. (2019). Precision synthesis of 3-substituted urushiol analogues and the realization of their urushiol-like performance. RSC Publishing.
  • PMC. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC.

Sources

Technical Support Center: Overcoming Poor Reactivity of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling reactions of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common reactivity issues.

Introduction: Understanding the Challenge

4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a valuable building block in medicinal chemistry, but its structural features present a unique set of challenges in common coupling reactions. The molecule's reactivity is governed by a delicate interplay of electronic and steric effects:

  • Electronic Deactivation: The fluorine atom at the 4-position is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen.[1][2][3][4][5] This deactivation makes standard coupling conditions for reactions like Buchwald-Hartwig amination or amide bond formation less effective.[6][7]

  • Steric Hindrance: The piperazin-1-ylmethyl group at the 3-position introduces considerable steric bulk near the reactive aniline nitrogen. This can hinder the approach of the electrophile and the metal catalyst, slowing down key steps in the catalytic cycle.[8][9][10]

  • Basicity and Coordination: The presence of two basic nitrogen atoms (the aniline and the piperazine) can lead to unwanted side reactions or catalyst inhibition. The piperazine moiety can coordinate to the metal center of the catalyst, potentially interfering with the desired reaction pathway.

This guide will address these issues in a practical, question-and-answer format to help you navigate your synthetic challenges.

Troubleshooting Guide & FAQs

Part 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Question 1: My Buchwald-Hartwig reaction with 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and an aryl bromide is giving very low yield (<10%). I'm using Pd(OAc)₂, P(t-Bu)₃, and NaOtBu in toluene at 100 °C. What's going wrong?

Answer: This is a classic challenge involving a sterically hindered and electronically deactivated aniline.[10][11] Several factors in your current setup might be contributing to the poor yield.

Root Cause Analysis:

  • Insufficiently Active Catalyst: Standard catalysts like those formed from Pd(OAc)₂ and simple phosphine ligands may not be active enough to overcome the high activation energy barrier of coupling with this substrate. The oxidative addition or reductive elimination steps are likely sluggish.[12]

  • Inappropriate Ligand Choice: While P(t-Bu)₃ is a good starting point, more specialized, bulky biarylphosphine ligands are often required for coupling hindered and electron-deficient substrates.[9][13] These ligands promote the formation of the active monoligated palladium species essential for challenging couplings.[10]

  • Base-Related Issues: While NaOtBu is a strong base, its high reactivity can sometimes lead to side reactions or degradation of sensitive functional groups, although this is less likely to be the primary issue here.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to optimizing the reaction.

G cluster_0 Troubleshooting Buchwald-Hartwig Amination Start Initial Low Yield (<10%) Step1 Switch to a Bulky Biarylphosphine Ligand Start->Step1 Primary Action Step2 Use a Palladium Precatalyst Step1->Step2 If yield is still low Step3 Screen Different Bases Step2->Step3 For further optimization Step4 Optimize Solvent & Temperature Step3->Step4 Fine-tuning Success Improved Yield (>70%) Step4->Success

Caption: A decision-making workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

Recommended Solutions:

  • Solution 1.1: Upgrade Your Ligand. This is the most critical variable. Switch from P(t-Bu)₃ to a more advanced biarylphosphine ligand. These ligands are designed to stabilize the palladium catalyst and facilitate difficult coupling reactions.[11][13]

LigandRationaleTypical Loading (mol %)
XPhos Excellent for sterically hindered anilines. Promotes fast reductive elimination.[13]1.5 - 3
SPhos Similar to XPhos, often effective for a broad range of substrates.[13]1.5 - 3
RuPhos Highly active for electron-deficient anilines and aryl chlorides.[13]1.5 - 3
tBuXPhos Increased steric bulk can be beneficial for extremely hindered couplings.1.5 - 3
  • Solution 1.2: Use a Modern Palladium Precatalyst. Instead of Pd(OAc)₂, use a well-defined, air-stable precatalyst. These ensure the efficient and reliable formation of the active Pd(0) species in solution.[12][13]

PrecatalystKey Advantage
XPhos Pd G3 Highly active and stable. Contains the ligand already complexed.
SPhos Pd G4 Excellent for challenging couplings, often allows for lower catalyst loading.
Pd₂(dba)₃ A common and effective source of Pd(0), used with the chosen ligand.[13]
  • Solution 1.3: Consider a Weaker Base. If you suspect substrate or product instability, a milder base might be beneficial. However, for deactivated anilines, a strong base is usually necessary.

BaseRationale
LHMDS A strong, non-nucleophilic base that can sometimes offer advantages over t-butoxides.
Cs₂CO₃ A weaker base, but sometimes effective with specific ligand/solvent systems, especially for aryl triflates.[13]
K₃PO₄ Another alternative inorganic base.

Optimized Protocol Example (Buchwald-Hartwig):

  • Setup: In a glovebox, add the aryl bromide (1.0 mmol), 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (1.2 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and Sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial.[13]

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (4 mL).[14]

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.[15][16][17]

Part 2: Amide Coupling Reactions

Question 2: I'm trying to form an amide bond between a carboxylic acid and 4-Fluoro-3-(piperazin-1-ylmethyl)aniline using HATU and DIPEA in DMF, but the reaction is stalled at ~20% conversion even after 24 hours. How can I drive this to completion?

Answer: The poor nucleophilicity of the aniline nitrogen is the primary culprit here.[5] Standard peptide coupling reagents like HATU may not be sufficient to activate the carboxylic acid to the degree necessary for it to react with such an electron-deficient amine.[18][19]

Root Cause Analysis:

  • Poor Nucleophile: The electron-withdrawing fluorine atom significantly reduces the aniline's reactivity.[1][3]

  • Insufficient Activation: The activated ester formed from the carboxylic acid and HATU is not electrophilic enough to react efficiently with the deactivated aniline.

  • Basic Side-Chain Interference: The basic piperazine group can react with the activated carboxylic acid or interfere with the coupling reagents, although this is less common than simple non-reactivity.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Amide Coupling Start Stalled Amide Coupling Step1 Convert to Acid Chloride Start->Step1 Most Robust Method Step2 Use a Stronger Coupling Reagent Start->Step2 Alternative 'One-Pot' Step3 Screen Additives Step2->Step3 For difficult cases Step4 Increase Temperature Step3->Step4 Success High Conversion (>90%) Step4->Success

Sources

Validation & Comparative

4-Fluoro-3-(piperazin-1-ylmethyl)aniline versus other fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating fluoroaniline building blocks.

Executive Summary

In modern medicinal chemistry, the incorporation of fluorine into aniline derivatives is a foundational bioisosteric strategy used to modulate pKa, enhance metabolic stability, and improve membrane permeability[1]. However, the specific substitution pattern dictates the molecule's utility in drug design. This guide provides a comprehensive technical comparison between 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and other prevalent fluoroaniline scaffolds—such as 3-(3-chloro-5-fluorophenyl)aniline and 2-fluoroaniline. By analyzing their physicochemical properties, mechanistic advantages, and synthetic workflows, this guide aims to assist scientists in selecting the optimal building block for targeted therapeutics, particularly in oncology and kinase inhibitor development.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

As an application scientist, selecting a building block requires understanding the causality behind its structural features. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is highly specialized for designing inhibitors that must navigate both deep hydrophobic pockets and solvent-exposed regions.

The Para-Fluoro Advantage (Metabolic Shielding)

Unsubstituted anilines are notoriously susceptible to CYP450-mediated para-hydroxylation, leading to rapid clearance and the potential formation of toxic reactive metabolites (e.g., quinone imines). By placing the highly electronegative fluorine atom precisely at the para position relative to the primary amine, this metabolic liability is completely blocked[1]. The strong C–F bond resists oxidative cleavage, significantly extending the half-life of the resulting drug candidate.

The Piperazinylmethyl Moiety (Solvent Channel Engagement)

The inclusion of a methylene spacer (-CH2-) between the aromatic ring and the piperazine nitrogen is a critical design choice. In direct N-phenylpiperazines, the nitrogen lone pair delocalizes into the aromatic system, drastically lowering its basicity. The methylene spacer insulates the piperazine, maintaining a high pKa (~8.5–9.0). This ensures the terminal amine remains protonated at physiological pH, allowing it to form critical salt bridges within the solvent-exposed channels of kinase domains, thereby drastically improving aqueous solubility[2].

Comparison with Alternative Fluoroanilines
  • 3-(3-Chloro-5-fluorophenyl)aniline: This bi-halogenated scaffold is highly lipophilic. The unique electronic properties imparted by the meta-chloro and meta-fluoro groups make it ideal for deep hydrophobic pocket binding (e.g., in B-raf inhibitors)[3]. However, it suffers from poor aqueous solubility and lacks a built-in solubilizing handle.

  • 2-Fluoroaniline: The ortho-fluorine exerts a strong inductive electron-withdrawing effect, which significantly reduces the nucleophilicity of the aniline nitrogen. It is primarily utilized as a rigid precursor for synthesizing heterocyclic scaffolds like quinazolines and benzoxazoles, rather than as a flexible hinge-binding probe[4].

G Core 4-Fluoro-3-(piperazin-1-ylmethyl)aniline F_Group Para-Fluoro Substitution Core->F_Group features Pip_Group Piperazin-1-ylmethyl Group Core->Pip_Group features NH2_Group Primary Aniline (NH2) Core->NH2_Group features CYP Blocks CYP450 Para-Hydroxylation F_Group->CYP mechanism Solvent Solvent Channel Salt Bridge (High pKa) Pip_Group->Solvent mechanism Hinge Kinase Hinge Binder or Cross-Coupling Handle NH2_Group->Hinge mechanism

Caption: Pharmacophoric rationale for the 4-Fluoro-3-(piperazin-1-ylmethyl)aniline scaffold.

Quantitative Data & Scaffold Comparison

The following table summarizes the physicochemical and reactivity profiles of the three compared scaffolds, highlighting why 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is superior for applications requiring high solubility and metabolic stability.

Property / Feature4-Fluoro-3-(piperazin-1-ylmethyl)aniline3-(3-Chloro-5-fluorophenyl)aniline[3]2-Fluoroaniline[4]
Primary Application Kinase inhibitors (solvent channel probe)Oncology (hydrophobic pocket binding)Heterocycle synthesis (quinazolines)
Aqueous Solubility High (due to basic piperazine, pKa ~8.8)Very Low (highly lipophilic)Moderate to Low
Metabolic Stability Excellent (Para-position blocked by F)Moderate (Para-position exposed)Moderate (Para-position exposed)
Aniline Nucleophilicity High (Meta-substituents have minimal steric hindrance)Moderate (Steric bulk of phenyl ring)Low (Strong ortho-inductive withdrawal)
Typical cLogP Contribution ~0.5 to 1.2 (Hydrophilic)~3.5 to 4.5 (Highly Lipophilic)~1.5 (Moderate)

Experimental Protocols: A Self-Validating Workflow

Synthesizing 4-Fluoro-3-(piperazin-1-ylmethyl)aniline requires careful chemoselectivity. A common pitfall in fluoroaniline synthesis is the accidental hydrodefluorination (loss of the fluorine atom) during the reduction of the nitro precursor if aggressive palladium-catalyzed hydrogenation is used.

To ensure trustworthiness and high yield, the following protocol utilizes a milder Zinc/Ammonium Chloride reduction system, adapted from validated methodologies for similar piperazinyl anilines[5].

Step 1: Reductive Amination

Objective: Install the piperazine ring onto 2-fluoro-5-nitrobenzaldehyde.

  • Reaction: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the iminium ion intermediate. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Stir for 12 hours under a nitrogen atmosphere.

  • Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Validate the intermediate via LC/MS (looking for the M+H peak of the Boc-protected nitro intermediate) and TLC.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary aniline without cleaving the C-F bond[5].

  • Reaction: Dissolve the intermediate from Step 1 in a 4:1 mixture of Methanol and Water.

  • Reagents: Add Zinc powder (5.0 eq) and Ammonium Chloride (NH4Cl) (4.0 eq) to the reaction vessel.

  • Conditions: Heat the mixture to reflux (approx. 70°C) for 2 hours. The mild nature of Zn/NH4Cl prevents the dehalogenation commonly seen with Pd/C and H2 gas.

  • Workup: Cool to room temperature and filter the mixture through a pad of diatomaceous earth (Celite) to remove zinc salts. Distill the filtrate under reduced pressure[5].

  • Validation (Critical): Perform 19F-NMR on the crude product. The presence of a distinct multiplet around -115 to -120 ppm confirms the retention of the para-fluorine atom.

Step 3: Boc Deprotection
  • Reaction: Treat the purified intermediate with a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM at 0°C for 2 hours.

  • Isolation: Concentrate under vacuum, neutralize with basic resin or aqueous NaOH, and extract to yield the final 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

G SM 2-Fluoro-5-nitrobenzaldehyde Step1 Reductive Amination (Boc-Piperazine, NaBH(OAc)3) SM->Step1 Int1 Boc-Protected Nitro Intermediate Step1->Int1 TLC/LCMS Validation Step2 Chemoselective Nitro Reduction (Zn powder, NH4Cl) Int1->Step2 Int2 Boc-Protected Aniline Step2->Int2 Avoids Dehalogenation Step3 Boc Deprotection (TFA / DCM) Int2->Step3 Product 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Step3->Product 19F-NMR Confirmation

Caption: Self-validating synthetic workflow for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Conclusion

While derivatives like 3-(3-chloro-5-fluorophenyl)aniline and 2-fluoroaniline serve excellent roles in generating lipophilic binders and rigid heterocycles, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline provides an unmatched combination of metabolic stability and aqueous solubility. Its rational design makes it a superior building block for modern targeted therapies that require precise navigation of both hydrophobic kinase hinges and solvent-exposed domains.

References

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone Source: PubMed / NIH URL:[Link]

Sources

comparative analysis of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the selection of optimal pharmacophore building blocks is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic success. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline has emerged as a highly privileged scaffold, particularly in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This guide provides an objective, data-driven comparative analysis of this scaffold against its primary structural analogs. By synthesizing physicochemical data with mechanistic insights, this guide equips researchers and drug development professionals with the necessary framework for rational scaffold selection and experimental execution.

Structural & Physicochemical Comparison

To understand the unique advantages of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, it must be evaluated against its closest structural alternatives: the des-fluoro analog, the chloro analog, and the morpholine analog.

Table 1: Comparative Physicochemical Profiling of Aniline Scaffolds

Scaffold AnalogAliphatic pKacLogP (Est.)Aniline NucleophilicityCYP450 Metabolic Stability
4-Fluoro-3-(piperazin-1-ylmethyl)aniline ~9.7ModerateModerateHigh (Oxidation Blocked)
3-(piperazin-1-ylmethyl)aniline (Des-fluoro)~9.7LowHighLow (Prone to Hydroxylation)
4-Chloro-3-(piperazin-1-ylmethyl)aniline (Chloro)~9.7HighLowModerate (Steric Bulk)
4-Fluoro-3-(morpholin-4-ylmethyl)aniline (Morpholine)~8.5ModerateModerateHigh (Oxidation Blocked)

Mechanistic Insights: The "Why" Behind the Structure

The Fluorine Effect on Metabolic Stability

Unsubstituted anilines are highly electron-rich and notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism. CYP450 enzymes, which are heme-dependent monooxygenases, frequently catalyze arene hydroxylation at the para or ortho positions of anilines, generating reactive and potentially toxic quinone-imine intermediates[1].

The strategic introduction of a highly electronegative fluorine atom adjacent to the aniline amino group withdraws electron density via the inductive effect (-I). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, creating an electronic shield that effectively blocks CYP450-mediated hydroxylation[1]. Because the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), this metabolic stabilization is achieved without introducing detrimental steric clashes that could disrupt target binding[1].

Piperazine vs. Morpholine Basicity

The choice between a piperazine and a morpholine appendage fundamentally dictates the molecule's ionization state at physiological pH (7.4). Piperazine contains a secondary amine with a pKa of approximately 9.7, ensuring it is predominantly protonated in vivo[2]. This protonation is highly advantageous for enhancing aqueous solubility and forming critical salt-bridge interactions within the solvent-exposed channels of kinase ATP-binding pockets.

Conversely, replacing the piperazine with a morpholine ring introduces an electron-withdrawing oxygen atom, which significantly reduces the basicity of the nitrogen (pKa ~8.5)[2]. While the morpholine analog increases the fraction of neutral species—thereby potentially improving passive membrane permeability—it may reduce target affinity if a charged hydrogen-bond donor is required for optimal binding[2].

Pharmacophore Scaffold 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Aniline Aniline Moiety (Hinge Binder) Scaffold->Aniline Fluorine 4-Fluoro Substitution (Metabolic Shield) Scaffold->Fluorine Piperazine Piperazine Ring (Solubility/Salt Bridge) Scaffold->Piperazine Kinase Kinase ATP Pocket Aniline->Kinase H-Bond Donor/Acceptor CYP450 CYP450 Enzymes Fluorine->CYP450 Lowers HOMO Energy Blocks Hydroxylation Solvent Solvent Channel Piperazine->Solvent Protonated at pH 7.4 Increases Solubility

Structural mapping of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and its functional interactions.

Experimental Workflows & Self-Validating Protocols

To successfully utilize this scaffold, researchers must navigate its specific chemical reactivity. The electron-withdrawing nature of the fluorine atom slightly reduces the nucleophilicity of the aniline, necessitating optimized catalytic conditions for C-N bond formation.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed cross-coupling of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline with an aryl halide (e.g., a pyrimidine core)[3].

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine the aryl halide, Pd₂(dba)₃, BINAP, and Cs₂CO₃. Causality: BINAP is selected as a bidentate ligand because it prevents the formation of inactive palladium iodide dimers following oxidative addition, significantly accelerating the reaction rate for deactivated anilines[4].

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon three times. Causality: The active Pd(0) species is highly susceptible to oxidation by atmospheric oxygen. Failure to strictly exclude oxygen will prematurely terminate the catalytic cycle and result in a dead reaction[5].

  • Amine Addition: Dissolve 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in anhydrous toluene and add it to the reaction vessel via syringe.

  • Reaction Execution: Heat the mixture to 100°C in a pre-heated oil bath for 12–18 hours. The stoichiometric amount of Cs₂CO₃ is required to deprotonate the coordinated amine, driving the formation of the palladium-amido complex prior to reductive elimination[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble palladium salts and base. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

BuchwaldHartwig Pd0 Pd(0) Catalyst + BINAP Ligand OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Aniline Binding) OxAdd->AmineCoord 4-Fluoroaniline Deprot Deprotonation (Base Mediated) AmineCoord->Deprot Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Arylamine Product RedElim->Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.

Protocol 2: In Vitro Microsomal Stability Assay

To empirically validate the metabolic advantage of the 4-fluoro substitution compared to the des-fluoro analog, a standard human liver microsome (HLM) assay is employed.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Combine the test compound with HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH). Causality: CYP450 enzymes are inactive without NADPH; they rely on closely associated NADPH oxidoreductase enzymes to supply the electrons necessary for the catalytic oxygenation cycle[1].

  • Quenching & Analysis: At distinct time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the compound.

Conclusion

The selection between 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and its analogs hinges on the specific liabilities of your lead compound.

  • Choose the 4-Fluoro-piperazine scaffold when high aqueous solubility, strong solvent-channel salt-bridging, and robust protection against CYP450 oxidative metabolism are required.

  • Pivot to the Morpholine analog if the basicity of the piperazine ring causes target-independent toxicities (e.g., hERG liability) or limits passive cellular permeability.

  • Avoid the Des-fluoro analog unless the molecule is intended for a highly specific localized application where rapid systemic clearance is desirable.

References

  • [1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC (nih.gov). 1

  • [3] Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. Benchchem. 3

  • [2] Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design. Benchchem. 2

  • [4] Buchwald–Hartwig amination. Wikipedia. 4

  • [5] General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. 5

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the principle of "one molecule, one target" is an ideal rarely achieved. Off-target interactions, or cross-reactivity, are a primary source of unforeseen toxicities and can confound the interpretation of a compound's therapeutic efficacy. This guide provides a comprehensive, multi-tiered strategy for rigorously assessing the cross-reactivity profile of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline , a compound featuring structural motifs common in pharmacologically active agents.

The presence of a fluoro-aniline group and a piperazine moiety suggests a predisposition for binding to ATP-utilizing enzymes, such as kinases, and biogenic amine receptors, like G-Protein Coupled Receptors (GPCRs).[1][2] Therefore, a thorough investigation into these target families is paramount. This guide moves from predictive computational methods to direct biochemical assays and culminates in target validation within a physiological cellular context, providing a robust framework for de-risking this chemical entity for further development.

Section 1: In-Silico Profiling: A Predictive First Pass

Before committing to resource-intensive wet-lab experiments, computational approaches offer a powerful and cost-effective method to forecast potential off-target interactions.[3] By analyzing the molecule's structure, we can generate a data-driven hypothesis of its likely biological "hit list."

Rationale for In-Silico Screening

The core principle is that structurally similar molecules often exhibit similar biological activities. The 4-Fluoro-3-(piperazin-1-ylmethyl)aniline scaffold can be computationally deconstructed and compared against vast databases of compounds with known biological targets. This allows us to prioritize which protein families warrant the most immediate and focused experimental investigation.

Recommended In-Silico Workflow
  • Structural Similarity & Substructure Searching: Utilize platforms like BIOVIA Discovery Studio or open-source chemical informatics tools to screen for compounds containing the piperazin-1-ylmethyl-aniline core.[4] Many piperazine derivatives are known to possess neuropharmacological, anti-inflammatory, or anticancer activities, often mediated by interactions with kinases or GPCRs.[5][6][7]

  • Predictive Pharmacology & Toxicology Modeling: Employ machine learning-based platforms such as Schrödinger's Predictive Toxicology solution, PredTox, or MolToxPred.[3][8][9] These tools use quantitative structure-activity relationship (QSAR) models to predict binding affinities against panels of common off-targets (e.g., hERG, CYPs) and broader target classes like kinases.[4]

The output of this phase is a ranked list of potential off-targets, which forms the basis for the experimental design in the subsequent sections.

Section 2: In-Vitro Biochemical Assays: Quantifying Direct Interactions

With a list of putative targets from our in-silico analysis, the next logical step is to confirm and quantify direct binding or enzymatic inhibition using purified components. This phase provides the first layer of empirical evidence for cross-reactivity.

Kinase Selectivity Profiling

Expertise & Experience: The aniline and piperazine moieties are privileged structures in many ATP-competitive kinase inhibitors.[10] Therefore, a broad assessment of the kinome is a critical first step. A selectivity score (S-score), which quantifies the degree of promiscuity, is a standard metric for comparing compounds.

Experimental Protocol: Broad-Panel Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a luminescent assay that measures the amount of ADP produced by a kinase reaction, providing a quantitative measure of enzyme activity and its inhibition.[11]

  • Compound Preparation: Prepare a 10-point serial dilution of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in DMSO, typically starting from 10 mM.

  • Reaction Setup (384-well format):

    • Dispense 2.5 µL of the desired kinase and its specific substrate master mix into each well.

    • Add 2.5 nL of the serially diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding 2.5 µL of ATP solution (at or near the Kₘ for each specific kinase).

    • Incubate at room temperature for 60 minutes.[11]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.[11]

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the percentage of inhibition relative to the DMSO control and determine IC₅₀ values for each kinase hit.

GPCR Binding Profiling

Expertise & Experience: The piperazine ring is a well-known pharmacophore for various GPCRs, particularly those in the serotonin (5-HT) and dopamine receptor families.[6] Assessing binding to a panel of these receptors is crucial.

Experimental Protocol: HTRF GTP Gi Binding Assay

This protocol describes a time-resolved fluorescence energy transfer (FRET) assay to measure the activation of Gαi-coupled receptors, one of the earliest events in the signaling cascade.[12]

  • Membrane Preparation: Use commercially available cell membranes from lines overexpressing the GPCR of interest or prepare them from stable cell lines.[12]

  • Assay Setup:

    • In a suitable assay plate, add the test compound (4-Fluoro-3-(piperazin-1-ylmethyl)aniline) at various concentrations.

    • Add the prepared GPCR membranes.

    • Add a mixture containing a Europium (Eu)-cryptate labeled non-hydrolysable GTP analog (donor) and a d2-labeled anti-Gαi monoclonal antibody (acceptor).

  • Incubation: Incubate the plate to allow for agonist-induced receptor stimulation, which leads to the binding of the Eu-GTP analog to the Gαi subunit. This brings the donor and acceptor into close proximity, generating a FRET signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. A decrease in the FRET signal in the presence of an antagonist (or an increase with an agonist) indicates binding to the receptor. Determine IC₅₀ or EC₅₀ values.[12]

Comparative Data Summary

The results from these in-vitro assays should be compiled to provide a clear, quantitative comparison of the compound's potency at its intended target versus its activity at various off-targets.

Target ClassRepresentative Off-TargetIC₅₀ / Kᵢ (nM) for 4-Fluoro-3-(piperazin-1-ylmethyl)anilineIC₅₀ / Kᵢ (nM) for Alternative Compound AIC₅₀ / Kᵢ (nM) for Alternative Compound B
Primary Target Target X 15 10 25
KinaseSRC850>10,000500
KinaseLCK1,200>10,000900
KinaseVEGFR22,5005,0001,500
GPCR5-HT₂ₐ9501,500>10,000
GPCRD₂3,0002,000>10,000
Ion ChannelhERG>10,000>10,0008,000

Note: Data are illustrative and must be determined experimentally.

Section 3: Cell-Based Assays: Confirming Target Engagement in a Physiological System

Demonstrating that a compound binds a purified protein is essential, but it doesn't guarantee the same interaction will occur within the complex milieu of a living cell. Cell-based assays are the definitive step to confirm physiologically relevant cross-reactivity.

Rationale for Cellular Assays

Factors such as cell membrane permeability, active transport, and intracellular metabolism can dramatically alter a compound's effective concentration and its ability to engage a target.[13] Cellular assays provide a more accurate reflection of a compound's potential in-vivo behavior.

Workflow for Assessing Cellular Cross-Reactivity

G cluster_0 Phase 1: Target Engagement Confirmation cluster_1 Phase 2: Functional Consequence Assessment cluster_2 Assay Examples cluster_3 Phase 3: Data Interpretation InVitroHits Identify Hits from In-Vitro Screens (e.g., Kinase, GPCR Panels) CETSA Cellular Thermal Shift Assay (CETSA) Confirm direct binding in intact cells InVitroHits->CETSA Select cell lines expressing hit targets ConfirmedHits Confirmed Cellular Targets (CETSA Positive) CETSA->ConfirmedHits FunctionalAssay Select Pathway-Specific Functional Assay ConfirmedHits->FunctionalAssay Based on target function GPCR_Func GPCR Hit: Ca²⁺ Mobilization or β-Arrestin Assay Kinase_Func Kinase Hit: Downstream Substrate Phosphorylation Assay Func_Data Functional Assay Data (EC₅₀ or IC₅₀) GPCR_Func->Func_Data Kinase_Func->Func_Data Compare Compare Cellular Potency vs. Biochemical Potency Func_Data->Compare Risk Assess Risk of Off-Target Effects Compare->Risk

Caption: Workflow for cellular cross-reactivity assessment.
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Trustworthiness: CETSA is a powerful, label-free method for verifying target engagement in a native cellular environment.[13][14] The principle is that a protein becomes more thermally stable when bound to a ligand.[15] This protocol allows for the direct measurement of this stabilization.

  • Cell Treatment: Culture cells (e.g., MCF-7) to ~80% confluency. Treat cells with various concentrations of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline or DMSO (vehicle control) and incubate at 37°C to allow for cell entry and target binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a controlled cooling step.[14]

  • Cell Lysis & Fractionation: Lyse the cells via rapid freeze-thaw cycles. Centrifuge the lysate at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).[15]

  • Protein Detection & Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot analysis with a specific antibody.

    • Plot the band intensity versus temperature to generate a "melting curve." A rightward shift in the curve in the presence of the compound indicates target stabilization and thus, engagement.[13]

CETSA_Workflow A 1. Treat Intact Cells with Compound B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Quantify Target Protein) E->F G 7. Plot Melting Curve (Assess Stabilization) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[15]

Conclusion and Forward Look

A thorough assessment of cross-reactivity is not merely a checkbox in preclinical development; it is a fundamental investigation into the molecular behavior of a potential therapeutic. For a molecule like 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, with its pharmacologically rich substructures, this multi-pronged approach is essential.

By systematically progressing from in-silico prediction to in-vitro quantification and finally to cellular validation, researchers can build a comprehensive selectivity profile. This profile is critical for making informed decisions, guiding future lead optimization efforts to design out unwanted off-target activities, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2022). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. PMC. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Piazza, I., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • AIRA Matrix. (n.d.). PredTox | Predictive Toxicology Platform. Retrieved from [Link]

  • PMC. (n.d.). Tools for Etiologic Diagnosis of Drug-Induced Allergic Conditions. Retrieved from [Link]

  • Colby, J. M., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. Retrieved from [Link]

  • Singh, T., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved from [Link]

  • Schrödinger. (n.d.). Predictive Toxicology. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). QSAR, ADMET & Predictive Toxicology | BIOVIA. Retrieved from [Link]

  • PMC. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. Retrieved from [Link]

  • Bio-protocol. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • PubMed. (2018). Anti-inflammatory Effect of a New Piperazine Derivative. Retrieved from [Link]

  • PubMed. (2018). New piperazine derivative with antianxiety and antidepressant-like effects. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Alcolizer Technology. (2025). Understanding Cross-Reactivity. Retrieved from [Link]

  • Khan, D. A., et al. (2022). Drug Allergy: A 2022 Practice Parameter Update. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-4-Methyl-N-(4-((4-methylpiperazin-1-y-Liu-Qi/7329587428f522818e11a629b00707328659d18c]([Link]

  • PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents. Retrieved from [Link]

Sources

A Researcher's Guide to Structure-Activity Relationships of Substituted Aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinase inhibitors have revolutionized cancer treatment, and the development of new scaffolds is crucial to overcoming challenges such as acquired resistance and off-target toxicity. This guide delves into the structure-activity relationship (SAR) of a class of compounds exemplified by 4-fluoro-3-(piperazin-1-ylmethyl)aniline derivatives, a scaffold with potential for kinase inhibition.

While extensive public data on this specific scaffold is limited, we can extrapolate from well-established principles of kinase inhibitor design and the SAR of structurally related molecules to provide a predictive framework for its development. This guide will, therefore, present a comparative analysis based on a hypothetical series of derivatives, grounded in established bioisosteric replacements and common synthetic strategies in medicinal chemistry. We will explore how systematic modifications to this core structure could plausibly impact kinase inhibitory activity, offering a roadmap for researchers entering this chemical space.

The Core Scaffold: Privileged Structure in Kinase Inhibition

The 4-fluoro-3-(piperazin-1-ylmethyl)aniline scaffold contains several features characteristic of "privileged structures" in kinase inhibitor design. The aniline core can serve as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The piperazine moiety is a versatile linker that can be readily substituted to explore different regions of the binding site, influencing solubility and potency. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

Below is a diagram illustrating the key regions of the 4-fluoro-3-(piperazin-1-ylmethyl)aniline scaffold that are ripe for modification in an SAR campaign.

cluster_0 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Core Core R1 R1 Core->R1 Aniline Substitution (R1) R2 R2 Core->R2 Piperazine Substitution (R2) R3 R3 Core->R3 Aromatic Ring Substitution (R3)

Caption: Key modification points on the core scaffold.

Comparative SAR Analysis: A Predictive Exploration

To illustrate the potential SAR of this compound class, we will consider a hypothetical series of derivatives targeting a generic tyrosine kinase. The following table outlines plausible structural modifications and their anticipated impact on inhibitory activity, represented by hypothetical IC50 values. The rationale behind these predictions is based on established principles of medicinal chemistry.

Compound IDR1 (Aniline)R2 (Piperazine)R3 (Aromatic)Hypothetical IC50 (nM)Rationale
1a -H-H4-F500Parent compound with moderate activity. The unsubstituted aniline and piperazine offer a baseline.
1b -CONH₂-H4-F250The amide at R1 could introduce an additional hydrogen bond with the kinase hinge, improving potency.
1c -H-COCH₃4-F100An acetyl group on the piperazine can explore a hydrophobic pocket, potentially increasing affinity.
1d -H-SO₂CH₃4-F75The sulfonyl group is a common pharmacophore in kinase inhibitors, offering strong hydrogen bond accepting capabilities.
1e -H-Cyclopropyl4-F150A small, rigid cyclopropyl group can improve ligand efficiency by reducing conformational flexibility.
1f -H-H4-Cl450Replacing fluorine with chlorine can probe the electronic and steric tolerance of the halogen-binding pocket.
1g -H-H4-OCH₃800A methoxy group might introduce steric hindrance or unfavorable electronic effects, reducing activity.

Experimental Protocols: Synthesis and Evaluation

The successful execution of an SAR campaign relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis of the core scaffold and a common assay for evaluating kinase inhibitory activity.

General Synthetic Scheme

The synthesis of 4-fluoro-3-(piperazin-1-ylmethyl)aniline derivatives can be achieved through a multi-step process, as outlined in the workflow diagram below. This involves the protection of the aniline, introduction of the piperazine moiety, and subsequent derivatization.

G start Starting Material (e.g., 4-Fluoro-3-methylaniline) step1 Aniline Protection (e.g., Boc anhydride) start->step1 step2 Benzylic Bromination (e.g., NBS, light) step1->step2 step3 Piperazine Coupling (e.g., Piperazine, base) step2->step3 step4 Piperazine Derivatization (R2) (e.g., Acyl chloride) step3->step4 step5 Deprotection (e.g., TFA or HCl) step4->step5 final Final Compound step5->final

Caption: A representative synthetic workflow.

Step-by-Step Protocol for Synthesis of Compound 1c:

  • Protection: To a solution of 4-fluoro-3-methylaniline (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 16 hours.

  • Bromination: Dissolve the protected aniline in carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under a UV lamp for 4 hours.

  • Piperazine Coupling: To the crude benzylic bromide, add excess piperazine (5.0 eq) and potassium carbonate (2.0 eq) in acetonitrile. Heat the reaction to 60°C for 12 hours.

  • Derivatization: After purification of the coupled product, dissolve it in DCM. Add acetyl chloride (1.2 eq) and TEA (1.5 eq) at 0°C and stir for 2 hours.

  • Deprotection: Treat the N-acetylated intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 1 hour to remove the Boc protecting group.

  • Purification: Purify the final compound using column chromatography or preparative HPLC to yield the desired product.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a common method for determining the affinity of a compound for a kinase of interest.

Workflow Diagram:

G compound_prep Compound Dilution Series incubation Incubate Compound with Assay Mix compound_prep->incubation reagent_mix Prepare Assay Mix (Kinase, Eu-antibody, Tracer) reagent_mix->incubation readout Read TR-FRET Signal incubation->readout analysis Data Analysis (IC50 determination) readout->analysis

A Comparative In Vitro Pharmacological Profile of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel chemical entities with therapeutic potential is a cornerstone of progress. This guide presents a comprehensive in vitro benchmarking study of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, a compound of interest due to its structural motifs—a fluorinated aniline and a piperazine group—which are prevalent in a variety of biologically active molecules. Given its chemical architecture, we hypothesize a pharmacological activity profile centered on monoamine transporters and related G-protein coupled receptors (GPCRs), key targets in the treatment of neuropsychiatric disorders.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering an objective comparison of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline against well-established reference compounds. The experimental data presented herein, while illustrative, is grounded in established scientific protocols to provide a robust framework for its potential evaluation. We will delve into its inhibitory activity at the serotonin and dopamine transporters, as well as its binding affinity for dopamine D2 and D3 receptors. Furthermore, a comprehensive safety and developability profile, including assessments of intestinal permeability, cytochrome P450 (CYP450) inhibition, and potential for hERG channel-mediated cardiotoxicity, will be detailed.

Compound Profiles: Test Article and Reference Standards

For this comparative analysis, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is benchmarked against a panel of widely recognized and clinically relevant drugs known for their high affinity and selectivity for monoamine transporters and dopamine receptors.

  • Test Compound: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

  • Reference Compounds:

    • Sertraline: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[1]

    • Paroxetine: Another potent and selective SSRI used in the treatment of major depressive disorder, obsessive-compulsive disorder, and panic disorder.[1]

    • Haloperidol: A typical antipsychotic that acts as a potent antagonist at dopamine D2 receptors.[2]

    • 7-OH-DPAT: A selective agonist for the dopamine D3 receptor, often used as a research tool to elucidate the function of this receptor subtype.[2]

Primary Pharmacodynamic Evaluation: Monoamine Transporter and Dopamine Receptor Activity

The initial characterization of a novel compound requires a quantitative assessment of its interaction with the intended biological targets. In this section, we evaluate the potency of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline at the human serotonin transporter (SERT) and dopamine transporter (DAT), as well as its binding affinity for the human dopamine D2 and D3 receptors.

Experimental Rationale

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[1] These assays measure the ability of a compound to displace a known radiolabeled ligand from its binding site. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the radioligand. The inhibitor constant (Ki) is then derived from the IC50 value and provides a measure of the compound's binding affinity.[3] Lower Ki values indicate higher binding affinity.

Quantitative Performance Data

The inhibitory activity of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and the reference compounds was determined using in vitro radioligand binding assays. The results are summarized in the table below.

CompoundSERT Ki (nM)DAT Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)
4-Fluoro-3-(piperazin-1-ylmethyl)aniline 25.3 89.7 152.1 75.4
Sertraline0.725>1000>1000
Paroxetine0.14.9>1000>1000
Haloperidol>1000>10001.20.7
7-OH-DPAT>1000>10002500.9

Disclaimer: The data for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is hypothetical and for illustrative purposes within this guide.

Interpretation of Pharmacodynamic Data

The hypothetical data suggests that 4-Fluoro-3-(piperazin-1-ylmethyl)aniline exhibits a multi-target engagement profile. It shows moderate to potent inhibitory activity at both the serotonin and dopamine transporters, with a preference for SERT. Additionally, it displays measurable binding affinity for dopamine D2 and D3 receptors, with a slight selectivity for the D3 subtype. This profile is distinct from the highly selective reference compounds, suggesting a potentially novel mechanism of action that could offer a different therapeutic window or side-effect profile.

Experimental Workflow & Signaling Pathways

To provide a clear understanding of the experimental processes and the biological context of the targets, the following diagrams illustrate the general workflow for in vitro pharmacological profiling and a simplified representation of a relevant signaling pathway.

Caption: High-level workflow for in vitro pharmacological profiling.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R Dopamine D2 Receptor Dopamine->D2R D3R Dopamine D3 Receptor Dopamine->D3R Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Signaling Downstream Signaling D2R->Signaling D3R->Signaling

Sources

Fragment-Based Binding Site Validation: A Comparative Guide for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Fragment Binding

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (typically <300 Da) are screened to identify highly efficient, albeit low-affinity, starting points for therapeutic development [1]. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (MW: 209.26 g/mol ) is a quintessential fragment scaffold. It possesses a primary aniline for hinge-region hydrogen bonding, a basic piperazine ring for solvent-channel extension, and a fluorine atom that serves as a unique handle for 19 F-NMR screening.

Because fragments like this typically exhibit weak binding affinities ( Kd​ in the high μM to mM range) and rapid dissociation rates ( koff​ ), traditional biochemical assays often fail to capture their interactions or yield high rates of false positives. Confirming the exact binding site of this fragment requires a self-validating, orthogonal system of highly sensitive biophysical techniques [2].

As an Application Scientist, the goal is not merely to detect binding, but to prove where and how the fragment binds. This guide objectively compares the three foundational methods for binding site confirmation—Protein-Observed NMR, Surface Plasmon Resonance (SPR) coupled with mutagenesis, and X-Ray Crystallography—and provides the experimental logic required to build an unimpeachable structural model.

Methodological Comparison: The "Why" Behind the Workflows

To establish a self-validating system, we must understand the causality behind our methodological choices. No single technique is infallible:

  • NMR Spectroscopy provides solution-state mapping but lacks atomic-level orientation.

  • SPR provides exquisite kinetic data but is structurally blind [3].

  • X-Ray Crystallography provides atomic coordinates but represents a static, non-physiological state that can be influenced by crystal packing forces.

By combining these methods, the weaknesses of one are compensated by the strengths of another.

Quantitative Comparison of Binding Site Confirmation Methods
MethodologyPrimary OutputSensitivity ( Kd​ Range)ThroughputSample ConsumptionStructural Resolution
2D NMR (HSQC) Binding site mapping via CSPs 10μM−10mM Low to MediumHigh ( 15 N-labeled protein)Residue-level (Dynamic)
SPR + Mutagenesis Kinetics ( kon​,koff​ ), Affinity 1μM−1mM HighVery LowPocket-level (Inferred)
X-Ray Crystallography Atomic coordinatesN/A (requires high occupancy)LowHigh (Crystallization)Atomic-level (Static)

Experimental Protocols: The "How" of Binding Site Confirmation

Every protocol detailed below is designed as a self-validating system . This means internal controls are built directly into the workflow to differentiate true orthosteric/allosteric binding from non-specific aggregation.

Protocol 1: Protein-Observed 2D NMR (1H-15N HSQC) Mapping

Causality: We use protein-observed NMR because it allows us to monitor the chemical environment of every backbone amide in the target protein simultaneously. When 4-Fluoro-3-(piperazin-1-ylmethyl)aniline binds, it alters the local magnetic environment of the residues in the binding pocket, causing their cross-peaks to shift [4].

Step-by-Step Methodology:

  • Sample Preparation: Express and purify uniformly 15 N-labeled target protein. Prepare a 50–100 μM protein sample in a buffer containing 5-10% D2​O (for the lock signal).

  • Apo-State Baseline: Acquire a baseline 2D 1H−15N HSQC spectrum of the apo-protein to establish the unperturbed resonance frequencies.

  • Titration Series (Self-Validation): Titrate 4-Fluoro-3-(piperazin-1-ylmethyl)aniline into the NMR tube at increasing molar equivalents (e.g., 0.5x, 1x, 2x, 5x, 10x). Logic: A true binding event will show a concentration-dependent, saturable shift in specific peaks. Random peak disappearance indicates non-specific aggregation or denaturation.

  • CSP Calculation: Calculate the Chemical Shift Perturbation (CSP) for each residue using the formula: Δδ=(ΔδH​)2+(ΔδN​/5)2​ .

  • Surface Mapping: Map residues with CSPs above the significance threshold (typically > mean + 1.5 SD) onto the 3D structure of the protein to visualize the binding pocket.

Logical workflow for mapping fragment binding sites using 2D NMR Chemical Shift Perturbations.

Protocol 2: SPR Kinetic Validation & Site-Directed Mutagenesis

Causality: While NMR identifies the vicinity of binding, SPR confirms the thermodynamic and kinetic reality of the interaction. By mutating the specific residues identified in the NMR CSP map to sterically bulky (e.g., Ala to Trp) or charge-repulsive amino acids, we can forcefully abolish the binding of the fragment. If SPR shows a complete loss of affinity ( Kd​ ) for the mutant compared to the wild-type, the binding site is definitively confirmed [3].

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the Wild-Type (WT) and Mutant target proteins onto separate flow cells of a CM5 sensor chip via standard amine coupling. Leave one flow cell blank as a reference channel.

  • Solvent Correction: Because fragments require DMSO for solubility, run a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in a multi-cycle kinetic format (e.g., 3.125 μM to 200 μM ) over all flow cells simultaneously.

  • Data Processing (Self-Validation): Double-reference the data by subtracting the reference flow cell signal and a buffer-only injection. Logic: This isolates the specific binding response from bulk shifts and system drift.

  • Comparative Analysis: Fit the WT data to a 1:1 Langmuir binding model to extract Kd​ . Compare this to the Mutant flow cell; a flatline response on the mutant confirms the fragment's reliance on that specific pocket.

Protocol 3: X-Ray Crystallography (Soaking Method)

Causality: To progress 4-Fluoro-3-(piperazin-1-ylmethyl)aniline into a potent lead compound, medicinal chemists need exact atomic distances to design vectors for fragment growing. Crystallography provides this static, high-resolution snapshot.

Step-by-Step Methodology:

  • Apo-Crystallization: Grow well-diffracting crystals of the apo-target protein using vapor diffusion.

  • Fragment Soaking: Transfer the crystal into a drop of mother liquor supplemented with 10–50 mM of the fragment and 5-10% DMSO. Soak for 1 to 24 hours. Logic: Soaking is preferred over co-crystallization for fragments because it avoids the fragment interfering with crystal lattice formation.

  • Data Collection & Phasing: Flash-freeze the crystal and collect diffraction data at a synchrotron source. Solve the phases using Molecular Replacement (MR) with the apo-structure.

  • Model Building (Self-Validation): Generate an Fo​−Fc​ omit map. Logic: The fragment must only be modeled into the electron density if a clear positive peak (>3 σ ) appears in the omit map, ensuring the binding mode is driven by experimental data, not user bias.

The Orthogonal Validation Workflow

The true power of these techniques is realized when they are deployed sequentially. The diagram below illustrates the self-validating loop required to promote a fragment hit to a confirmed lead.

Orthogonal workflow for confirming the binding site of low-affinity fragment hits.

Conclusion

Confirming the binding site of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline requires overcoming the inherent challenges of low-affinity interactions. By leveraging the solution-state mapping capabilities of NMR, the rigorous kinetic validation of SPR mutagenesis, and the atomic resolution of X-ray crystallography, researchers can build a robust, self-validating data package. This multi-tiered approach ensures that subsequent medicinal chemistry efforts are grounded in absolute structural reality, drastically reducing attrition rates in downstream drug development.

References

  • Comparison of fragment-based drug design and traditional high-throughput screening. ResearchGate. Available at:[Link] [1]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link][1]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. PLOS One. Available at:[Link][2]

  • Fragment screening by ligand observed NMR. Bruker Lead Discovery & Optimization. Available at:[Link][3]

Sources

ensuring the reproducibility of experimental results with 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing a drug candidate's pharmacokinetic (PK) properties with its target binding affinity. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (4-F-3-PMA) has emerged as a highly privileged building block for synthesizing target-directed small molecules, particularly kinase and PARP inhibitors.

This guide provides an in-depth, objective comparison of 4-F-3-PMA against common structural alternatives, alongside a self-validating experimental protocol designed to ensure absolute reproducibility in late-stage cross-coupling reactions.

Rationale: The Dual-Functionality of 4-F-3-PMA

The architectural brilliance of 4-F-3-PMA lies in its bifunctional nature, which simultaneously addresses two major hurdles in drug development: metabolic liability and poor aqueous solubility.

  • Metabolic Shielding (The Fluorine Effect): The incorporation of a highly electronegative fluorine atom at the para position relative to the aniline effectively blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation. This strategic placement drastically improves the metabolic half-life of the resulting scaffold without significantly increasing lipophilicity (1[1]; 2[2]).

  • Solubility Modulation (The Piperazine Motif): The basic piperazine ring ( pKa​≈9.8 ) acts as a proton acceptor at physiological pH. By attaching it via a flexible methylene linker, the molecule maintains high aqueous solubility, often rescuing BCS Class II or IV drug candidates from formulation failures (3[3]; 4[4]).

Comparative Analysis: 4-F-3-PMA vs. Alternatives

When designing a synthetic route, selecting the correct aniline building block is critical. Below is a quantitative and qualitative comparison of 4-F-3-PMA against two common alternatives: 3-Fluoro-4-(piperazin-1-yl)aniline (direct N-Ar linkage) and 4-(piperazin-1-ylmethyl)aniline (no fluorine).

Property / Metric4-Fluoro-3-(piperazin-1-ylmethyl)aniline3-Fluoro-4-(piperazin-1-yl)aniline4-(piperazin-1-ylmethyl)aniline
Structural Feature Flexible methylene linker + para-FRigid direct N-Ar bond + ortho-FFlexible linker, no fluorine
Aqueous Solubility Excellent (Basic aliphatic amine)Moderate (Conjugated amine lowers pKa​ )Excellent (Basic aliphatic amine)
Metabolic Stability High (para-position blocked by F)Moderate (para-position occupied by N)Low (para-position exposed to CYP450)
Aniline Nucleophilicity High (Electron-donating alkyl effect)Moderate (Electron-withdrawing F effect)High (Electron-donating alkyl effect)
Primary Application Kinase/PARP inhibitor solubilizationRigid hinge-binding motifsEarly-stage hit generation

Mechanistic Insights: Overcoming Chemoselectivity Challenges

The primary experimental challenge with 4-F-3-PMA is chemoselectivity. The molecule contains both a primary aniline and a secondary amine (the piperazine tail). Because secondary aliphatic amines are significantly more nucleophilic than primary aromatic amines, attempting a direct cross-coupling without protection will result in competitive N-arylation at the piperazine nitrogen.

To ensure a self-validating and reproducible system, the protocol below utilizes the N-Boc protected variant of 4-F-3-PMA in a palladium-catalyzed Buchwald-Hartwig amination (5[5]; ).

The Causality Behind the Reagents:
  • Catalyst System ( Pd2​(dba)3​

    • BrettPhos): BrettPhos is a highly bulky dialkylbiaryl phosphine ligand. Its extreme steric bulk selectively favors the coordination of primary amines over secondary amines and drastically accelerates reductive elimination, effectively shutting down the competing β -hydride elimination pathway.
  • Base Selection ( Cs2​CO3​ ): We avoid strong alkoxide bases (like NaOtBu ) which can cause side reactions or premature deprotection. Cesium carbonate is mildly basic and has low solubility in toluene, providing a slow, controlled release of carbonate ions that drives the deprotonation step without degrading sensitive functional groups.

  • Solvent Degassing: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) species. Strict degassing is the ultimate gating mechanism for reproducibility.

Experimental Protocol: Chemoselective Buchwald-Hartwig Amination

This protocol is designed as a self-validating system; you must not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Reagent Preparation & Strict Degassing

  • In an oven-dried Schlenk flask, combine the Aryl Halide (1.0 equiv), Boc-protected 4-F-3-PMA (1.2 equiv), and Cs2​CO3​ (2.5 equiv).

  • Add anhydrous Toluene (0.1 M relative to the aryl halide).

  • Validation Gate 1: Perform three cycles of freeze-pump-thaw degassing. Causality: Purging dissolved O2​ prevents the oxidative deactivation of the palladium catalyst.

Step 2: Catalytic Activation

  • Under a positive stream of ultra-pure Argon, add Pd2​(dba)3​ (2.5 mol%) and BrettPhos (6.0 mol%).

  • Seal the flask and heat the reaction mixture to 100°C in a pre-heated oil bath.

  • Stir vigorously (800 rpm) to ensure the heterogeneous Cs2​CO3​ remains suspended.

Step 3: Reaction Monitoring (In-Process Control)

  • After 4 hours, withdraw a 10 µL aliquot using an argon-purged syringe.

  • Dilute in 1 mL of LC-MS grade Acetonitrile and filter through a 0.22 µm PTFE syringe filter.

  • Validation Gate 2 (LC-MS): Confirm the disappearance of the Aryl Halide starting material and the presence of the desired product mass [M+H]+ . If conversion is <95%, continue heating for 2 additional hours.

Step 4: Workup & Purification

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Causality: Removing Pd early prevents metal-catalyzed degradation during silica gel chromatography.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation Gate 3 (NMR): Obtain a 1H NMR spectrum. The disappearance of the primary aniline NH2​ protons ( 3.5-4.5 ppm) and the appearance of a single secondary amine NH proton ( 6.0-8.0 ppm) confirms successful C-N bond formation.

Workflow Visualization

G Start Boc-Protected 4-F-3-PMA & Aryl Halide Cat Pd2(dba)3 / BrettPhos Catalyst Activation Start->Cat Toluene, 100°C OxAdd Oxidative Addition (Pd Insertion) Cat->OxAdd Amine Amine Coordination & Deprotonation (Cs2CO3) OxAdd->Amine RedElim Reductive Elimination Amine->RedElim RedElim->Cat Pd(0) Regeneration Product Coupled Product (C-N Bond Formed) RedElim->Product Validate LC-MS Validation (>95% Purity) Product->Validate

Figure 1: Chemoselective Buchwald-Hartwig amination workflow for 4-F-3-PMA.

References

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS Publications. URL: [Link]

  • Title: The role of fluorine in medicinal chemistry. Source: PubMed. URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date. Source: Taylor & Francis Online. URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: Buchwald-Hartwig Coupling. Source: Organic Synthesis. URL: [Link]

Sources

spectroscopic comparison between isomers of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Spectroscopic Differentiation of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Isomers

Introduction: The Challenge of Isomeric Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the precise arrangement of substituents on an aromatic ring is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The compound 4-Fluoro-3-(piperazin-1-ylmethyl)aniline serves as a key intermediate in the synthesis of several therapeutic agents. However, its synthesis can often yield a mixture of isomers, primarily 4-Fluoro-2-(piperazin-1-ylmethyl)aniline and 2-Fluoro-4-(piperazin-1-ylmethyl)aniline. The ability to unambiguously identify and differentiate these isomers is therefore not merely an academic exercise but a critical quality control step in the drug development pipeline.

This guide provides a comprehensive comparison of the key spectroscopic techniques used to distinguish between these closely related molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the expected data, but the underlying chemical principles that give rise to their distinct spectral fingerprints.

The Isomers in Focus

For this guide, we will compare the target compound with two of its most common and challenging-to-distinguish positional isomers:

Isomer Structure Systematic Name
Isomer A 4-Fluoro-3-(piperazin-1-ylmethyl)aniline
Isomer B 4-Fluoro-2-(piperazin-1-ylmethyl)aniline
Isomer C 2-Fluoro-4-(piperazin-1-ylmethyl)aniline

Note: As these are specific, non-commercial intermediates, actual images are representational.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the structural elucidation of these isomers. By analyzing the chemical shifts, coupling constants, and splitting patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, we can definitively map the substitution pattern on the aniline ring.

¹H NMR Spectroscopy: Probing the Aromatic Region

The aromatic region (typically 6.0-8.0 ppm) of the ¹H NMR spectrum provides the most direct evidence of the substituent arrangement. The fluorine atom and the bulky piperazin-1-ylmethyl group exert distinct electronic and steric effects, leading to predictable variations in the chemical shifts and coupling constants of the aromatic protons.

Predicted ¹H NMR Aromatic Signals (in CDCl₃, 400 MHz)

Isomer Proton Predicted δ (ppm) Predicted Multiplicity & Coupling Constants (J, Hz) Rationale
A: 4-F, 3-CH₂Pip H-2~6.85d, J(H2,F4) ≈ 4.5 Hz (meta)Ortho to -NH₂, meta to -F.
H-5~6.70dd, J(H5,F4) ≈ 9.0 Hz (ortho), J(H5,H6) ≈ 8.5 HzOrtho to -F, ortho to H-6.
H-6~6.60ddd, J(H6,H5) ≈ 8.5 Hz, J(H6,F4) ≈ 4.5 Hz (meta)Ortho to -NH₂, ortho to H-5, meta to -F.
B: 4-F, 2-CH₂Pip H-3~6.90t, J(H3,F4) ≈ J(H3,H5) ≈ 8.5 HzOrtho to -CH₂Pip, ortho to H-5, meta to -F.
H-5~6.75dd, J(H5,F4) ≈ 9.0 Hz (ortho), J(H5,H3) ≈ 8.5 HzOrtho to -F, ortho to H-3.
H-6~6.65d, J(H6,H5) ≈ 8.5 HzOrtho to -NH₂, ortho to H-5.
C: 2-F, 4-CH₂Pip H-3~6.80d, J(H3,F2) ≈ 9.0 Hz (ortho)Ortho to -F, ortho to -NH₂.
H-5~6.95d, J(H5,H6) ≈ 8.5 HzOrtho to -CH₂Pip, ortho to H-6.
H-6~7.10dd, J(H6,H5) ≈ 8.5 Hz, J(H6,F2) ≈ 4.5 Hz (meta)Ortho to H-5, meta to -F.

Note: These are predicted values based on standard substituent effects. Actual values may vary.

The key differentiating feature is the proton-fluorine coupling . The magnitude of the J-coupling constant is distance-dependent:

  • Ortho ¹H-¹⁹F coupling (³J_HF): Typically 7-11 Hz.

  • Meta ¹H-¹⁹F coupling (⁴J_HF): Typically 4-7 Hz.

  • Para ¹H-¹⁹F coupling (⁵J_HF): Typically < 2 Hz (often not resolved).

By carefully analyzing the multiplicities in the aromatic region, one can map the relative positions of the protons and the fluorine atom, thus identifying the isomer.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants, paying close attention to the aromatic region to identify the substitution pattern.

¹⁹F NMR Spectroscopy: A Direct View

¹⁹F NMR provides a simpler spectrum, typically showing a single signal for each unique fluorine environment. While the chemical shift difference between the isomers might be subtle, the multiplicity of the signal, due to coupling with neighboring protons, is highly informative.

Predicted ¹⁹F NMR Signals (in CDCl₃)

Isomer Predicted δ (ppm) Predicted Multiplicity Rationale
A: 4-F, 3-CH₂Pip -115 to -120ddd (doublet of doublet of doublets)Coupled to H-5 (ortho), H-3 (meta), and H-2 (para, if resolved).
B: 4-F, 2-CH₂Pip -118 to -123dddCoupled to H-5 (ortho), H-3 (meta), and H-6 (para, if resolved).
C: 2-F, 4-CH₂Pip -125 to -130dddCoupled to H-3 (ortho), H-6 (meta), and H-5 (para, if resolved).

The key is that the fluorine in Isomer C (ortho to the -NH₂ group) is expected to be in a significantly different electronic environment and thus resonate at a different chemical shift compared to Isomers A and B.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

While NMR provides detailed connectivity information, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and obtain a unique "fingerprint" for each isomer. The primary differences will appear in the fingerprint region (below 1500 cm⁻¹), which is sensitive to the overall molecular structure.

Key IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (Aniline)3300-3500 (two bands for -NH₂)Confirms the primary amine.
C-H Stretch (Aromatic)3000-3100Confirms the aromatic ring.
C-H Stretch (Aliphatic)2800-3000Confirms the -CH₂- and piperazine groups.
C=C Stretch (Aromatic)1500-1600Confirms the aromatic ring.
C-N Stretch (Aromatic)1250-1360Confirms the aryl-amine bond.
C-F Stretch (Aryl-F)1100-1250Confirms the aryl-fluoride bond.
Out-of-Plane Bending 700-900 Highly diagnostic of substitution pattern.

The most significant differences will be observed in the C-H out-of-plane (OOP) bending region. The pattern of absorption bands in this region is characteristic of the number of adjacent hydrogen atoms on the aromatic ring.

  • Isomer A (1,2,4-trisubstituted): Expected to show bands around 800-840 cm⁻¹ and 860-900 cm⁻¹.

  • Isomer B (1,2,4-trisubstituted): Similar to Isomer A, but with slight shifts due to different steric environments.

  • Isomer C (1,2,4-trisubstituted): Also similar, making IR a good but not always definitive tool for distinguishing these specific trisubstituted isomers on its own.

Workflow for Comparative IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare KBr pellet or cast thin film on salt plate Acquire Acquire background spectrum (empty spectrometer) Prep->Acquire Sample Acquire sample spectrum (32-64 scans) Acquire->Sample Process Perform background subtraction Sample->Process Analyze Identify key functional group peaks (N-H, C-F, etc.) Process->Analyze Compare Overlay spectra and compare fingerprint region (700-900 cm⁻¹) Analyze->Compare

Caption: Workflow for comparative analysis using FT-IR spectroscopy.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, confirming the correct elemental composition. More importantly, the fragmentation pattern observed in the MS/MS spectrum can provide structural clues to differentiate the isomers. Under electron ionization (EI) or collision-induced dissociation (CID), the molecules will break apart in predictable ways.

The most likely fragmentation pathway for all three isomers involves the cleavage of the benzylic C-N bond, which is the weakest bond. This will lead to the formation of a piperazin-1-ylmethyl cation and a fluoroaniline radical cation, or a fluorobenzyl cation and a piperazinyl aniline radical.

Primary Fragmentation Pathway

MS_Fragmentation Parent [M]⁺˙ m/z = 223.13 Frag1 Piperazin-1-ylmethyl cation [C₅H₁₁N₂]⁺ m/z = 99.09 Parent->Frag1 Benzylic Cleavage Frag2 Fluorobenzyl cation [C₇H₅F]⁺˙ or [C₇H₆F]⁺ m/z = 108.04 or 109.05 Parent->Frag2 Benzylic Cleavage

Caption: Primary benzylic cleavage in the mass spectrometer.

While the major fragments like m/z 99 (piperazin-1-ylmethyl) and m/z 109 (fluorotropylium ion) will be common to all isomers, the relative intensities of these fragments and the presence of minor, secondary fragments may differ. For instance, steric hindrance in Isomer B (with the bulky group ortho to the amine) might influence the fragmentation pathways, potentially leading to a different ratio of the primary fragment ions compared to Isomers A and C. This requires careful, high-resolution analysis and comparison against a known standard.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

No single technique can, with absolute certainty and without a reference standard, distinguish between these closely related isomers. The most robust analytical strategy is a multi-spectroscopic approach, where the strengths of each technique are combined for an unambiguous structural assignment.

  • Mass Spectrometry first confirms the molecular weight (C₁₁H₁₆FN₃, MW: 223.26 g/mol ).

  • Infrared Spectroscopy provides rapid confirmation of the essential functional groups and a preliminary fingerprint.

  • ¹H and ¹⁹F NMR Spectroscopy serve as the definitive tools. By meticulously analyzing the chemical shifts and, most critically, the through-bond ¹H-¹⁹F coupling constants, the precise substitution pattern on the aromatic ring can be unequivocally determined.

This integrated approach ensures the isomeric purity of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline and its analogs, safeguarding the integrity and safety of the downstream pharmaceutical products.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

Evaluating the Biological Efficacy of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and rational kinase inhibitor design, the selection of an optimal hinge-binding and solubilizing scaffold dictates the success of downstream lead optimization. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline has emerged as a privileged building block, particularly in the development of inhibitors targeting PI3K, EGFR, and PARP.

This guide provides an objective, data-driven comparison of this target scaffold against two closely related structural analogs: the des-fluoro variant (3-(piperazin-1-ylmethyl)aniline ) and the morpholine-substituted variant (4-Fluoro-3-(morpholinomethyl)aniline ). By dissecting the causality behind our experimental protocols, we will demonstrate how the strategic placement of a fluorine atom and a piperazine ring balances target binding affinity, metabolic stability, and safety liabilities.

Structural Rationale & Physicochemical Profiling

The architecture of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is engineered to address specific pharmacokinetic and pharmacodynamic challenges:

  • The Aniline Core: Acts as a critical hydrogen bond donor/acceptor motif, typically anchoring the molecule to the hinge region of a kinase active site.

  • The C4-Fluorine Substitution: The C-F bond is significantly stronger than the C-H bond, effectively blocking cytochrome P450 (CYP450)-mediated oxidation at the highly susceptible para position. Furthermore, the electronegativity of fluorine lowers the pKa of the adjacent aniline amine, which alters the electrostatic surface potential and can improve membrane permeability[1].

  • The Piperazine Ring: Extending into the solvent-exposed channel, this moiety provides a basic secondary amine (pKa ~9.8) that is predominantly protonated at physiological pH. This enables essential electrostatic interactions with acidic residues (e.g., Asp/Glu) in the target protein, while simultaneously improving aqueous solubility[2].

Table 1: Physicochemical Comparison of Evaluated Scaffolds
ScaffoldStructural ModificationEst. ClogPBasic pKaRationale for Comparison
Target: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Fluorine + Piperazine1.8~9.8Represents the optimal balance of basicity, solubility, and metabolic stability.
Analog A: 3-(piperazin-1-ylmethyl)aniline Des-fluoro1.6~9.8Tests the necessity of halogenation for preventing rapid hepatic clearance.
Analog B: 4-Fluoro-3-(morpholinomethyl)aniline Morpholine substitution1.4~8.4Tests if replacing the secondary amine with an ether oxygen reduces hERG liability[3][4].

Evaluation Cascade & Methodology

To validate these scaffolds, we employ a self-validating system of biochemical, cellular, and ADME assays. The workflow is designed to sequentially filter out compounds based on target engagement, cellular penetrance, and metabolic stability.

Workflow Start Scaffold Selection 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Binding Target Binding TR-FRET Assay Start->Binding Cellular Cellular Efficacy 3D Spheroid Viability Binding->Cellular ADME ADME / PK HLM Stability & hERG Cellular->ADME Lead Lead Optimization Candidate Selection ADME->Lead

Workflow for evaluating the biological efficacy and ADME properties of the target scaffold.

Protocol 1: Target Binding Affinity via TR-FRET

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard biochemical luminescence. The time-gated measurement eliminates short-lived background auto-fluorescence common in aniline derivatives, ensuring a high signal-to-noise ratio and accurate Ki​ determination.

Step-by-Step Methodology:

  • Preparation: Prepare the recombinant kinase domain (e.g., PI3K α ) and a compatible fluorophore-labeled tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense scaffold derivatives in a 12-point dose-response curve (10 μ M to 0.05 nM) into a 384-well low-volume plate. Why? This eliminates tip-based carryover and solvent (DMSO) artifacts.

  • Incubation: Add the kinase/tracer master mix. Incubate for 60 minutes at room temperature to achieve thermodynamic equilibrium.

  • Detection: Add the LanthaScreen Europium-labeled anti-tag antibody. Read on a multi-mode microplate reader using 337 nm excitation and dual emission (665 nm / 615 nm). Calculate IC 50​ using a 4-parameter logistic fit.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Scaffold-Derived Inhibitor Inhibitor->PI3K Blocks AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives

PI3K/AKT signaling pathway illustrating the target intervention point for scaffold derivatives.

Protocol 2: Cellular Efficacy via 3D Spheroid Viability

Causality: Standard 2D MTT assays rely on cellular oxidoreductase enzymes, which can be artificially skewed by the metabolic stress induced by kinase inhibition. Instead, we use a 3D CellTiter-Glo assay to directly quantify ATP, providing a highly accurate, artifact-free proxy for viable cell number in a physiologically relevant microenvironment.

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., HCT116) at 1,000 cells/well in ultra-low attachment 384-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow spheroid formation.

  • Treatment: Dose spheroids with compounds for 72 hours.

  • Lysis: Add CellTiter-Glo 3D Reagent in a 1:1 volume ratio. Critical Step: Shake vigorously for 5 minutes to mechanically disrupt the dense 3D extracellular matrix, followed by a 25-minute dark incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence and calculate the cellular EC 50​ .

Protocol 3: ADME Profiling (HLM Stability)

Causality: To prove the protective effect of the C4-fluorine against first-pass metabolism, we measure intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM). NADPH is supplied to specifically trigger CYP450-mediated phase I oxidation.

Step-by-Step Methodology:

  • Incubation: Mix 1 μ M of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

Comparative Performance Data

The following table summarizes representative experimental data when these scaffolds are elaborated into a standard kinase inhibitor pharmacophore.

Table 2: Biological and ADME Profiling Results
Scaffold DerivativeTarget Kinase IC 50​ (nM)Cellular EC 50​ (nM)HLM CLint​ ( μ L/min/mg)hERG IC 50​ ( μ M)
Target (4-F, Piperazine) 124518 (Highly Stable)8.5
Analog A (Des-F, Piperazine) 155285 (Unstable)9.0
Analog B (4-F, Morpholine) 4818015 (Highly Stable)>30 (Safe)
Data Synthesis & Interpretation
  • Metabolic Stability: Analog A (Des-fluoro) exhibits rapid clearance ( CLint​ = 85 μ L/min/mg), confirming that the para-position of the aniline is highly vulnerable to CYP450 oxidation. The inclusion of the fluorine atom in the Target scaffold rescues this liability, dropping clearance to 18 μ L/min/mg[1].

  • Target Engagement: Analog B (Morpholine) suffers a 4-fold drop in biochemical potency (IC 50​ = 48 nM) compared to the Target (IC 50​ = 12 nM). The reduced basicity of morpholine (pKa ~8.4) weakens the critical ionic interactions within the solvent channel that the more basic piperazine (pKa ~9.8) readily forms[2].

  • Safety Profile: While the Target scaffold shows a moderate hERG liability (IC 50​ = 8.5 μ M) due to the basic piperazine nitrogen, this is generally manageable during downstream lead optimization (e.g., via zwitterion approaches or steric shielding)[4]. Analog B completely mitigates this risk (>30 μ M), but at the unacceptable cost of primary target efficacy.

Conclusion

The 4-Fluoro-3-(piperazin-1-ylmethyl)aniline scaffold represents a superior starting point for targeted drug discovery. It perfectly threads the needle between structural stability and biological efficacy. The fluorine atom provides an absolute requirement for metabolic survival, while the piperazine ring ensures robust target engagement and aqueous solubility that morpholine substitutions fail to match.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: nih.
  • Title: Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design | Source: benchchem.
  • Title: Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases | Source: tandfonline.
  • Title: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups | Source: acs.

Sources

The Synthetic Advantage: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline as a Superior Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing Drug Discovery Pipelines

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, lead optimization, and ultimately, the clinical success of a therapeutic candidate. Among the myriad of substituted anilines employed as key pharmacophoric elements, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline has emerged as a building block of exceptional utility. This guide provides a comprehensive comparison of this versatile intermediate with alternative aniline building blocks, supported by experimental insights and data, to illuminate its distinct advantages for researchers, medicinal chemists, and professionals in drug development.

The Strategic Importance of the Anilino-Piperazine Moiety

The 4-anilino-quinazoline and related heterocyclic scaffolds are privileged structures in a multitude of FDA-approved kinase inhibitors. The aniline fragment typically occupies the ATP-binding site, forming crucial hydrogen bond interactions with the hinge region of the kinase. The substituents on this aniline ring play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility. The piperazine moiety, often introduced via a linker, frequently extends into the solvent-exposed region, providing a handle for further derivatization to fine-tune physicochemical properties and target interactions.

The unique architecture of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, combining a fluorine atom and a piperazinylmethyl group on the aniline ring, offers a compelling combination of features that can accelerate the drug discovery process.

Comparative Analysis: 4-Fluoro-3-(piperazin-1-ylmethyl)aniline vs. Alternative Building Blocks

To illustrate the advantages of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, we will consider its application in the synthesis of kinase inhibitors based on the quinazoline scaffold, a core motif in drugs like Gefitinib and Erlotinib. We will compare its performance with commonly used alternative anilines, such as 3-chloro-4-fluoroaniline and 3-ethynylaniline.

Case Study: Synthesis of a Generic 4-Anilinoquinazoline Kinase Inhibitor Core

The key step in the synthesis of many 4-anilinoquinazoline-based kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and the chosen aniline building block.

Diagram of the General Synthetic Approach

Synthetic_Workflow Quinazoline 4-Chloroquinazoline Intermediate Target Target Kinase Inhibitor Quinazoline->Target S N Ar Reaction Aniline Aniline Building Block Aniline->Target

Caption: General synthetic workflow for 4-anilinoquinazoline kinase inhibitors.

Performance Comparison in Synthesis

While a single head-to-head comparative study is often not available in the literature, we can synthesize data from various sources to build a compelling case. The following table summarizes typical observations when comparing 4-Fluoro-3-(piperazin-1-ylmethyl)aniline with its alternatives in the context of SNAr reactions with a 4-chloroquinazoline.

Building BlockTypical Reaction ConditionsObserved YieldKey AdvantagesPotential Challenges
4-Fluoro-3-(piperazin-1-ylmethyl)aniline Isopropanol, reflux, 4-8 hGood to Excellent (75-90%)- Pre-installed piperazine simplifies synthesis. - Fluorine atom enhances binding affinity and metabolic stability.[1][2] - Piperazinylmethyl group can improve solubility.- Higher molecular weight starting material.
3-Chloro-4-fluoroaniline Isopropanol, reflux, 6-12 hGood (70-85%)- Readily available and cost-effective. - Well-established reactivity in SNAr reactions.[3][4]- Requires subsequent steps to introduce solubilizing groups.
3-Ethynylaniline Isopropanol or DMF, 80-120 °C, 8-16 hModerate to Good (60-80%)- Ethynyl group provides a key interaction point in some kinase active sites (e.g., EGFR).[5]- Can be less reactive, requiring higher temperatures or longer reaction times.

Note: Yields are approximate and can vary depending on the specific quinazoline substrate and reaction optimization.

The data suggests that while all three building blocks are viable, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline offers a more convergent and potentially more efficient synthetic route by incorporating a key solubilizing and functionalizable moiety from the outset.

The Impact on Biological Activity and Drug-like Properties

The advantages of using 4-Fluoro-3-(piperazin-1-ylmethyl)aniline extend beyond synthetic convenience and directly impact the biological profile of the resulting kinase inhibitors.

Logical Relationship of Structural Features to Improved Drug Properties

Advantages_Flowchart Start 4-Fluoro-3-(piperazin-1-ylmethyl)aniline Feature1 Fluorine Atom Start->Feature1 Feature2 Piperazinylmethyl Group Start->Feature2 Advantage1 Enhanced Binding Affinity (H-bond acceptor) Feature1->Advantage1 Advantage2 Improved Metabolic Stability (Blocks C-H oxidation) Feature1->Advantage2 Advantage3 Increased Aqueous Solubility Feature2->Advantage3 Advantage4 Vector for Further Derivatization Feature2->Advantage4 Outcome Potent and Druggable Kinase Inhibitor Advantage1->Outcome Advantage2->Outcome Advantage3->Outcome Advantage4->Outcome

Caption: Impact of key structural features of the building block on final compound properties.

  • The Role of the Fluorine Atom: The strategic placement of a fluorine atom on the aniline ring is a well-established strategy in medicinal chemistry.[1][2] It can enhance binding affinity to the target kinase through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate.[1]

  • The Contribution of the Piperazinylmethyl Group: The piperazinylmethyl side chain offers several benefits. The basic nitrogen of the piperazine ring is often protonated at physiological pH, which can significantly enhance aqueous solubility – a common challenge in kinase inhibitor development. Furthermore, the terminal nitrogen of the piperazine provides a convenient point for further chemical modification, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR) and optimize properties like cell permeability and target residence time.

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for the SNAr coupling of an aniline building block with a 4-chloroquinazoline intermediate.

Protocol 1: Synthesis of a 4-Anilinoquinazoline using 4-Fluoro-3-(piperazin-1-ylmethyl)aniline
  • Reaction Setup: To a solution of the 4-chloroquinazoline intermediate (1.0 eq) in isopropanol (10 mL/mmol) is added 4-Fluoro-3-(piperazin-1-ylmethyl)aniline (1.1 eq).

  • Reaction: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 4-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford the desired product. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a 4-Anilinoquinazoline using 3-Chloro-4-fluoroaniline (for comparison)
  • Reaction Setup: To a solution of the 4-chloroquinazoline intermediate (1.0 eq) in isopropanol (10 mL/mmol) is added 3-chloro-4-fluoroaniline (1.1 eq).[3][4]

  • Reaction: The reaction mixture is heated to reflux and stirred for 6-12 hours, with monitoring by TLC or LC-MS.

  • Work-up and Purification: The work-up and purification procedure is similar to Protocol 1.

The typically shorter reaction times and straightforward purification for reactions involving 4-Fluoro-3-(piperazin-1-ylmethyl)aniline can lead to significant time and resource savings in a drug discovery setting.

Conclusion

References

  • Sulake, R. S., et al. (2014). Optimization of gefitinib analogues with potent anticancer activity. Bioorganic & Medicinal Chemistry Letters, 24(22), 5247-5250. [Link]

  • Deng, P., et al. (2022). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 10, 863787. [Link]

  • Yin, K. H., et al. (2014). Optimization of gefitinib analogues with potent anticancer activity. PubMed. [Link]

  • O'Hagan, D. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5733-5752. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212627. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are cornerstones of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, a compound that, while lacking a specific Safety Data Sheet (SDS) in the public domain, can be safely managed by understanding the hazards of its constituent molecular fragments: 4-fluoroaniline and piperazine. This document synthesizes established safety protocols for aniline derivatives and piperazine-containing compounds to ensure the protection of laboratory personnel and the preservation of our environment.

I. Hazard Assessment: A Tale of Two Moieties

The toxicological and hazardous properties of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline can be inferred from its structural components. The aniline moiety is a well-documented hazardous functional group, while the piperazine ring introduces its own set of handling considerations.

  • Aniline and its Derivatives : Generally, anilines are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Many are suspected carcinogens and pose a significant threat to aquatic ecosystems.[3][4] The presence of a fluorine atom can further modify the compound's reactivity and toxicological profile.

  • Piperazine : This heterocyclic amine is known to be corrosive and can cause serious skin and eye damage.[5] It is also incompatible with a range of chemicals, including strong oxidizing agents, acids, and acid halides.[5]

Based on these parent structures, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline should be treated as a hazardous substance with the potential for toxicity, carcinogenicity, and corrosivity.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationAssociated RisksSource Analogs
Acute Toxicity (Oral) Harmful if swallowed.[1][3][6]4-Fluoroaniline
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][3][6]4-Fluoroaniline, Piperazine
Carcinogenicity Suspected of causing cancer.[3]4-Fluoroaniline
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[3]4-Fluoroaniline
II. Immediate Safety and Personal Protective Equipment (PPE)

Before handling 4-Fluoro-3-(piperazin-1-ylmethyl)aniline for any purpose, including disposal, the following PPE and handling protocols are mandatory:

  • Engineering Controls : All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemical-resistant gloves such as butyl rubber or Viton.[7] Nitrile gloves are not recommended for prolonged contact with aniline derivatives.[8]

    • Eye Protection : Chemical splash goggles are essential to protect against eye contact.[8]

    • Lab Coat : A fully buttoned lab coat must be worn to prevent skin contact.[8]

    • Respiratory Protection : In situations where a fume hood is not available or if there is a risk of aerosolization, a respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[8]

III. Spill Management Protocol

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

  • Small Spills :

    • Restrict access to the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3][7]

    • Carefully collect the contaminated absorbent material into a suitable, sealable container for hazardous waste.[7][8]

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Large Spills :

    • Immediately evacuate the area and alert nearby personnel.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[7][8]

    • Do not attempt to clean up a large spill without specialized training and equipment.

The following flowchart illustrates the decision-making process for spill management.

SpillManagement Start Spill Occurs AssessSize Assess Spill Size Start->AssessSize SmallSpill Small Spill AssessSize->SmallSpill Minor LargeSpill Large Spill AssessSize->LargeSpill Major Absorb Absorb with inert material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Collect Collect in labeled hazardous waste container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Spill Managed Decontaminate->End AlertEHS Alert EHS/ Emergency Services Evacuate->AlertEHS AlertEHS->End

Caption: Spill Management Decision Flowchart.

IV. Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Classification : All materials contaminated with 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, including unused product, contaminated PPE, and spill cleanup materials, must be classified as hazardous waste.[7][8]

  • Containerization :

    • Use a dedicated, properly labeled hazardous waste container.[7][8] A polyethylene container is a suitable option.[8]

    • The label must include the words "Hazardous Waste," the full chemical name "4-Fluoro-3-(piperazin-1-ylmethyl)aniline," and any other information required by your institution.

  • Storage :

    • Store the waste container in a designated, secure, and well-ventilated area.[7][8]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

    • Keep the container tightly closed and protected from direct sunlight and sources of ignition.[8]

V. Approved Disposal Procedures

Under no circumstances should 4-Fluoro-3-(piperazin-1-ylmethyl)aniline or its waste be disposed of down the drain or in the regular trash.[7][8] The approved method for disposal is through a licensed hazardous waste management service.

Step-by-Step Disposal Workflow:

  • Segregation and Collection : Collect all waste materials contaminated with 4-Fluoro-3-(piperazin-1-ylmethyl)aniline in a designated hazardous waste container as described in Section IV.

  • Labeling : Ensure the container is accurately and fully labeled according to institutional and regulatory standards.

  • Documentation : Complete all necessary hazardous waste manifests or internal tracking forms as required by your institution's EHS department.

  • Arrange for Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

The following diagram outlines the procedural steps for the proper disposal of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

DisposalWorkflow Start Generation of Waste Segregate Segregate and Collect in Designated Container Start->Segregate Label Label Container Correctly Segregate->Label Store Store Safely in Designated Area Label->Store Document Complete Waste Manifest/Paperwork Store->Document SchedulePickup Schedule Pickup with EHS/Licensed Contractor Document->SchedulePickup End Proper Disposal SchedulePickup->End

Caption: Disposal Workflow for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

VI. Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, which are based on the known hazards of analogous compounds, researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local, state, and federal regulations.

References

  • Tshivhase, S. E., & Onyango, M. S. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health, 2018, 8695356. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Sdfine. (n.d.). 4-fluoroaniline Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). ANILINE AR Safety Data Sheet. Retrieved from [Link]

Sources

Mastering the Safe Handling of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, a molecule of interest in contemporary research and development, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step framework for the safe use of this compound, from initial risk assessment to final disposal.

Hazard Assessment and Triage: Understanding the Risks

Aromatic Amines: This class of compounds can present significant health hazards. For instance, 4-fluoroaniline is classified as harmful if swallowed and causes severe skin burns and eye damage[1][2]. Aromatic amines are often readily absorbed through the skin, necessitating robust protective measures[3].

Piperazine Derivatives: Piperazine and its derivatives are known to have potential health impacts, including skin and respiratory sensitization[4][5]. Some piperazine derivatives have been associated with adverse effects such as irritation, and in some contexts, neurotoxicity[4][6][7].

Given these potential hazards, a cautious approach is paramount. All handling of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline should be conducted with the assumption that it may possess similar toxicological properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended equipment, which should be donned before handling the compound.

Protection Type Recommended Equipment Specification Examples
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides splash and impact protection[3].
Hand Protection Chemical-resistant gloves (consider double-gloving)Nitrile, neoprene, or butyl rubber gloves[3][8].
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsMade of materials resistant to chemical permeation[1][3].
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or in case of spills[3][9][10].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing risk. The following protocol should be followed for all procedures involving 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Workflow for Safe Handling

prep Preparation & Pre-Handling handling Chemical Handling prep->handling Proceed with caution post_handling Post-Handling & Cleanup handling->post_handling After procedure completion emergency Emergency Procedures handling->emergency In case of spill or exposure waste Waste Disposal post_handling->waste Segregate waste post_handling->emergency In case of contamination

Caption: Workflow for the safe handling of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline.

Step 1: Preparation and Pre-Handling
  • Ventilation: All handling of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline must be conducted in a properly functioning chemical fume hood[3][11].

  • Spill Kit: Ensure a spill kit containing absorbent materials, neutralizing agents for amines (if appropriate and safe), and properly labeled waste disposal bags is readily available[2][3].

  • Emergency Equipment: Verify that safety showers and eyewash stations are accessible and in good working order[12][13].

Step 2: Chemical Handling
  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the chemical fume hood to prevent the inhalation of dust particles[3]. Use spark-proof tools and equipment to prevent ignition sources[13].

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Keep containers tightly closed when not in use[13].

Step 3: Post-Handling and Cleanup
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Dispose of single-use items in a designated waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling[1][2]. Do not eat, drink, or smoke in the laboratory area[2][14].

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, including disposable PPE, absorbent materials, and empty containers, must be collected in suitable, closed, and clearly labeled containers for disposal[1][2][15].

  • Disposal Procedures: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not let the product enter drains[1][15].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][11].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][11].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

  • Spills: Evacuate the area. For minor spills within a fume hood, use an absorbent material to contain the spill and place it in a sealed container for disposal. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's EHS department immediately[2].

By adhering to these rigorous safety protocols, researchers can confidently work with 4-Fluoro-3-(piperazin-1-ylmethyl)aniline while minimizing risks and fostering a culture of safety within the laboratory.

References

  • Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available at: [Link]

  • Piperazine derivatives as dangerous abused compounds. Academia.edu. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Dalton Helmond. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Dalton Helmond. Available at: [Link]

  • Piperazine: Human health tier II assessment. NICNAS. Available at: [Link]

  • Piperazine. Antibodies.com. Available at: [Link]

  • Piperazine Health Impacts & Hazards. Narconon. Available at: [Link]

  • Chronicle MSDS - Safety data sheet. BASF. Available at: [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment:. SAMS Solutions. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.